Monensin
Description
This compound is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.
This compound has been reported in Streptomyces glaucescens and Apis cerana with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. This compound is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
an ionophore; structure in first source
See also: Calcimycin (related); this compound Sodium (active moiety of).
Structure
2D Structure
Propriétés
IUPAC Name |
(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZTHIDHYLHMS-KEOBGNEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22373-78-0 (sodium salt) | |
| Record name | Monensin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048561 | |
| Record name | Monensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Monensin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Very soluble in organic solvents, Soluble in nonpolar organic solvents | |
| Record name | MONENSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
17090-79-8 | |
| Record name | Monensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17090-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monensin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monensin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monensin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Monensin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906O0YJ6ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MONENSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 103-105 °C /Monensin monohydrate/ | |
| Record name | MONENSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Monensin mechanism of action in eukaryotic cells
An In-depth Technical Guide on the Mechanism of Action of Monensin in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It is widely utilized in veterinary medicine as a coccidiostat and growth promotant for ruminants. In cell biology research, it serves as a powerful tool to study and manipulate intracellular protein transport. This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on eukaryotic cells. We will delve into its ionophoretic properties, its profound impact on the Golgi apparatus and endosomal system, and the downstream consequences for cellular signaling and function. This guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core mechanisms.
Core Mechanism of Action: Ionophore Activity
This compound functions primarily as a mobile ion carrier, specifically a Na⁺/H⁺ antiporter. This means it inserts itself into cellular membranes and facilitates the exchange of sodium ions (Na⁺) for protons (H⁺) down their respective concentration gradients. This activity is not dependent on cellular energy (ATP) and leads to the dissipation of the natural proton gradients that are crucial for the function of various intracellular organelles.
The key steps are:
-
Membrane Insertion: The lipophilic exterior of the this compound molecule allows it to readily intercalate into lipid bilayers of the plasma membrane and organellar membranes.
-
Cation Binding: The polar interior of this compound forms a cage-like structure that selectively binds monovalent cations, with a preference for Na⁺.
-
Conformational Change and Translocation: Upon binding Na⁺, this compound undergoes a conformational change, shielding the ion from the hydrophobic membrane core and shuttling it across the membrane.
-
Ion Exchange: On the other side of the membrane, this compound releases the Na⁺ ion and binds a proton (H⁺), initiating the reverse journey.
This continuous exchange leads to an influx of Na⁺ into the cell and into acidic organelles, and a concurrent efflux of H⁺ from these compartments, effectively neutralizing their acidic environment.
Visualization of Ionophoretic Activity
The Ionophore Activity of Monensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a crucial tool in both veterinary medicine and biomedical research. Its biological activities are primarily attributed to its ability to selectively transport monovalent cations across lipid membranes, disrupting ionic gradients and consequently impacting a multitude of cellular processes. This in-depth technical guide elucidates the core ionophore activity of this compound, presenting quantitative data on its ion selectivity and transport, detailed experimental protocols for its characterization, and visualizations of the key cellular pathways it modulates.
Mechanism of Ionophore Activity
This compound functions as a mobile carrier ionophore, specifically facilitating the electroneutral exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[1][2] This Na⁺/H⁺ antiport activity is the cornerstone of its biological effects. The process can be summarized in the following steps:
-
Complexation: On one side of the membrane, the lipophilic this compound molecule encapsulates a sodium ion, forming a neutral, lipid-soluble complex.[1][3]
-
Translocation: This complex diffuses across the lipid bilayer.[1]
-
Decomplexation: On the opposite side of the membrane, the sodium ion is released.
-
Protonation and Return: The deprotonated this compound molecule then binds a proton, maintaining its neutrality, and diffuses back to the original side of themembrane, ready to start another cycle.
This continuous exchange dissipates the transmembrane gradients of both Na⁺ and H⁺, leading to an increase in intracellular sodium concentration and an elevation of intracellular pH (pHi).
Quantitative Data on Ionophore Activity
The efficacy of this compound as an ionophore is determined by its affinity for specific cations and the kinetics of the transport process.
Ion Selectivity and Binding Affinity
This compound exhibits a strong preference for monovalent cations. While it can transport other ions, its selectivity for sodium is significantly higher than for potassium.
| Parameter | Value | Reference |
| Na⁺/K⁺ Selectivity Ratio | 16 ± 4 | |
| Ion Selectivity Order | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ |
No specific dissociation constants (Kd) for this compound with Na⁺ or K⁺ were found in the provided search results.
Ion Transport Kinetics
The rate-limiting step in the this compound-mediated ion transport is the dissociation of the ion-Monensin complex at the membrane interface. The transport process is first-order with respect to this compound concentration, indicating that a single this compound molecule transports a single ion.
Specific transport rates (e.g., ions per second per molecule) were not available in the provided search results.
Effects on Rumen Fermentation
In ruminant nutrition, this compound is used to modulate rumen fermentation, leading to improved feed efficiency. This is achieved by altering the volatile fatty acid (VFA) profile.
| Parameter | Proportional Change Equation (per mg/kg DM this compound) | Reference |
| Acetate (mol/100 mol) | -0.0634 (± 0.0323) × [this compound]/100 | |
| Propionate (mol/100 mol) | 0.260 (± 0.0735) × [this compound]/100 | |
| Butyrate (mol/100 mol) | -0.335 (± 0.0916) × [this compound]/100 |
These equations quantify the dose-dependent shift towards propionate production, a more energy-efficient pathway for the animal.
Experimental Protocols
Characterizing the ionophore activity of this compound and its cellular consequences requires specific experimental techniques.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the use of the fluorescent pH indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH upon this compound treatment.
Materials:
-
Cells of interest cultured on coverslips or in a microplate
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
BCECF-AM stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution
-
High potassium calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)
-
Nigericin (H⁺/K⁺ antiporter)
-
Valinomycin (K⁺ ionophore)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Dye Loading:
-
Prepare a working solution of 2-5 µM BCECF-AM in HBSS or serum-free medium.
-
Wash cells once with HBSS.
-
Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash cells twice with warm HBSS to remove extracellular dye.
-
Incubate cells in fresh HBSS for 15-30 minutes at 37°C to allow for complete de-esterification.
-
-
This compound Treatment and Fluorescence Measurement:
-
Treat cells with the desired concentration of this compound.
-
Acquire fluorescence readings by exciting the cells sequentially at ~490 nm and ~440 nm and collecting the emission at ~535 nm.
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
-
In Situ Calibration:
-
Prepare high potassium calibration buffers containing 10 µM nigericin and 10 µM valinomycin.
-
Replace the HBSS on a separate set of BCECF-loaded cells with the calibration buffers, one pH value at a time.
-
Measure the F490/F440 ratio for each pH point.
-
Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.
-
Use the calibration curve to determine the intracellular pH of the experimental cells from their measured fluorescence ratios.
-
Measurement of Intracellular Sodium ([Na⁺]i) using SBFI-AM
This protocol outlines the use of the fluorescent Na⁺ indicator sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) to quantify changes in intracellular sodium concentration.
Materials:
-
Cells of interest
-
Tyrode's solution or other appropriate buffer
-
SBFI-AM stock solution (e.g., 5 mM in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
Calibration solutions with varying Na⁺ concentrations
-
Gramicidin D (ionophore for calibration)
-
Strophanthidin (Na⁺/K⁺ pump inhibitor for calibration)
-
EGTA
-
Fluorescence microplate reader or microscope
Procedure:
-
Dye Loading:
-
Load adherent cardiomyocytes on a 96-well microplate with 5 µM SBFI-AM for 90 minutes at room temperature. The presence of 1 mM probenecid is recommended to prevent dye leakage.
-
-
Washing:
-
Wash cells twice with Tyrode's solution.
-
-
This compound Treatment and Measurement:
-
Incubate cells with the desired concentration of this compound.
-
Measure fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.
-
Calculate the fluorescence ratio (F340/F380).
-
-
In Vivo Calibration:
-
Expose a separate set of SBFI-loaded cells to calibration solutions with known extracellular Na⁺ concentrations.
-
Add gramicidin D, strophanthidin, and EGTA to equilibrate intracellular and extracellular Na⁺ concentrations.
-
Measure the F340/F380 ratio for each Na⁺ concentration.
-
Create a calibration curve by plotting the fluorescence ratio against [Na⁺]i.
-
Use the linear portion of the calibration curve (typically 0-20 mM [Na⁺]i) to convert experimental fluorescence ratios to [Na⁺]i values.
-
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm) induced by this compound.
Materials:
-
Cells of interest
-
JC-1 stock solution (e.g., in DMSO)
-
Cell culture medium
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Treatment:
-
Culture and treat cells with the desired concentration of this compound for the desired time.
-
Include a vehicle-only negative control and a positive control treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (e.g., 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Measurement:
-
Aspirate the staining solution and wash the cells with an appropriate buffer (e.g., PBS or MMP-Assay Buffer).
-
Measure the fluorescence of JC-1 monomers (green) at Ex/Em ~485/535 nm and JC-1 aggregates (red) at Ex/Em ~535/595 nm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Isolation of Golgi Apparatus
This protocol provides a general outline for the isolation of the Golgi apparatus to study the effects of this compound on its structure and function.
Materials:
-
Rat liver tissue (from a starved animal) or cultured cells
-
Homogenization buffer (e.g., 0.25 M Sucrose Solution)
-
Sucrose gradient solutions of varying concentrations
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Ultracentrifuge with appropriate rotors
Procedure:
-
Tissue/Cell Homogenization:
-
Mince fresh tissue and homogenize in ice-cold homogenization buffer with a minimal number of strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 15 minutes) to pellet nuclei and unbroken cells.
-
-
Sucrose Gradient Centrifugation:
-
Carefully layer the supernatant from the previous step onto a discontinuous sucrose gradient.
-
Centrifuge at high speed in an ultracentrifuge. The Golgi membranes will band at a specific interface due to their low density.
-
-
Collection and Purity Assessment:
-
Carefully collect the Golgi-enriched fraction from the gradient.
-
Assess the purity of the isolated Golgi fraction by assaying for Golgi-specific marker enzymes (e.g., UDP-galactosyl transferase) or proteins (e.g., β-COP, GM130) via Western blotting.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathways
The ionophore activity of this compound triggers several downstream signaling pathways, leading to diverse cellular responses.
Caption: this compound's Na+/H+ Antiport Mechanism.
Caption: this compound-induced Disruption of the Golgi Apparatus.
Caption: this compound-induced Apoptosis Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize this compound's ionophore activity.
Caption: Workflow for Intracellular pH Measurement.
Caption: Workflow for Intracellular Na+ Measurement.
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Conclusion
This compound's potent and selective ionophore activity makes it an invaluable molecule in various scientific disciplines. Its ability to disrupt fundamental ionic gradients provides a powerful tool for studying a wide range of cellular processes, from protein trafficking and secretion to apoptosis. A thorough understanding of its mechanism of action, quantified through precise measurements of its ion selectivity and transport kinetics, is essential for its effective application in research and the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers seeking to investigate and harness the multifaceted biological effects of this compound.
References
- 1. The this compound-mediated transport of Na+ and K+ through phospholipid bilayers studied by 23Na- and 39K-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
Monensin's Impact on Golgi Apparatus Integrity and Protein Transport: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monensin, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, is a critical tool in cell biology and a compound of growing interest in oncology.[1][2] Its primary mechanism of action is the disruption of transmembrane ion gradients, functioning as a potent Na+/H+ antiporter.[3] This activity has profound consequences for acidic intracellular organelles, most notably the Golgi apparatus. By neutralizing the acidic pH of the Golgi cisternae, this compound induces significant morphological and functional perturbations, leading to a blockade of intracellular protein transport, inhibition of post-translational modifications, and the induction of a cellular stress response.[3] This technical guide provides an in-depth analysis of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms and workflows.
Core Mechanism of Action
This compound is a lipophilic molecule that integrates into cellular membranes and encapsulates monovalent cations, with a tenfold higher affinity for Na+ over K+. This complex diffuses across the membrane, exchanging a sodium ion for a proton, thereby collapsing the natural H+ gradient.
The Golgi apparatus, particularly its medial and trans-Golgi network (TGN) compartments, maintains an acidic luminal environment that is crucial for its function. This compound's ionophore activity dissipates this proton gradient, leading to two primary consequences:
-
Structural Disruption: The influx of Na+ ions, followed by the osmotic uptake of water, causes the Golgi cisternae to swell and vacuolize. This effect is rapid, observable within 2-5 minutes of exposure, and primarily affects the medial to trans half of the Golgi stack.
-
Functional Inhibition: The neutralization of Golgi pH and structural damage collectively halt the progression of secretory cargo. Protein transport from the medial to the trans-Golgi cisternae is effectively blocked. Consequently, essential post-translational modifications that occur in these compartments, such as terminal glycosylation, proteolytic cleavage, and sulfation, are inhibited.
Quantitative Data Summary
The effects of this compound are dose-dependent. The tables below summarize key quantitative data from various studies, providing a reference for effective concentrations and observed cellular impacts.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Effect Studied | Cell Type / System | Effective Concentration | Reference |
| General Golgi Function Inhibition | Various Plant & Animal Cells | 0.01 - 1.0 µM | |
| Inhibition of Proteoglycan Synthesis | Rat Ovarian Granulosa Cells | ED₅₀ ≈ 1.0 µM | |
| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6 - 1.2 µM (~50% inhibition) | |
| Complete Inhibition of Pro-opiomelanocortin Processing | Rat Pituitary Intermediate Lobe Cells | 10 µM | |
| Complete Inhibition of Transferrin Recycling | K562 Cells | 10 µM | |
| Induction of Apoptosis | Various Cancer Cell Lines | 1.0 - 5.0 µM | |
| Decreased GOLIM4 Protein Levels | H1299 NSCLC Cells | 500 nM |
Table 2: Quantified Effects of this compound on Cellular Processes
| Parameter Measured | Cell Type | This compound Concentration | Result | Reference |
| Basolateral to Apical Transcytosis | MDCK Cells | 10 µM | ~3-fold increase | |
| Apical to Basolateral Transcytosis (HRP) | MDCK Cells | 10 µM | Reduced to ~50% of control | |
| Androgen Receptor (AR) mRNA Levels | VCaP Prostate Cancer Cells | 1 µM (24h) | Reduced by 48% | |
| Invasion of Neuroblastoma Cells | SH-SY5Y Cells | 8 µM | Reduced by 51% | |
| Apoptosis Induction | SH-SY5Y Cells | 32 µM | 75% apoptotic cells |
Impact on Cellular Signaling Pathways
The disruption of the Golgi, a central hub for cellular trafficking and signaling, triggers a "Golgi stress response." this compound is a classical inducer of this response.
-
PERK-ATF4 Pathway: this compound-induced Golgi stress has been shown to activate the PKR-like ER kinase (PERK), a transducer typically associated with the endoplasmic reticulum (ER) stress response. PERK activation leads to the phosphorylation of eIF2α and subsequent translation of Activating Transcription Factor 4 (ATF4). ATF4 is a master regulator that can upregulate cytoprotective genes, such as those involved in cysteine metabolism, or, under severe stress, promote apoptosis.
-
Other Pathways: this compound has also been reported to inhibit other critical signaling pathways, including canonical Wnt signaling and the IGF1R pathway, contributing to its anti-cancer effects.
Key Experimental Protocols
Reproducing and building upon research involving this compound requires robust methodologies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Measurement of Intra-Golgi pH Change
This protocol is adapted from studies using pH-sensitive fluorescent proteins to directly measure luminal pH changes.
-
Objective: To quantify the change in Golgi apparatus pH upon this compound treatment.
-
Materials:
-
Cell line of interest (e.g., H1299 cells).
-
Plasmid encoding a Golgi-targeted pH sensor (e.g., GOLGI-pHluorin-mCherry, where pHluorin is pH-sensitive and mCherry is pH-insensitive).
-
Transfection reagent.
-
Live-cell imaging microscope with appropriate filter sets.
-
This compound stock solution (e.g., in DMSO).
-
-
Methodology:
-
Transfection: Seed cells on glass-bottom dishes. Transfect with the Golgi-pH sensor plasmid according to the manufacturer's protocol and allow 24-48 hours for expression.
-
Imaging Setup: Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Baseline Measurement: Acquire baseline fluorescence images for both the pH-sensitive (e.g., GFP channel for pHluorin) and pH-insensitive (e.g., RFP channel for mCherry) fluorophores.
-
Treatment: Add this compound to the culture medium to a final concentration (e.g., 500 nM) and begin time-lapse imaging.
-
Data Acquisition: Capture images at regular intervals for 30-60 minutes.
-
Analysis: For each time point, select regions of interest (ROIs) corresponding to the Golgi apparatus. Measure the mean fluorescence intensity for both channels. Calculate the ratio of pHluorin/mCherry intensity. An increase in this ratio corresponds to an increase in pH (alkalinization).
-
Protocol 2: Analysis of Protein Secretion Inhibition by Pulse-Chase
This classic biochemical technique tracks the synthesis and transport of a specific protein.
-
Objective: To demonstrate this compound's block on the intracellular transport of a newly synthesized protein.
-
Materials:
-
Cultured cells (e.g., rat pituitary intermediate lobe cells).
-
Methionine-free medium.
-
³⁵S-Methionine ("pulse" label).
-
Complete medium with excess unlabeled methionine ("chase" medium).
-
This compound.
-
Cell lysis buffer, immunoprecipitation reagents, SDS-PAGE, and autoradiography equipment.
-
-
Methodology:
-
Starvation: Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous pools.
-
Pulse Labeling: Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.
-
Chase: Remove the radioactive medium, wash the cells, and add pre-warmed chase medium containing excess unlabeled methionine.
-
Treatment Groups:
-
Control: Chase medium only.
-
This compound: Chase medium containing this compound (e.g., 10 µM).
-
-
Time Points: At various times during the chase (e.g., 0, 30, 60, 120 min), place plates on ice and lyse the cells.
-
Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., pro-opiomelanocortin) to isolate it from the cell lysates.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography. In control cells, the precursor protein will be processed into mature forms over time. In this compound-treated cells, the precursor will accumulate and fail to be processed, demonstrating a transport block prior to the processing compartment.
-
Conclusion and Future Directions
This compound is an indispensable pharmacological agent for dissecting the function of the Golgi apparatus. Its well-defined mechanism—the exchange of Na+ for H+—provides a direct link between ion homeostasis and the complex machinery of protein secretion. By inducing acute Golgi stress, it has also become a valuable tool for studying cellular responses to organelle dysfunction, with direct relevance to diseases involving protein misfolding and trafficking defects.
For drug development professionals, this compound's potent cytotoxic and anti-migratory effects against various cancer cells highlight the Golgi apparatus as a viable therapeutic target. Its ability to disrupt key signaling pathways and induce apoptosis warrants further investigation for drug repurposing strategies. However, its general toxicity remains a significant hurdle, necessitating the development of more targeted approaches that exploit the unique vulnerabilities of diseased cells to Golgi disruption. Future research will likely focus on identifying the precise molecular sensors of Golgi stress and developing novel therapeutics that selectively modulate Golgi function for therapeutic benefit.
References
A Technical Guide to the Biological Properties of Monensin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin A is a polyether ionophore antibiotic produced by the fermentation of Streptomyces cinnamonensis.[1][2] First structurally described in 1967, it has since become a significant compound in both veterinary medicine and scientific research.[1] Chemically, this compound A is a monocarboxylic acid that demonstrates a high affinity for complexing with monovalent cations, such as sodium (Na⁺), and facilitating their transport across lipid membranes.[1][3] This ionophoretic activity is the foundation of its diverse biological effects, which range from antimicrobial and coccidiostatic to potent anticancer properties. The unique mechanism of action has also spurred the development of numerous derivatives, synthesized by modifying its carboxyl or hydroxyl groups, in an effort to enhance potency, alter cation selectivity, and improve therapeutic indices. This guide provides a comprehensive overview of the biological properties of this compound A and its derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used for their evaluation.
Mechanism of Action
The primary mechanism of action for this compound A is its function as an ionophore, specifically a Na⁺/H⁺ antiporter. It spontaneously forms a lipid-soluble complex with monovalent cations, with a preference for Na⁺, and transports them across cellular and subcellular membranes. This process disrupts the natural ion concentration gradients essential for cellular homeostasis.
This ion transport can occur in two ways:
-
Electroneutral Exchange: this compound A facilitates a one-for-one exchange of Na⁺ for a proton (H⁺), which does not alter the membrane potential.
-
Electrogenic Transport: Recent studies suggest this compound A can also transport Na⁺ ions in a manner that does create a net charge difference across the membrane.
The disruption of ionic gradients leads to several downstream cellular effects:
-
Alteration of Intracellular pH: The influx of Na⁺ and efflux of H⁺ can neutralize acidic intracellular compartments like the Golgi apparatus, endosomes, and lysosomes.
-
Inhibition of Protein Transport: By disrupting the Golgi complex's function, this compound A blocks the intracellular transport and processing of proteins.
-
Induction of Cellular Stress: The imbalance in ion concentrations can lead to osmotic swelling of organelles, increased intracellular calcium, and the generation of reactive oxygen species (ROS).
These fundamental actions are responsible for the broad spectrum of biological activities observed for this compound A and its derivatives.
Antimicrobial Properties
This compound A exhibits significant activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus, Micrococcus, and Bacillus. Its efficacy against Gram-negative bacteria and yeasts is generally poor. The antibacterial effect is a direct consequence of its ionophoric activity, which disrupts the bacterial cell membrane's ion balance and pH, leading to metabolic failure and cell death.
Derivatives of this compound A have been synthesized to improve its antimicrobial spectrum and potency. For example, urethane derivatives have shown up to a 10-fold increase in activity against Gram-positive bacteria compared to the parent compound. Phenyl urethane derivatives, in particular, have demonstrated promising activity with minimal inhibitory concentration (MIC) values as low as 0.25-0.50 μg/mL against various Gram-positive strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound A and Derivatives against Selected Bacteria
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound A | Gram-positive bacteria (general) | 1-4 | |
| This compound A | Peptostreptococcus anaerobius | 1.56 | |
| 26-phenylaminothis compound | Various bacterial strains | 0.20–6.25 | |
| Phenyl urethane derivative | Gram-positive strains | 0.25-0.50 | |
| This compound esters (7a-f) | Peptostreptococcus anaerobius | 25-50 |
Anticancer Properties
In recent years, this compound A has garnered significant attention as a potential anticancer agent. It has demonstrated cytotoxicity against a wide range of cancer cell lines, including those of the colon, prostate, and breast, often at nanomolar to low micromolar concentrations. The anticancer mechanisms are multifaceted and stem from its primary ionophoric activity.
Key anticancer effects include:
-
Inhibition of Cell Proliferation and Migration: this compound A can effectively halt the growth and spread of cancer cells.
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: this compound A can cause cells to arrest in the G1 phase of the cell cycle.
-
Targeting Cancer Stem Cells: Evidence suggests this compound A and its derivatives can reduce the population of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.
Signaling Pathways
This compound A has been shown to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. These include:
-
IGF1R Signaling: In colorectal cancer cells, this compound A can suppress the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway.
-
Androgen Receptor (AR) Signaling: In prostate cancer, it reduces AR expression and signaling, and its effects are enhanced when combined with antiandrogens.
-
Other Pathways: this compound A has also been found to inhibit pathways such as Elk1/SRF, AP1, NFκB, and STAT in various cancer models.
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Melanoma | 0.16 | |
| Mel-624 | Melanoma | 0.71 | |
| Mel-888 | Melanoma | 0.12 | |
| Colon Cancer Cells | Colon | 2.5 | |
| Myeloma Cells | Myeloma | 1.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as guided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound A or derivative) stock solution.
-
Bacterial isolate.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial isolate overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determining the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (this compound A or derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Plating: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only control wells. c. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at a wavelength of 570 nm. b. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of this compound A as a Na+/H+ antiporter across the cell membrane.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Overview of key signaling pathways inhibited by this compound A in cancer cells.
References
Monensin: A Comprehensive Technical Guide to its Function as a Selective Na+/H+ Antiporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant scientific interest due to its unique ability to selectively transport sodium cations across lipid membranes.[1][2] This activity, primarily functioning as an electroneutral Na+/H+ antiport, disrupts transmembrane ion gradients, leading to a cascade of cellular effects.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of this compound action, its ion selectivity, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.
Mechanism of Action: The Na+/H+ Antiport
This compound's biological activity is fundamentally linked to its ionophoretic properties. It chelates monovalent cations, with a pronounced preference for sodium (Na+), and facilitates their transport across biological membranes.[4] The primary mechanism is an electroneutral exchange of Na+ for a proton (H+), effectively functioning as a Na+/H+ antiporter.
This process can be broken down into the following steps:
-
Complexation: On one side of the membrane, the protonated, neutral form of this compound (MonH) complexes with a sodium ion.
-
Translocation: The lipophilic [MonH·Na+] complex diffuses across the lipid bilayer.
-
Release and Protonation: On the opposite side of the membrane, the complex releases the sodium ion. The deprotonated this compound molecule (Mon-) then binds a proton, regenerating the neutral MonH form.
-
Return: The neutral this compound molecule diffuses back across the membrane to initiate another transport cycle.
While the electroneutral Na+/H+ antiport is the predominant mechanism, recent studies suggest that this compound may also facilitate electrogenic transport of Na+ in the form of a [MonH·Na+X−] complex, where X- is an anion. This dual capability contributes to its potent biological effects.
Diagram of this compound's Na+/H+ Antiport Mechanism
Caption: this compound's electroneutral Na+/H+ exchange mechanism.
Ion Selectivity and Quantitative Data
This compound exhibits a distinct preference for certain monovalent cations. The selectivity varies in the order of Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+. This selectivity is a key determinant of its biological efficacy.
| Parameter | Value | Cation | Method | Reference |
| Selectivity Ratio | 16 ± 4 | Na+/K+ | Bilayer Lipid Membrane Measurement | |
| Dissociation Constant (KM) | ~0.03 M | Na+ | Temperature Jump Studies in Vesicles | |
| Dissociation Constant (KM) | ~0.5 M | K+ | Temperature Jump Studies in Vesicles | |
| Dissociation Constant (KM) | ~2.2 M | Li+ | Temperature Jump Studies in Vesicles | |
| Translocation Rate Constant (k) | ~9 x 10³ s⁻¹ | This compound-Cation Complex | Temperature Jump Studies in Vesicles |
Cellular Effects and Impact on Signaling Pathways
The disruption of Na+ and H+ gradients by this compound triggers a multitude of cellular responses.
Alterations in Intracellular Ion Concentrations and pH
In bacterial and eukaryotic cells, this compound treatment leads to a demonstrable increase in intracellular Na+ and a decrease in intracellular K+ and pH. For instance, in Streptococcus bovis, this compound caused a significant decrease in intracellular K+ and pH, accompanied by an increase in intracellular Na+.
| Cell Type | Treatment | Effect on Intracellular Ions | Effect on Intracellular pH | Reference |
| Streptococcus bovis | This compound (5 mg/liter) | ↓ K+, ↑ Na+ | ↓ pH | |
| FRTL-5 Rat Thyroid Cells | This compound | - | ↑ pH | |
| Astroglia | This compound | - | ↑ pH |
Disruption of Golgi Apparatus and Protein Transport
This compound is widely used in cell biology research as a potent inhibitor of intracellular protein transport, specifically by disrupting the structure and function of the Golgi apparatus. This effect is thought to be a consequence of the dissipation of the H+ gradient across the Golgi membrane, which is crucial for vesicular trafficking.
Induction of Apoptosis and Anti-cancer Activity
This compound has demonstrated anti-cancer properties in various cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are linked to its ability to modulate multiple cancer-related signaling pathways.
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.
-
Androgen Signaling: In prostate cancer cells, this compound reduces androgen receptor mRNA and protein levels, leading to apoptosis.
-
Other Pathways: this compound can also attenuate other signaling pathways, including Elk1, AP1, and Myc/max.
Diagram of this compound's Impact on Cancer Cell Signaling
References
- 1. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to Monensin: Discovery, History, and Biosynthesis from Streptomyces cinnamonensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin, a polyether ionophore antibiotic, has a rich history since its discovery from the bacterium Streptomyces cinnamonensis. Initially identified for its potent antimicrobial and anticoccidial properties, it has become a cornerstone in the agricultural industry as a feed additive to improve growth and feed efficiency in ruminants. This technical guide provides an in-depth overview of the discovery, history, and biosynthesis of this compound. It includes a detailed examination of its physicochemical properties, a summary of its production effects in livestock, and outlines key experimental protocols for its isolation and analysis. The guide is intended to be a comprehensive resource, incorporating detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and microbiology.
Introduction
This compound is a biologically active compound produced by the fermentation of Streptomyces cinnamonensis.[1] It belongs to the class of polyether ionophore antibiotics, characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[2][3] This unique mechanism of action, primarily as a Na+/H+ antiporter, disrupts ionic gradients and underlies its broad range of biological activities, including antibacterial, antifungal, antimalarial, and coccidiostatic effects.[3][4] While widely used in veterinary medicine, particularly for cattle and poultry, recent research has also highlighted its potential as an anticancer agent, capable of inhibiting the proliferation of various cancer cell types. This guide delves into the foundational aspects of this compound, from its initial discovery to its complex biosynthesis and practical applications.
Discovery and Initial Characterization
This compound was first discovered and isolated in 1967 by M. E. Haney Jr. and M. M. Hoehn of Eli Lilly and Company from a culture of Streptomyces cinnamonensis. The structure of this compound was elucidated in the same year by Agtarap et al., marking a significant milestone as it was the first polyether antibiotic to have its structure determined. The structural determination was achieved through X-ray crystallography of its silver salt complex. The first total synthesis of this compound was later reported in 1979 by Kishi et al., a landmark achievement in stereoselective synthesis.
Physicochemical Properties of this compound A
This compound A is the major and most active component of the this compound complex produced by S. cinnamonensis. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₂O₁₁ | |
| Molecular Weight | 670.9 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 103-105 °C (monohydrate) | |
| Solubility | Slightly soluble in water, soluble in many organic solvents | |
| pKa | 6.6 (in 66% N,N-dimethylformamide) |
Biosynthesis of this compound in Streptomyces cinnamonensis
The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The antibiotic's backbone is synthesized from precursor molecules derived from primary metabolism: five acetate, seven propionate, and one butyrate unit. The O-methyl group is contributed by methionine.
The biosynthetic gene cluster for this compound spans approximately 97 kbp and contains the genes encoding the PKS enzymes as well as tailoring enzymes responsible for the final structure.
Key steps in the biosynthesis include:
-
Polyketide Chain Assembly: A modular polyketide synthase, composed of eight separate multienzyme subunits (encoded by monAI to monAVIII), assembles the linear polyketide chain from malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA precursors.
-
Oxidative Cyclization: After the linear polyketide is formed, a series of tailoring enzymes, including a flavin-linked epoxidase (monCI) and epoxide hydrolases (monBI, monBII), catalyze the oxidative cyclization to form the characteristic cyclic ether rings.
-
Further Modifications: Additional tailoring enzymes perform hydroxylation (monD) and methylation (monE) to complete the synthesis of the final this compound molecule.
-
Regulation: The entire process is regulated by pathway-specific regulatory genes like monRI and global transcription factors such as the cyclic AMP receptor protein (Crp), which upregulates the expression of both the PKS genes and the genes involved in precursor supply.
Historical Development and Commercial Applications
Following its discovery, this compound was quickly recognized for its potent biological activities. It was developed for commercial use in the agricultural industry and has maintained a significant market presence for several decades.
-
Coccidiostat: this compound is widely used as a coccidiostat in poultry to prevent infections by Eimeria species, a parasitic protozoan that causes significant economic losses.
-
Growth Promoter: In the beef and dairy industries, this compound is used as a feed additive to improve feed efficiency and promote growth. It achieves this by altering the rumen microbial population, leading to an increase in the production of propionic acid, a key precursor for glucose synthesis in the animal.
-
Bloat Prevention: It is also effective in preventing bloat in ruminants.
-
Research Tool: In a laboratory setting, this compound is a valuable tool used to block intracellular protein transport within the Golgi apparatus.
Efficacy and Production Effects in Livestock
The impact of this compound on livestock production has been extensively studied. The following tables summarize key quantitative data from meta-analyses of its effects in dairy and beef cattle.
Table 1: Effects of this compound on Lactating Dairy Cattle
| Parameter | Effect Size | Reference |
|---|---|---|
| Dry Matter Intake | -0.3 kg/day | |
| Milk Yield | +0.7 to +0.9 kg/day | |
| Milk Production Efficiency | +2.5% | |
| Milk Fat Percentage | -0.13% to -0.18% | |
| Milk Protein Percentage | -0.03% | |
| Milk Protein Yield | +0.016 kg/day |
| Body Condition Score | +0.03 | |
Table 2: Effects of this compound on Replacement Beef Heifers
| Parameter | Effect Size | Reference |
|---|---|---|
| Average Daily Gain | +0.03 kg/day | |
| Dry Matter Intake | -0.29 kg/day | |
| Feed Efficiency (Gain:Feed) | +0.013 |
| Age at Puberty | -8.9 days | |
Key Experimental Protocols
Fermentation and Isolation of this compound
The production of this compound involves the cultivation of Streptomyces cinnamonensis in a suitable fermentation medium, followed by extraction and purification.
Protocol: Fermentation of S. cinnamonensis
-
Inoculum Preparation: Prepare a seed culture of S. cinnamonensis in a suitable broth medium and incubate for 48-72 hours.
-
Production Fermentation: Inoculate the production medium (typically containing glucose, soybean meal, and other nutrients) with the seed culture.
-
Incubation: Incubate the production culture for approximately one week at 30°C with intensive aeration.
-
Harvesting: After the fermentation period, harvest the culture broth. The concentration of this compound can reach several grams per liter.
Protocol: Extraction and Purification
-
Cell Separation: Filter the culture broth to separate the mycelial biomass from the liquid filtrate.
-
Acidification & Extraction: Acidify the filtrate to approximately pH 3.0. Extract the acidified filtrate with an organic solvent such as chloroform or a mixture of iso-octane/ethyl acetate.
-
Purification: Purify the crude extract using techniques like silica solid-phase extraction (SPE) or column chromatography.
-
Crystallization: Crystallize the purified this compound from a suitable solvent to obtain the final product.
Analytical Quantification
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A common and highly sensitive method for the quantification of this compound in various matrices like animal feed or tissues involves LC-MS/MS.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., methanol-water or iso-octane/ethyl acetate).
-
Chromatographic Separation: Separate the components of the extract using a reversed-phase HPLC column.
-
Post-Column Derivatization (Optional for UV detection): For methods using UV detection, a post-column reaction with vanillin can be used to form a chromophore detectable at 520 nm.
-
Mass Spectrometry Detection: For LC-MS/MS, after separation, the eluent is introduced into a mass spectrometer. This compound is typically detected in Selected Reaction Monitoring (SRM) mode, using specific precursor-to-product ion transitions for accurate quantification and confirmation (e.g., m/z 693.4 > 675.6).
Conclusion
From its discovery in Streptomyces cinnamonensis over half a century ago, this compound has proven to be a molecule of significant scientific and economic importance. Its journey from a novel antibiotic to an indispensable tool in animal agriculture is a testament to its potent and unique biological activity. The elucidation of its complex biosynthetic pathway has provided valuable insights into the production of polyketide natural products. As research continues to explore new applications, including its potential in cancer therapy, this compound remains a subject of intense interest, promising further contributions to both veterinary and human medicine. This guide has provided a comprehensive technical overview to serve as a foundational resource for professionals engaged in the study and development of this remarkable compound.
References
Monensin's Antimicrobial Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exhibits a potent and selective antimicrobial activity primarily directed against Gram-positive bacteria. Its unique mechanism of action, centered on the disruption of transmembrane ion gradients, has made it a subject of significant interest in both veterinary medicine and, increasingly, in the exploration of novel antimicrobial strategies for human health. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, detailing its efficacy through quantitative data, outlining the experimental protocols for its evaluation, and visualizing its mechanism of action.
Data Presentation: Antimicrobial Spectrum of this compound
The antimicrobial efficacy of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound against a range of clinically and industrially relevant Gram-positive bacteria, compiled from various scientific studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus species
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 4 | [1] |
| Staphylococcus aureus | Susceptible Strains | 2 - 4 | [2] |
| Staphylococcus aureus | Resistant Mutants | 4 - >64 | [2] |
| Staphylococcus aureus (MRSA) | Hospital Strains | 6.25 - 25 | [3] |
| Staphylococcus aureus (MSSA) | Hospital Strains | 6.25 - 25 | [3] |
| Staphylococcus epidermidis (MRSE) | Hospital Strains | 6.25 - 25 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Enterococcus species
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Enterococcus faecalis | ATCC 29212 | 4 - 8 | |
| Enterococcus faecalis | DWC 18721 | 4 | |
| Enterococcus faecium | ATCC 19434 | 2 - 4 | |
| Enterococcus faecium | DWC 18720 | 4 | |
| Enterococcus faecium | Wild-Type Strains | 0.5 - 64 | |
| Enterococcus hirae | ATCC 10541 | 12.5 |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Clostridium and other Gram-positive species
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Clostridium perfringens | ATCC 13124 | 1 - 2 | |
| Clostridium perfringens | Broiler Isolates | 0.25 - 4 | |
| Micrococcus luteus | ATCC 9341 | 4 | |
| Micrococcus luteus | ATCC 10240 | 2 | |
| Peptostreptococcus anaerobius | B-30 | 1.56 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are primarily determined using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (based on CLSI guidelines)
This method is a widely used technique for determining the MIC of antimicrobial agents.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared from a fresh culture (18-24 hours old) grown on a non-selective agar plate.
-
Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in CAMHB.
-
Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Figure 1. Experimental workflow for the broth microdilution method.
Agar Dilution Method (for Anaerobic Bacteria)
This method is often preferred for testing anaerobic bacteria, such as Clostridium perfringens.
1. Preparation of Agar Plates:
-
A stock solution of this compound is prepared and serially diluted.
-
Each dilution is added to molten and cooled Brucella agar supplemented with 5% laked sheep blood and vitamin K1.
-
The agar is poured into Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
The anaerobic bacterium is grown in an appropriate anaerobic broth or on an agar plate in an anaerobic environment.
-
The inoculum is prepared by suspending colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
The prepared agar plates are spot-inoculated with the bacterial suspension using a multipoint inoculator.
-
The plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.
References
The Anticancer Potential of Monensin: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin, a polyether ionophore antibiotic traditionally used in veterinary medicine, is emerging as a promising multimodal anticancer agent. Extensive preclinical research has demonstrated its potent and selective cytotoxic effects across a broad spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical findings on this compound's anticancer potential, with a focus on its mechanisms of action, in vitro and in vivo efficacy, and detailed experimental methodologies. Quantitative data from key studies are summarized for comparative analysis, and critical signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its therapeutic promise in oncology.
Introduction
The search for novel, effective, and safe anticancer therapeutics is a continuous endeavor in oncological research. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for identifying new cancer treatments. This compound, an ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant attention for its potent anticancer activities.[1][2] Initially approved for veterinary use, a growing body of preclinical evidence highlights its ability to inhibit cancer cell proliferation, induce apoptosis, and overcome multidrug resistance in a variety of cancer types.[1][2] This document synthesizes the current preclinical data on this compound, providing a technical resource for researchers and drug development professionals.
Mechanisms of Action
This compound exerts its anticancer effects through a variety of mechanisms, primarily stemming from its ability to disrupt ion gradients across cellular membranes. As a sodium ionophore, it facilitates the exchange of sodium (Na+) and protons (H+) across membranes, leading to an influx of Na+ and an efflux of H+, which in turn can trigger a cascade of cellular events.[3]
Key mechanisms of action include:
-
Induction of Oxidative Stress: this compound treatment has been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and trigger apoptosis.
-
Mitochondrial Dysfunction: The disruption of ion homeostasis affects mitochondrial function, leading to swelling, decreased ATP production, and the release of pro-apoptotic factors.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
-
Cell Cycle Arrest: this compound can arrest the cell cycle at various phases (G1 or G2/M), preventing cancer cell proliferation. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Key Signaling Pathways: this compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
In Vitro and In Vivo Efficacy: A Quantitative Overview
Preclinical studies have demonstrated this compound's efficacy against a wide range of cancer cell lines and in animal models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Reference |
| Neuroblastoma | SH-SY5Y | 16 µM | |
| Melanoma | A375 | 0.16 µM | |
| Melanoma | Mel-888 | 0.12 µM | |
| Melanoma | Mel-624 | 0.71 µM | |
| Myeloma | NCI-H929 | ~1 µM | |
| Renal Cell Carcinoma | - | ~2.5 µM |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration | Apoptotic Cell Percentage | Assay | Reference |
| Neuroblastoma | SH-SY5Y | 8 µM | 9.66 ± 0.01% | Annexin V | |
| Neuroblastoma | SH-SY5Y | 16 µM | 29.28 ± 0.88% | Annexin V | |
| Neuroblastoma | SH-SY5Y | 32 µM | 62.55 ± 2.36% | Annexin V | |
| Neuroblastoma | SH-SY5Y | 8 µM | 35 ± 2% | TUNEL | |
| Neuroblastoma | SH-SY5Y | 16 µM | 34 ± 0.57% | TUNEL | |
| Neuroblastoma | SH-SY5Y | 32 µM | 75 ± 2.51% | TUNEL | |
| Pancreatic Cancer | Panc-1 | 4 µM | 15.1% (Early), 30.6% (Late) | Annexin V | |
| Pancreatic Cancer | MiaPaCa-2 | 4 µM | 23% (Early), 40.1% (Late) | Annexin V |
Table 3: In Vivo Antitumor Efficacy of this compound
| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | BALB/c mice with 4T1-Luc2 cells | 8 mg/kg | Reduced tumor mass to 0.146 ± 0.06 cm³ vs 0.468 ± 0.2 cm³ in vehicle | |
| Melanoma | Nude mice with A375 cells | 25 mg/kg or 50 mg/kg | Significantly lower luciferase activity compared to control | |
| Neuroblastoma | Xenograft mouse model | - | Combination with rapamycin showed potential antitumor effect |
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is linked to its ability to interfere with multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, this compound has been shown to reduce the expression of the androgen receptor (AR) at both the mRNA and protein levels. This is significant as AR signaling is a key driver of prostate cancer progression.
Caption: this compound inhibits androgen receptor (AR) signaling in prostate cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in various cancers, promoting cell growth and survival. This compound has been found to suppress the EGFR signaling pathway, particularly in pancreatic cancer.
Caption: this compound suppresses the EGFR signaling pathway in cancer cells.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of several cancers, including colorectal cancer. This compound has been demonstrated to inhibit this pathway by reducing intracellular levels of β-catenin.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. This compound, particularly in combination with other agents like rapamycin, has been shown to inhibit this pathway in neuroblastoma.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in preclinical studies of this compound.
Cell Viability Assay (XTT/CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for determining cell viability using XTT or CCK-8 assays.
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Following treatment, a reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt in the reagent to a colored formazan product.
-
After a further incubation period, the absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
After incubation, the cells are analyzed by flow cytometry.
-
The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a method such as the Bradford assay.
-
Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., AR, EGFR, β-catenin, cleaved caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.
In Vivo Xenograft Studies
Animal models are used to evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) and dosage schedule. The control group receives a vehicle control.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers or through in vivo imaging techniques if the cancer cells are engineered to express a reporter gene like luciferase.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound as a broad-spectrum anticancer agent. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, make it a compelling candidate for further development. Moreover, its ability to overcome multidrug resistance and its synergistic effects with existing chemotherapies suggest its potential utility in combination therapies.
Future research should focus on elucidating the precise molecular targets of this compound and further defining its mechanism of action in different cancer contexts. In vivo studies in a wider range of preclinical models, including patient-derived xenografts, are warranted to better predict its clinical efficacy. Additionally, formulation and delivery strategies to enhance its therapeutic index and minimize potential toxicity will be crucial for its successful clinical translation. The wealth of preclinical evidence provides a strong rationale for advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients.
References
Monensin: A Technical Guide to its Coccidiostatic Action in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry.[1][2] For decades, the ionophore antibiotic Monensin has been a cornerstone of control strategies, widely used as a feed additive to prevent and control this debilitating disease.[2][3][4] Produced through the fermentation of Streptomyces cinnamonensis, this compound's efficacy lies in its unique mode of action as a monovalent ionophore, disrupting the delicate ionic balance within the parasite. This technical guide provides an in-depth exploration of this compound's role as a coccidiostat, detailing its mechanism of action, summarizing key efficacy data, and outlining standard experimental protocols for its evaluation.
Mechanism of Action: An Ionophoretic Disruption
This compound exerts its anticoccidial effect by acting as a mobile ion carrier, selectively complexing with monovalent cations, primarily sodium (Na+), and transporting them across the lipid membranes of the Eimeria parasite. This process disrupts the normal intracellular ion homeostasis, leading to a cascade of events that ultimately result in the parasite's death.
The key steps in this compound's mechanism of action are:
-
Formation of a Lipid-Soluble Complex: this compound, a carboxylic polyether, envelops a sodium ion, forming a lipid-soluble complex. This complex can readily traverse the parasite's cell membrane.
-
Influx of Sodium Ions: The this compound-Na+ complex facilitates a continuous influx of sodium ions into the parasite's cytoplasm.
-
Disruption of Ion Gradients: This influx overwhelms the parasite's natural mechanisms for maintaining low intracellular sodium concentrations, primarily the Na+/K+-ATPase pump.
-
Osmotic Imbalance and Swelling: The accumulation of intracellular sodium leads to an osmotic imbalance, causing water to enter the parasite. This results in swelling and vacuolation of the parasite's organelles, particularly the mitochondria.
-
Inhibition of Cellular Processes: The disruption of ion gradients and mitochondrial function inhibits crucial cellular processes, including substrate oxidation and ATP hydrolysis.
-
Parasite Death: The culmination of these events leads to the death of the Eimeria parasite, particularly during its motile stages (sporozoites and merozoites) which are most susceptible to this ionophoretic action.
Figure 1: Signaling pathway of this compound's ionophoretic action against Eimeria.
Efficacy of this compound: Quantitative Data Summary
Numerous studies have demonstrated the efficacy of this compound in controlling coccidiosis in poultry. The optimal dosage often depends on the severity of the coccidial challenge.
Table 1: Efficacy of Different this compound Feeding Levels in Broilers Under Varying Coccidial Exposure
| This compound Level (ppm) | Coccidial Exposure | Weight Gain | Feed Conversion | Lesion Score |
| 40 | Light | Improved | Improved | Improved |
| 100 | Light | Improved | Improved | Improved |
| 84 | Severe | Maximally Improved | - | - |
| 102 | Severe | - | Maximally Improved | - |
| 100 to 121 | Severe | No further improvement | No further improvement | Improved |
Data summarized from a study on broilers reared in floor pens.
Table 2: Comparative Efficacy of this compound and a this compound-Nicarbazin Combination Against Mixed Eimeria Infections in Chickens
| Treatment | Daily Weight Gain (DWG) | Daily Feed Intake (DFI) | Feed Conversion Ratio (FCR) | Lesion Suppression (E. acervulina, E. maxima, E. tenella) |
| 40 ppm this compound | Partial Efficacy | No Activity | No Activity | Ineffective for all three species |
| 40 ppm Nicarbazin | Partial Efficacy | No Activity | No Activity | Suppressed E. tenella only |
| 40 ppm this compound + 40 ppm Nicarbazin | Complete Control | Complete Control | Complete Control | Suppressed all three species |
Data from a clinical study evaluating the synergistic effect of this compound and Nicarbazin.
Experimental Protocols for Evaluating Coccidiostat Efficacy
The evaluation of anticoccidial drugs like this compound follows standardized protocols to ensure reliable and reproducible results. These protocols are broadly categorized into dose determination studies (typically in battery cages) and dose confirmation or field effectiveness studies (in floor pens or commercial facilities).
Key Components of an Efficacy Trial:
-
Animal Model: Day-old chicks or poults of a uniform strain and sex are typically used.
-
Housing: For dose determination, birds are housed in battery cages to control the environment and prevent cross-contamination. Floor pens are used for dose confirmation to simulate commercial conditions.
-
Feed and Medication: The test coccidiostat is incorporated into a basal ration at various concentrations. Medicated feed is typically provided for a set period before and after experimental infection.
-
Infection: Birds are challenged with a known number of sporulated oocysts of specific Eimeria species. The infective dose is administered orally.
-
Evaluation Criteria: The efficacy of the coccidiostat is assessed based on several parameters:
-
Mortality: The number of birds that die due to coccidiosis.
-
Lesion Scoring: Post-mortem examination of the intestines to score the severity of lesions caused by the parasites.
-
Weight Gain and Feed Conversion: Measuring the impact of the disease and treatment on the birds' performance.
-
Oocyst Counts: Quantifying the number of oocysts shed in the feces to determine the reduction in parasite replication.
-
Figure 2: Workflow of a typical coccidiostat efficacy trial.
Logical Relationship: this compound Administration and Poultry Health
The administration of this compound as a feed additive has a direct and logical impact on the health and performance of poultry in a coccidiosis-prone environment.
Figure 3: Logical relationship between this compound administration and poultry health outcomes.
Conclusion
This compound remains a vital tool in the management of coccidiosis in veterinary medicine, particularly in the poultry industry. Its well-understood mechanism of action, coupled with extensive data supporting its efficacy, has solidified its place in preventive health programs. For researchers and drug development professionals, a thorough understanding of its ionophoretic properties and the standardized protocols for its evaluation are essential for the continued development of effective anticoccidial strategies. The data and methodologies presented in this guide provide a comprehensive overview to support further research and application of this important coccidiostat.
References
- 1. researchgate.net [researchgate.net]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Forty years of this compound for the control of coccidiosis in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Architecture of Monensin and its Cationic Complexes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, has garnered significant attention for its remarkable ability to selectively bind and transport monovalent cations across lipid membranes. This unique property underpins its widespread use as a coccidiostat in poultry and a growth promoter in ruminants. For researchers and drug development professionals, a thorough understanding of the structural intricacies of this compound and its ion complexes is paramount for harnessing its therapeutic potential and designing novel derivatives with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the structural analysis of this compound and its complexes, detailing the experimental methodologies employed and presenting key quantitative data for comparative analysis.
The Pseudocyclic Conformation of this compound
In its free acid form, this compound A adopts a "pseudocyclic" conformation. This structure is stabilized by intramolecular hydrogen bonds, where the carboxylic acid group at one end of the molecule interacts with hydroxyl groups at the other end. This pre-organized conformation creates a hydrophilic cavity lined with oxygen atoms, which is crucial for its ion-binding capabilities. The exterior of the molecule is predominantly lipophilic, facilitating its passage through cell membranes.
Structural Analysis of this compound-Ion Complexes
The interaction of this compound with various cations has been extensively studied using a suite of analytical techniques. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry have been pivotal in elucidating the three-dimensional structures and thermodynamic stability of these complexes.
Monovalent Cation Complexes
This compound exhibits a pronounced selectivity for monovalent cations, with a binding preference typically following the order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺.[1] This selectivity is a function of the fit between the cation's ionic radius and the size of this compound's hydrophilic cavity.
Sodium (Na⁺) Complexes: The complex with sodium is of particular interest due to its biological relevance. In the this compound-Na⁺ complex, the sodium ion is typically coordinated by six oxygen atoms in a distorted octahedral geometry.[2] The average Na⁺-O bond distance is approximately 2.42 Å.[2] This coordination results in a conformational change in the this compound molecule, further encapsulating the cation and presenting a lipophilic exterior to the solvent.
Potassium (K⁺) Complexes: While this compound binds potassium less strongly than sodium, the structural details of the this compound-K⁺ complex reveal the basis for this selectivity. To accommodate the larger ionic radius of K⁺, the this compound molecule undergoes a conformational change, particularly in the spiro-fused ring system.[3] This distortion from the lower-energy conformation observed in the Na⁺ complex contributes to the lower stability of the K⁺ complex.[3]
Divalent Cation Complexes
The interaction of this compound with divalent cations is more complex and can result in different stoichiometries and coordination geometries. Studies have shown that divalent cations like Co²⁺ and Mn²⁺ do not typically reside within the hydrophilic cavity. Instead, two this compound molecules can act as bidentate ligands, coordinating the metal ion through their carboxylate and hydroxyl groups. For instance, in the complexes [Co(Mon)₂(H₂O)₂] and [Mn(Mon)₂(H₂O)₂], the metal center is octahedrally coordinated by two this compound anions and two water molecules.
Quantitative Structural Data
The following tables summarize key quantitative data obtained from the structural analysis of this compound and its ion complexes.
| Complex | Cation | Coordination Number | Average M-O Bond Length (Å) | Crystal System | Space Group |
| This compound A Monohydrate | - | - | - | Orthorhombic | P2₁2₁2₁ |
| This compound-NaBr | Na⁺ | 6 | 2.424 | Orthorhombic | P2₁2₁2₁ |
| This compound-Ag⁺ (dihydrate) | Ag⁺ | - | - | - | - |
| [Co(Mon)₂(H₂O)₂] | Co²⁺ | 6 | - | Monoclinic | P2₁ |
| [Mn(Mon)₂(H₂O)₂] | Mn²⁺ | 6 | - | Monoclinic | P2₁ |
Table 1: Crystallographic Data for this compound and its Ion Complexes.
| Parameter | This compound-Na⁺ | This compound-K⁺ |
| Stability Constant (log K) | High | Lower than Na⁺ |
| Ion Transport Rate | MoH > MoNa > MoK | MoH > MoNa > MoK |
Table 2: Comparative Stability and Transport Data.
Experimental Protocols
A detailed understanding of the methodologies used for structural elucidation is critical for reproducing and building upon existing research.
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and overall molecular conformation.
Methodology:
-
Crystallization: Single crystals of the this compound-ion complex are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. 1D NMR (¹H, ¹³C) and 2D NMR (COSY, NOESY) experiments provide information on connectivity and spatial proximity of atoms.
Methodology:
-
Sample Preparation: A solution of the this compound-ion complex is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as NOESY are performed to identify through-space interactions.
-
Data Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) intensities are analyzed to determine the solution-state conformation of the complex. NOE-derived distance restraints can be used in molecular modeling to generate a 3D structure.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for determining the stoichiometry of this compound-ion complexes and studying their formation in solution.
Methodology:
-
Sample Introduction: A solution of this compound and the salt of the cation of interest is infused into the ESI source.
-
Ionization: The sample is sprayed into a fine mist, and the solvent is evaporated, leading to the formation of gas-phase ions of the [this compound + Cation]⁺ complex.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). The observed m/z values confirm the formation and stoichiometry of the complexes.
Visualizing this compound's Mechanism and Analysis
The following diagrams illustrate key processes related to the structural analysis and function of this compound.
Caption: Experimental workflow for the structural elucidation of this compound-ion complexes.
Caption: Schematic of the Na+/H+ antiport mechanism mediated by this compound.
Conclusion
The structural analysis of this compound and its ion complexes reveals a sophisticated molecular machine finely tuned for cation recognition and transport. The interplay of its pseudocyclic conformation, the nature of the cation, and the resulting coordination geometry dictates its selectivity and biological activity. A multi-faceted approach employing X-ray crystallography, NMR spectroscopy, and mass spectrometry is essential for a comprehensive understanding of these interactions. The insights gained from these studies are not only fundamental to our knowledge of ionophore chemistry but also provide a solid foundation for the rational design of new therapeutic agents with tailored ionophoric properties.
References
Monensin's Impact on Rumen Fermentation and Methane Production: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monensin, a polyether ionophore antibiotic, is a widely utilized feed additive in the ruminant livestock industry to enhance feed efficiency and animal performance. Its primary mechanism of action resides within the rumen, where it selectively inhibits Gram-positive bacteria. This selective pressure fundamentally alters the rumen microbial ecosystem, leading to significant shifts in fermentation end-products. Notably, this compound consistently decreases the production of acetate and butyrate while increasing the proportion of propionate, a more energy-efficient volatile fatty acid (VFA). This alteration in VFA profile is a key contributor to the improved energy metabolism observed in supplemented animals. Furthermore, by reducing the availability of hydrogen and formate, which are crucial substrates for methanogenic archaea, this compound effectively mitigates enteric methane emissions, a potent greenhouse gas. This technical guide provides an in-depth analysis of this compound's effects on rumen fermentation and methanogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: A Shift in Rumen Microbial Ecology
This compound's efficacy stems from its ability to disrupt ion transport across the cell membranes of susceptible microorganisms, primarily Gram-positive bacteria.[1] These bacteria lack the protective outer membrane found in Gram-negative bacteria, making them vulnerable to the ionophore's effects.[1] this compound facilitates the exchange of extracellular protons for intracellular potassium, leading to a disruption of the transmembrane ion gradients and a decrease in intracellular pH.[2] This ultimately inhibits the growth and metabolic activity of Gram-positive bacteria.
The key consequences of this selective inhibition are:
-
Altered VFA Production: Gram-positive bacteria are major producers of acetate and butyrate. Their suppression leads to a decrease in the molar proportions of these VFAs. Conversely, Gram-negative bacteria, which are generally more resistant to this compound, are primary producers of propionate. This results in a favorable shift in the acetate-to-propionate ratio.[3]
-
Reduced Methane Production: The fermentation pathways of many Gram-positive bacteria generate hydrogen and formate as byproducts. These compounds are the primary substrates for methanogenic archaea to produce methane. By inhibiting these bacteria, this compound indirectly limits the substrate availability for methanogenesis, thereby reducing methane emissions.[1]
-
Protein Sparing: this compound can also decrease the deamination of amino acids by certain Gram-positive bacteria, leading to a "protein-sparing" effect where more dietary protein can bypass the rumen and be absorbed in the small intestine.
The following diagram illustrates the signaling pathway of this compound's action in the rumen.
Quantitative Impact on Rumen Fermentation and Methane Production
The effects of this compound on rumen fermentation parameters have been extensively studied. The following tables summarize the quantitative data from various in vivo and in vitro experiments.
Table 1: Effect of this compound on Rumen Volatile Fatty Acid (VFA) Proportions
| This compound Dose (mg/kg DM) | Diet Type | Acetate (mol/100 mol) | Propionate (mol/100 mol) | Butyrate (mol/100 mol) | Acetate:Propionate Ratio | Reference |
| 0 | High-grain | 55.0 | 25.0 | 15.0 | 2.20 | |
| 30.9 (mean) | High-grain | Decrease of ~1.96% | Increase of ~8.03% | Decrease of ~10.4% | Decreased | |
| 13-28 | Dairy Cow Diets | Significant Decrease | - | - | Decreased | |
| 15-24 | Dairy Cow Diets | - | Significant Increase | No significant effect | Decreased | |
| 0 | Forage-based (in vitro) | 65.2 | 23.3 | 11.5 | 2.80 | |
| 3 | Forage-based (in vitro) | 54.5 | 45.5 | 0.0 | 1.20 | |
| 6 | Forage-based (in vitro) | 54.5 | 45.5 | 0.0 | 1.20 |
Table 2: Effect of this compound on Methane (CH4) Production
| This compound Dose (mg/kg DM) | Animal Type | Diet Type | Methane Reduction | Reference |
| ~32 | Beef Steers | - | 19 ± 4 g/day | |
| ~21 | Dairy Cows | - | 6 ± 3 g/day | |
| 19-26 | Dairy Cows | - | Inversely related to emissions | |
| 32-44 | Beef Cattle | High-forage | 20.89 g/day | |
| 32-44 | Beef Cattle | High-concentrate | 14.6 g/day | |
| ≤24 | Dairy Cows | Pasture | 5.4% ( g/day ), 4.0% (g/kg DMI) | |
| 33 | Beef Cattle | High/Low Forage | Up to 30% (short-term) |
Detailed Experimental Protocols
The following sections provide standardized methodologies for conducting in vivo and in vitro experiments to evaluate the effects of this compound on rumen fermentation.
In Vivo Experiment Using Rumen-Fistulated Cattle
This protocol outlines a typical crossover design study to assess the impact of this compound in live animals.
1. Animal Model and Housing:
-
Utilize a minimum of four rumen-fistulated (cannulated) steers or cows to allow for repeated rumen fluid sampling.
-
House animals in individual pens to monitor feed intake accurately.
-
Ensure constant access to fresh water.
2. Diet and Acclimation:
-
Formulate a total mixed ration (TMR) representative of the intended production system (e.g., high-forage or high-concentrate).
-
Adapt the animals to the basal diet for a period of at least 14 days prior to the start of the experiment.
3. Experimental Design and this compound Administration:
-
Employ a crossover design with two or more experimental periods.
-
In each period, animals are randomly assigned to a dietary treatment (e.g., control vs. This compound).
-
This compound is typically incorporated into a supplement or top-dressed onto the TMR at the desired concentration (e.g., 30 mg/kg of dry matter intake).
-
Each experimental period should consist of an adaptation phase (e.g., 14-21 days) followed by a sampling phase (e.g., 3-5 days).
4. Rumen Sample Collection and Analysis:
-
Collect rumen fluid samples at specified time points post-feeding (e.g., 0, 2, 4, 6, and 8 hours) through the rumen cannula.
-
Measure pH immediately using a calibrated pH meter.
-
Strain rumen fluid through multiple layers of cheesecloth.
-
For VFA analysis, preserve a subsample by adding metaphosphoric acid and store at -20°C until analysis by gas chromatography.
-
For microbial analysis, snap-freeze a subsample in liquid nitrogen and store at -80°C.
5. Methane Measurement:
-
Use respiration chambers or the GreenFeed system to measure individual animal methane emissions over a 24-hour period during the sampling phase.
6. Statistical Analysis:
-
Analyze data using a mixed model with fixed effects of treatment, period, and time, and a random effect of animal.
In Vitro Batch Culture Fermentation
This protocol describes a common laboratory method to screen the effects of this compound on rumen fermentation.
1. Rumen Fluid Collection and Preparation:
-
Collect rumen fluid from at least two rumen-fistulated donor animals fed a consistent diet.
-
Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask with a CO2 headspace to maintain anaerobic conditions.
2. Substrate and Treatment Preparation:
-
Prepare a substrate representative of the diet of interest (e.g., ground forage, TMR).
-
Prepare a stock solution of this compound in ethanol. The final concentration of ethanol in the incubation should be minimal and consistent across all treatments, including the control.
3. Incubation Procedure:
-
In an anaerobic chamber, dispense the substrate into incubation bottles (e.g., 125 mL serum bottles).
-
Add the this compound solution to the respective treatment bottles.
-
Add a buffer solution and the prepared rumen fluid to each bottle.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Incubate the bottles in a shaking water bath at 39°C for a specified duration (e.g., 24 or 48 hours).
4. Gas and VFA Analysis:
-
At the end of the incubation period, measure total gas production using a pressure transducer.
-
Collect a headspace gas sample for methane analysis by gas chromatography.
-
Acidify the incubation fluid with metaphosphoric acid and centrifuge to prepare the supernatant for VFA analysis by gas chromatography.
5. In Vitro Dry Matter Disappearance (IVDMD):
-
Determine the dry matter of the initial substrate and the final residue after incubation to calculate IVDMD.
6. Statistical Analysis:
-
Analyze the data using a completely randomized design with the main effect of treatment.
The following diagram provides a visual representation of a typical in vitro experimental workflow.
References
- 1. Dosage‐dependent effects of this compound on the rumen microbiota of lactating dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proposed mechanism of this compound action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the effect of this compound dose on the rumen volatile fatty acid profile in high-grain-fed beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Monensin's Impact on Cellular Pathways: A Technical Guide for Researchers
Introduction
Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized compound in veterinary medicine and a powerful tool in cell biology research.[1][2][3] Its ability to disrupt transmembrane ion gradients makes it a potent modulator of various cellular processes. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways influenced by this multifaceted compound.
Core Mechanism of Action: A Sodium/Proton Antiport
This compound functions primarily as a Na+/H+ antiporter, facilitating the exchange of sodium ions for protons across cellular and subcellular membranes.[4][5] This electroneutral exchange disrupts the normal sodium concentration gradient, which is crucial for numerous cellular functions, including energy generation and nutrient transport. The ionophore inserts itself into lipid membranes, forming a complex with monovalent cations, with a preference for Na+. This complex then shuttles the ion across the membrane. This fundamental action is the genesis of this compound's wide-ranging effects on cellular organelles and signaling cascades.
Disruption of Golgi Apparatus and Protein Trafficking
One of the most well-documented effects of this compound is the disruption of the Golgi apparatus. Treatment with this compound leads to a characteristic swelling of the Golgi cisternae, particularly on the trans-Golgi network (TGN). This morphological change is a consequence of the ionophore-mediated influx of Na+ into the Golgi lumen, followed by an osmotic influx of water. The disruption of the proton gradient within the Golgi also neutralizes the acidic environment of the TGN, which is essential for proper protein sorting and processing.
This interference with Golgi function leads to a blockage of intracellular protein transport, inhibiting the secretion of proteins and other macromolecules. While protein synthesis itself is largely unaffected at typical working concentrations, the transport of newly synthesized proteins from the Golgi to their final destinations is severely impaired.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cell types, particularly in cancer cells. This pro-apoptotic effect is mediated through multiple interconnected pathways, often involving the generation of reactive oxygen species (ROS) and the disruption of intracellular calcium homeostasis.
The intrinsic apoptotic pathway is a key target of this compound. Treatment with this compound leads to a decrease in the mitochondrial transmembrane potential and the modulation of Bcl-2 family proteins, characterized by an increased BAX/BCL2 ratio. This culminates in the activation of caspase cascades, including caspase-3, -7, -8, and -9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Modulation of Autophagy
The effect of this compound on autophagy is complex and can be context-dependent. In some systems, this compound induces autophagy, which can serve as a mechanism of programmed cell death. For instance, in Eimeria tenella, this compound-induced autophagy is characterized by the overexpression of ATG8 and the formation of autophagosomes.
Conversely, in other contexts, particularly in cancer cells, this compound is described as an autophagy inhibitor. It is thought to block the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagic flux. This inhibition of a pro-survival pathway can enhance the efficacy of other anticancer agents.
Impact on Signaling Pathways
This compound treatment affects a number of critical signaling pathways, often in a manner that contributes to its anticancer properties.
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. The combination of this compound with mTOR inhibitors like rapamycin has been shown to have synergistic effects in reducing tumor growth.
-
Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound has been demonstrated to be a potent inhibitor of androgen receptor signaling. It reduces both AR mRNA and protein levels, leading to decreased expression of androgen-regulated genes like ERG and MYC.
-
IGF1R Signaling: this compound can suppress the expression of Insulin-like Growth Factor 1 Receptor (IGF1R), a key player in cell proliferation and survival, in colorectal cancer cells. This effect contributes to its anti-proliferative activity in this cancer type.
-
Other Cancer-Related Pathways: Studies have shown that this compound can inhibit multiple cancer-related signaling pathways, including those involving Elk1, AP1, and Myc/max. It has also been found to restrain the epithelial-mesenchymal transition (EMT) by affecting the MEK/ERK pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound treatment from various studies.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration | Time | Effect | Value | Reference |
| SH-SY5Y Neuroblastoma | 16 µM | 48 h | IC50 | 16 µM | |
| SH-SY5Y Neuroblastoma | 8 µM | - | Apoptotic Cells (Annexin V) | 9.66 ± 0.01% | |
| SH-SY5Y Neuroblastoma | 16 µM | - | Apoptotic Cells (Annexin V) | 29.28 ± 0.88% | |
| SH-SY5Y Neuroblastoma | 32 µM | - | Apoptotic Cells (Annexin V) | 62.55 ± 2.36% | |
| SH-SY5Y Neuroblastoma | 8 µM | - | Apoptotic Cells (TUNEL) | 35 ± 2% | |
| SH-SY5Y Neuroblastoma | 32 µM | - | Apoptotic Cells (TUNEL) | 75 ± 2.51% | |
| PC-3 Prostate Cancer | 15 nM | - | Apoptotic Cells | 17.84% | |
| PC-3 Prostate Cancer | 1500 nM | - | Apoptotic Cells | 24.20% | |
| SK-OV-3 Ovarian Cancer | 5 µM | - | G2/M Phase Cells | Decrease from 19.17% to 12.82% | |
| A2780 Ovarian Cancer | 5 µM | - | G2/M Phase Cells | Decrease from 19.64% to 13.37% |
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Line | Concentration | Time | Assay | Effect | Reference |
| SH-SY5Y Neuroblastoma | 8 µM | 48 h | Invasion | 51% reduction | |
| SH-SY5Y Neuroblastoma | 16 µM | 48 h | Invasion | 71% reduction | |
| SH-SY5Y Neuroblastoma | 32 µM | 48 h | Invasion | 80% reduction | |
| SH-SY5Y Neuroblastoma | 8 µM | - | Colony Formation | 93% reduction | |
| SH-SY5Y Neuroblastoma | 16 µM | - | Colony Formation | 97% reduction | |
| SH-SY5Y Neuroblastoma | 32 µM | - | Colony Formation | 100% reduction |
Table 3: Effects of this compound on Protein and Gene Expression
| Cell Line | Concentration | Time | Target | Effect | Reference |
| VCaP Prostate Cancer | 1 µM | 24 h | AR mRNA | 48% reduction | |
| LNCaP Prostate Cancer | 1 µM | 24 h | AR mRNA | 45% reduction | |
| VCaP Prostate Cancer | - | 48 h | ALDH Activity | 42% reduction | |
| LNCaP Prostate Cancer | - | 48 h | ALDH Activity | 32% reduction | |
| RKO Colorectal Cancer | 4 µM | 48 h | K-ras, c-myc, Pi3K, Akt1 | Inhibition |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.
1. Cell Viability Assays (XTT, CCK-8, Crystal Violet)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Protocol Outline:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
For XTT/CCK-8 assays, add the reagent to each well and incubate for a specified time to allow for color development.
-
For crystal violet staining, fix the cells, stain with crystal violet solution, and then solubilize the dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assays (Annexin V/Propidium Iodide, TUNEL)
-
Principle: Annexin V staining identifies early apoptotic cells by binding to phosphatidylserine on the outer leaflet of the cell membrane. Propidium Iodide (PI) stains the nucleus of late apoptotic and necrotic cells. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol Outline (Annexin V/PI):
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Protocol Outline (TUNEL):
-
Fix and permeabilize this compound-treated cells on slides.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
Wash the slides and counterstain the nuclei (e.g., with DAPI).
-
Visualize and quantify the apoptotic cells using fluorescence microscopy.
-
3. Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol Outline:
-
Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Cell Migration and Invasion Assays (Wound Healing, Transwell)
-
Principle: The wound healing assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer. The Transwell assay measures the ability of cells to migrate through a porous membrane (invasion assays use a Matrigel-coated membrane).
-
Protocol Outline (Wound Healing):
-
Grow cells to a confluent monolayer in a culture dish.
-
Create a scratch or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media with or without this compound.
-
Capture images of the wound at different time points (e.g., 0, 16, 24 hours).
-
Measure the wound width or area to quantify cell migration.
-
-
Protocol Outline (Transwell Invasion):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add this compound to the upper and/or lower chamber.
-
Incubate for a specified time (e.g., 48 hours).
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the stained cells under a microscope.
-
This compound exerts a profound and multifaceted influence on cellular physiology. Its primary action as a Na+/H+ ionophore triggers a cascade of downstream effects, including the disruption of Golgi structure and function, the induction of apoptosis and modulation of autophagy, and the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. This intricate network of effects underscores this compound's value as a research tool and its potential as a therapeutic agent, particularly in the context of oncology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers seeking to explore and exploit the complex cellular activities of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. famic.go.jp [famic.go.jp]
- 3. This compound | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alteration of intracellular traffic by this compound; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Review of Monensin's diverse biological activities
An In-depth Technical Guide to the Diverse Biological Activities of Monensin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, has a rich history of use in veterinary medicine, primarily as a coccidiostat and a growth promoter in ruminants.[1][2] Its fundamental mechanism of action revolves around its ability to complex with monovalent cations, such as sodium (Na⁺), and facilitate their transport across cellular membranes in exchange for protons (H⁺).[2][3] This disruption of ionic gradients leads to a cascade of secondary effects, including the alteration of intracellular pH, disruption of organelle function, and inhibition of key cellular processes.[4] Beyond its established veterinary applications, a growing body of research has unveiled a remarkable diversity of biological activities, including potent antibacterial, antiviral, antimalarial, and, most notably, anticancer effects. This guide provides a comprehensive technical overview of this compound's core mechanisms, summarizes its multifaceted biological activities with quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development efforts.
Core Mechanism of Action: The Na⁺/H⁺ Antiporter
This compound's primary biological function is that of an ionophore, specifically a Na⁺/H⁺ antiporter. It spontaneously inserts into lipid bilayers, binds a sodium ion from the extracellular space, and shuttles it across the membrane into the cytoplasm. To complete the cycle, it releases the Na⁺ ion and binds a proton (H⁺) from the cytoplasm, which it then transports out of the cell. This electroneutral exchange disrupts the cell's natural Na⁺ and H⁺ concentration gradients, leading to an increase in intracellular Na⁺ and a decrease in intracellular pH (acidification of the cytoplasm). This fundamental process is the trigger for most of this compound's downstream biological effects.
Caption: this compound's core mechanism as a Na+/H+ antiporter.
Disruption of Intracellular Protein Transport
A well-documented consequence of this compound's ionophore activity is the severe disruption of intracellular vesicular trafficking, particularly through the Golgi apparatus. The neutralization of the naturally acidic environment within the trans-Golgi cisternae inhibits the proper sorting, processing, and transport of proteins. This leads to a blockage of protein secretion, accumulation of unprocessed protein precursors, and swelling of the Golgi cisternae. This mechanism is so reliable that this compound is widely used in cell biology research as a tool to specifically inhibit Golgi transport.
Caption: this compound disrupts the protein secretion pathway at the Golgi apparatus.
Diverse Biological Activities
Anticoccidial and Veterinary Applications
This compound was first approved by the FDA for use as a coccidiostat in poultry and is widely used in the beef and dairy industries. It targets the developmental stages of Eimeria protozoa, which cause coccidiosis. In ruminants, it selectively inhibits Gram-positive bacteria in the rumen, which alters the fermentation process to favor the production of propionic acid, improving feed efficiency and preventing conditions like bloat and acidosis.
Antibacterial Activity
This compound exhibits potent activity primarily against Gram-positive bacteria, including species of Micrococcus, Bacillus, and Staphylococcus. The complex cell wall of Gram-negative bacteria is generally impermeable to the large this compound molecule, rendering them insensitive. The antibacterial action is a direct result of the collapse of membrane ion gradients, leading to critical disruptions in cellular processes and ultimately, cell death.
Antiviral Activity
This compound has demonstrated antiviral properties against a range of viruses. Its mechanisms are varied and can include blocking viral entry into host cells, inhibiting the replication of viral DNA, and preventing the proper processing and cleavage of viral proteins necessary for propagation by disrupting Golgi function. Viruses inhibited by this compound include vesicular stomatitis virus, Sindbis virus, and murine polyoma virus.
Antifungal and Antiparasitic Activity
Beyond coccidia, this compound shows broad antiparasitic and antifungal activity. It is highly effective in vitro against the blood stages of Plasmodium falciparum, the parasite responsible for malaria, with reported IC50 values in the low nanomolar range. Its antifungal action has been observed against various fungi, where it can interfere with zoospore formation and inhibit growth by disrupting vesicular trafficking.
Anticancer Activity
A significant area of current research is this compound's potential as an anticancer agent. It has shown cytotoxic effects against a wide array of cancer cell lines, including those resistant to conventional chemotherapy. Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the inhibition of multiple oncogenic signaling pathways.
Key Anticancer Signaling Pathways Modulated by this compound:
-
Inhibition of IGF1R/PI3K/Akt Signaling: In colorectal cancer cells, this compound has been shown to suppress the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway. This leads to the downstream inhibition of key pro-survival molecules like PI3K and Akt.
Caption: this compound inhibits the pro-survival IGF1R signaling pathway.
-
Disruption of AMPK/mTOR Signaling: In anaplastic thyroid cancer cells, this compound disrupts mitochondrial function, leading to cellular stress. This activates AMP-activated protein kinase (AMPK), a cellular energy sensor, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.
Caption: this compound disrupts mitochondrial function, activating AMPK and inhibiting mTOR.
-
Induction of Oxidative Stress and Inhibition of Androgen Signaling: In prostate cancer cells, this compound induces a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. This is coupled with a potent reduction in the expression of the androgen receptor (AR), a key driver of prostate cancer growth, ultimately leading to apoptosis.
Caption: this compound induces oxidative stress and inhibits androgen receptor signaling.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's toxicity and efficacy across various applications.
Table 1: Toxicity Data (Lethal Dose, 50%)
| Species | LD₅₀ (mg/kg body weight) | Reference(s) |
|---|---|---|
| Chickens | 200 | |
| Cattle | 25 |
| Horses | 2-3 | |
Note: The extreme sensitivity of horses to this compound is a critical consideration in veterinary medicine.
Table 2: Anticoccidial and Feed Additive Dosage
| Application | Species | Dosage in Feed (ppm) | Reference(s) |
|---|---|---|---|
| Coccidiosis Prevention | Poultry | 100-110 | |
| Coccidiosis Control (combination) | Poultry | 40-50 (with Nicarbazin) |
| Growth Promotion | Cattle | 200 mg/day (supplement) | |
Table 3: In Vitro Efficacy Data
| Activity | Target Organism/Cell Line | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Antimalarial | Plasmodium falciparum | IC₅₀ | 1.1 - 2.3 nM | |
| Anticancer | Colorectal Cancer (RKO cells) | Proliferation Inhibition | Dose-dependent (2-8 µM) | |
| Anticancer | Prostate Cancer (VCaP cells) | Apoptosis Induction | Nanomolar concentrations | |
| Anticancer | Neuroblastoma (SH-SY5Y cells) | IC₅₀ | ~16-32 µM (estimated) | |
| Antifungal | Neocallimastix sp. | Fungistatic | 1 µg/ml |
| Antifungal | Neocallimastix sp. | Fungicidal | 16 µg/ml | |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities of this compound. Researchers should optimize these based on their specific cell lines and equipment.
Cell Viability/Proliferation Assay (XTT or Crystal Violet Method)
This protocol assesses this compound's effect on cell proliferation.
-
Cell Seeding: Seed cells (e.g., human colorectal cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (concentrations ranging from 0 to 50 µM, for example) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Staining (Crystal Violet Method):
-
Gently wash cells with PBS.
-
Fix cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow to air dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
-
Quantification: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for crystal violet). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells (e.g., neuroblastoma cells) in 6-well plates until they reach ~70% confluency. Treat with various concentrations of this compound (e.g., 8, 16, 32 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., Trypsin-EDTA followed by neutralization). Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Signaling Proteins
This protocol measures changes in the expression or phosphorylation of key proteins in a signaling pathway.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
This compound is a molecule with a remarkable spectrum of biological activities, stemming from its fundamental ability to disrupt cellular ion homeostasis. While its role in veterinary medicine is well-established, its potential in human therapeutics, particularly as an anticancer agent, is a compelling area of ongoing research. Its capacity to target multiple, often redundant, cancer signaling pathways simultaneously and its efficacy against drug-resistant cells make it an attractive candidate for repurposing. Future work should focus on elucidating its complex mechanisms in different cancer types, exploring synergistic combinations with existing therapies, and developing novel delivery systems to enhance its therapeutic index and minimize potential toxicity for clinical translation.
References
Methodological & Application
Application Notes and Protocols: Preparation of Monensin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] In cell biology research, it is widely used as an inhibitor of intracellular protein transport.[1][2] By acting as a sodium-hydrogen antiporter, this compound disrupts ionic gradients across cellular membranes, particularly affecting the Golgi apparatus.[3][4] This disruption leads to the swelling of Golgi cisternae and the blockage of vesicular transport, causing proteins to accumulate within the Golgi. This property is particularly useful for enhancing the detection of intracellular cytokines in flow cytometry applications. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound sodium salt in cell culture experiments.
| Parameter | Value | Source(s) |
| Molecular Weight | 692.9 g/mol (Sodium Salt) | |
| Solubility | - Ethanol: 100 mg/mL - Methanol: 50 mg/mL - Water: Practically insoluble | |
| Recommended Solvents | Ethanol, Methanol | |
| Stock Solution Conc. | 1-10 mM (e.g., 2 mM as a 1000X stock) | |
| Typical Working Conc. | 1-5 µM | |
| Storage (Powder) | 3 years at -20°C; Stable for years at 2-8°C | |
| Storage (Stock Solution) | - In Ethanol: 1 year at -80°C; 1 month at -20°C - Reconstituted: Up to 6 months at 4°C |
Experimental Protocol: Preparation of a 2 mM this compound Stock Solution (1000X)
This protocol describes the preparation of a 2 mM stock solution of this compound sodium salt in 70% ethanol. This concentration is commonly used as a 1000X stock for cell culture applications, where the final working concentration would be 2 µM.
Materials:
-
This compound sodium salt (powder, MW: 692.9 g/mol )
-
Ethanol (Absolute, ≥99.5%)
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Safety Precautions:
-
This compound is toxic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Ethanol is flammable. Keep away from open flames and heat sources.
Procedure:
-
Prepare 70% Ethanol:
-
In a sterile container, mix 7 mL of absolute ethanol with 3 mL of sterile deionized water to prepare 10 mL of 70% ethanol solution.
-
Scale the volume as needed for your stock solution preparation.
-
-
Weigh this compound Sodium Salt:
-
In a chemical fume hood, carefully weigh out the required amount of this compound sodium salt. To prepare 10 mL of a 2 mM stock solution:
-
Calculation: 2 mmol/L * 0.010 L * 692.9 g/mol = 0.01386 g = 13.86 mg.
-
-
Tare a sterile microcentrifuge tube or conical tube on the analytical balance and add 13.86 mg of this compound powder.
-
-
Dissolve this compound:
-
Add the prepared 70% ethanol solution to the tube containing the this compound powder to achieve the final volume of 10 mL.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterilization (Optional but Recommended):
-
For long-term storage and to ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration (2 mM, 1000X), solvent (70% Ethanol), and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Using the Stock Solution:
-
To use in cell culture, dilute the 1000X stock solution 1:1000 in your cell culture medium to achieve a final concentration of 2 µM.
-
It is recommended to add this compound during the final 4-24 hours of cell activation or culture, as prolonged exposure can be toxic to cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a sterile this compound stock solution.
Mechanism of Action
This compound functions as an ionophore, specifically a Na⁺/H⁺ antiporter, that integrates into cellular membranes. This action disrupts the normal electrochemical gradients maintained by the cell.
-
Ion Exchange: this compound facilitates the exchange of sodium ions (Na⁺) for protons (H⁺) across membranes.
-
Neutralization of Acidic Organelles: This exchange leads to an influx of Na⁺ into and an efflux of H⁺ from acidic intracellular compartments like the trans-Golgi cisternae and lysosomes.
-
Osmotic Swelling: The accumulation of ions inside the Golgi results in an osmotic influx of water, causing the cisternae to swell.
-
Inhibition of Protein Transport: The structural disruption and altered pH of the Golgi block the transport and processing of proteins, leading to their accumulation within the organelle.
References
Application Notes and Protocols for Utilizing Monensin in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Monensin, a polyether ionophore antibiotic, in cancer cell line proliferation assays. This document outlines the underlying mechanisms of this compound's anti-cancer activity, presents its efficacy across various cancer cell lines, and offers detailed protocols for key experimental assays.
Introduction to this compound's Anti-Cancer Properties
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell types.[1] Its primary mechanism of action involves acting as a sodium ionophore, disrupting intracellular ion homeostasis, which leads to a cascade of cellular events.[2] These events include the induction of oxidative stress, disruption of mitochondrial function, and ultimately, apoptosis (programmed cell death).[3][4] Furthermore, this compound has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, including the Androgen Receptor (AR), Insulin-like Growth Factor 1 Receptor (IGF1R), MEK/ERK, and Wnt/β-catenin pathways.[3] This multifaceted activity makes this compound a compound of interest in cancer research and drug development.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on cancer cell proliferation are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Prostate Cancer | VCaP | 35 nmol/L | |
| Prostate Cancer | LNCaP | 90 nmol/L | |
| Ovarian Cancer | SK-OV-3 | ~1 µM | |
| Neuroblastoma | SH-SY5Y | 16 µM | |
| Melanoma | A375 | 0.16 µM | |
| Melanoma | Mel-888 | 0.12 µM | |
| EMT-like Cancer | TEM 4-18 | 76 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Key Signaling Pathways Affected by this compound
This compound's anti-proliferative effects are linked to its ability to modulate key signaling pathways involved in cancer cell growth and survival.
Caption: this compound's multifaceted impact on cancer cell signaling pathways.
Experimental Protocols
Detailed methodologies for three key assays used to assess the effect of this compound on cancer cell line proliferation are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-24 hours at 37°C. The optimal incubation time will depend on the cell line's doubling time.
-
Fixation and Denaturation: Remove the labeling solution and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Primary Antibody Incubation: Remove the fixing/denaturing solution and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well and incubate until color develops (typically 15-30 minutes). Add a stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity.
Caption: Workflow for the colony formation assay.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium. The exact number will need to be optimized for each cell line.
-
Cell Attachment: Allow the cells to attach for a few hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the this compound-containing medium and replace it with fresh, drug-free medium.
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2, allowing individual cells to proliferate and form colonies.
-
Fixation: Once colonies are visible to the naked eye, carefully remove the medium and wash the wells with PBS. Fix the colonies by adding a fixation solution (e.g., methanol or a mixture of methanol and acetic acid) for about 5 minutes.
-
Staining: Remove the fixation solution and add a staining solution, such as 0.5% crystal violet, for approximately 2 hours.
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies in each well, typically defined as a cluster of at least 50 cells. This can be done manually or using automated colony counting software.
References
Application Notes & Protocols: Liquid Chromatography Methods for Monensin Detection in Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin is a polyether ionophore antibiotic widely used in the livestock industry as a coccidiostat in poultry and a growth promoter in ruminants.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in animal feed and edible tissues to ensure consumer safety. Consequently, robust and validated analytical methods are crucial for monitoring this compound levels in animal feed. This document provides detailed application notes and protocols for the determination of this compound in feed matrices using liquid chromatography (LC) based methods, including High-Performance Liquid Chromatography with Post-Column Derivatization and Ultraviolet-Visible Spectroscopy (HPLC-PCD-UV-Vis) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Methodologies for this compound Detection
Two primary liquid chromatography-based methods are widely employed for the quantification of this compound in animal feed: HPLC with post-column derivatization (PCD) and UV-Vis detection, and LC-MS/MS.
1. High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD-UV-Vis)
This method is a robust and widely adopted technique for the analysis of this compound and other ionophores.[3] It involves a chromatographic separation followed by a post-column reaction with a derivatizing agent, typically vanillin, to produce a colored compound that can be detected by a UV-Vis spectrophotometer.[4][5] This derivatization step is necessary because this compound lacks a significant chromophore, making it difficult to detect directly with UV-Vis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PCD-UV-Vis. This technique separates this compound from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The high specificity of MS/MS detection often allows for simpler sample preparation procedures. LC-MS/MS is particularly suitable for trace-level detection and confirmation of this compound residues.
II. Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC methods for this compound detection in feed.
Table 1: HPLC-PCD-UV-Vis Method Performance
| Parameter | Value | Reference |
| Application | Poultry and swine feeds | |
| Recovery | 92.1% - 103% | |
| Coefficient of Variation | 3.65% | |
| Repeatability (RSDr) | 6.1% - 21% | |
| Reproducibility (RSDR) | 8.6% - 25% |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Application | Animal feed and milk | |
| Limit of Detection (LOD) | 0.0042 mg/kg | |
| Limit of Quantification (LOQ) | 0.2 µg/g | |
| Recovery | 69% - 122% | |
| Precision (Intermediate) | 4% (LC/QqQ) |
III. Experimental Protocols
A. Protocol 1: HPLC with Post-Column Derivatization and UV-Vis Detection
This protocol is based on the method described by M. R. Lapointe and H. Cohen (1988).
1. Sample Preparation (Extraction)
-
Weigh 25 g of a finely ground feed sample into a flask.
-
Add 100 mL of extraction solvent (90% methanol in water).
-
Shake the flask at high speed for 1 hour using a mechanical shaker.
-
Allow the solid particles to settle.
-
Filter an aliquot of the supernatant for injection into the HPLC system. Dilute with the extraction solvent if the concentration is expected to be high.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, injector, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of methanol, water, and acetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 50 µL.
3. Post-Column Derivatization
-
Derivatization Reagent: Vanillin solution (e.g., 1% w/v in acidic methanol).
-
Reaction: The column effluent is mixed with the vanillin reagent and passed through a reaction coil at an elevated temperature to facilitate the color-forming reaction.
-
Detection: The resulting colored complex is detected by a UV-Vis detector at a wavelength of 520 nm.
B. Protocol 2: LC-MS/MS Method
This protocol is based on the method described for the analysis of polyether ionophores in feed.
1. Sample Preparation (Extraction)
-
Weigh 5 g of a ground feed sample into a centrifuge tube.
-
Add 50 mL of 84% acetonitrile in water.
-
Shake vigorously for 1 hour.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to enhance ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
IV. Visualizations
Experimental Workflow for this compound Detection in Feed
References
- 1. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-speed liquid chromatographic determination of this compound, narasin, and salinomycin in feeds, using post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Monensin as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] It is widely used in the veterinary field as a coccidiostat and a growth promoter for ruminants.[2][3] Its antimicrobial activity stems from its ability to form lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺), and transport them across cell membranes.[2] This function disrupts the natural ion gradients, acting as a Na⁺/H⁺ antiporter, which leads to changes in intracellular pH and ultimately cell death in susceptible microorganisms.[1] this compound has demonstrated significant activity against Gram-positive bacteria.
These application notes provide detailed experimental protocols for evaluating the antimicrobial efficacy of this compound, including the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation
The following tables summarize representative quantitative data for the antimicrobial activity of this compound against common Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Bacillus subtilis ATCC 6633 | 1 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolate | 4 |
| Enterococcus faecalis ATCC 29212 | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 |
| Bacillus subtilis ATCC 6633 | 1 | 4 | 4 |
| MRSA Clinical Isolate | 4 | 16 | 4 |
| Enterococcus faecalis ATCC 29212 | 8 | 32 | 4 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.2 | 4.5 |
| 4 | 7.2 | 5.5 | 4.3 | 3.1 |
| 8 | 8.5 | 4.9 | 3.0 | <2.0 |
| 12 | 9.1 | 4.2 | <2.0 | <2.0 |
| 24 | 9.3 | 3.5 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound sodium salt
-
Appropriate solvent for this compound (e.g., ethanol or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a range of this compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the this compound concentration by half.
-
Controls:
-
Growth Control: A well containing 200 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile CAMHB only.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (35-37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, labeled TSA plate.
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium.
Materials:
-
This compound sodium salt
-
CAMHB
-
Bacterial strain in logarithmic growth phase
-
Sterile culture tubes
-
Sterile saline
-
TSA plates
-
Incubator/shaking incubator (35-37°C)
-
Colony counter
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Preparation of Test Tubes: Prepare sterile tubes containing CAMHB with this compound at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate all tubes in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.
-
Incubation and Colony Counting: Incubate the TSA plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
References
Monensin Application Notes for In Vitro Studies on Neuroblastoma Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Monensin, an ionophore antibiotic, for in vitro studies on neuroblastoma cells. The protocols and data presented are based on published research and are intended to serve as a starting point for investigating the anti-cancer properties of this compound.
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, accounting for approximately 15% of pediatric cancer-related deaths.[1] this compound, an antibiotic isolated from Streptomyces cinnamonensis, has demonstrated anti-cancer effects in various cancer cell lines.[2][3] It functions as a Na+/H+ ionophore, disrupting cellular ion gradients.[2] In the context of neuroblastoma, particularly the SH-SY5Y cell line, this compound has been shown to suppress cell viability, invasion, migration, and colony formation, primarily by inducing apoptosis.[4] This document outlines the effective dosages, experimental protocols, and known signaling pathways involved in this compound's mechanism of action in neuroblastoma cells.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound on the SH-SY5Y neuroblastoma cell line.
Table 1: Effect of this compound on SH-SY5Y Cell Viability
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 8 | 24 | 83% |
| 16 | 24 | 67% |
| 32 | 24 | 57% |
| 64 | 24 | 60% |
| 8 | 72 | 47% |
| 16 | 72 | 48% |
| 32 | 72 | 45% |
| 64 | 72 | 40% |
Note: The IC50 dose of this compound in SH-SY5Y neuroblastoma cells was determined to be 16 μM at 48 hours.
Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells
| Concentration (µM) | Apoptotic Cells (%) (Annexin V Assay) | Apoptotic Cells (%) (TUNEL Assay) |
| 8 | 9.66 ± 0.01% | 35 ± 2% |
| 16 | 29.28 ± 0.88% | 34 ± 0.57% |
| 32 | 62.55 ± 2.36% | 75 ± 2.51% |
Table 3: Effect of this compound on SH-SY5Y Cell Invasion and Colony Formation
| Concentration (µM) | Reduction in Invasion (%) | Reduction in Colony Formation (%) |
| 8 | 51% | 93% |
| 16 | 71% | 97% |
| 32 | 80% | 100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (XTT Assay)
-
Seed SH-SY5Y cells (1 x 10^4 cells/well) in 96-well plates and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 8, 16, 32, and 64 μM) and incubate for 24, 48, and 72 hours.
-
Following the incubation period, add the XTT reagent to each well.
-
Incubate the plates for a further 4 hours to allow for formazan dye formation.
-
Measure the absorbance at 450 nm using a spectrophotometer to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed SH-SY5Y cells (5 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound (8, 16, and 32 μM) for 48 hours.
-
Harvest the cells and centrifuge at 2000 g for 5 minutes.
-
Resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Invasion Assay (Matrigel Chamber)
-
Use Matrigel-coated invasion chambers.
-
Plate SH-SY5Y cells (2.5 x 10^5 cells/well) in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Add this compound (8, 16, and 32 μM) to both the upper and lower chambers.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects in neuroblastoma cells by modulating specific signaling pathways.
Apoptotic Pathway
This compound induces apoptosis in SH-SY5Y cells by increasing the expression of caspases-3, 7, 8, and 9, and cleaved-PARP1, while decreasing the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Caption: this compound-induced apoptotic signaling pathway in neuroblastoma cells.
PI3K/AKT Signaling Pathway
This compound has been shown to target the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. It causes a significant decrease in the expression of PI3K and AKT.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow
The general workflow for investigating the effects of this compound on neuroblastoma cells is as follows:
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. This compound, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer mechanism of this compound via apoptosis-related factors in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring the Impact of Monensin on Ion Flux: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin is a polyether antibiotic and ionophore that selectively complexes with monovalent cations, primarily sodium (Na⁺), and facilitates their transport across biological membranes. This activity disrupts transmembrane ion gradients, leading to a cascade of cellular effects. Understanding and quantifying this compound's impact on ion flux is crucial for research in various fields, including microbiology, cell biology, and pharmacology. This document provides detailed application notes and experimental protocols for measuring the effects of this compound on ion flux, with a focus on sodium (Na⁺), potassium (K⁺), and proton (H⁺) transport.
Mechanism of Action: this compound as a Na⁺/H⁺ Antiporter
This compound acts as a Na⁺/H⁺ antiporter, inserting itself into cellular and subcellular membranes and exchanging extracellular Na⁺ for intracellular H⁺.[1][2] This electroneutral exchange leads to an increase in intracellular Na⁺ concentration and a decrease in intracellular pH (acidification) in some contexts, while in others it can lead to an increase in intracellular pH (alkalinization).[3][4][5] The disruption of these fundamental ion gradients affects various cellular processes, including intracellular trafficking, mitochondrial function, and ultimately, cell viability.
Data Presentation: Quantitative Effects of this compound on Ion Flux
The following table summarizes the quantitative effects of this compound on intracellular ion concentrations and pH as reported in various studies.
| Cell Type | This compound Concentration | Effect on Intracellular Na⁺ | Effect on Intracellular K⁺ | Effect on Intracellular pH | Reference |
| Streptococcus bovis | 5 mg/L | Increase (P < 0.05) | Decrease (P < 0.05) | Decrease (P < 0.05) | |
| Astroglial cells | 10 µM | Not Reported | Not Reported | Increase of 0.07 (from 7.26 to 7.33) | |
| FRTL-5 rat thyroid cells | 1 µM | Not directly quantified, but iodide uptake enhanced | Not Reported | Increased | |
| FRTL-5 rat thyroid cells | 100 µM | Not directly quantified, but iodide uptake reduced | Not Reported | Increased | |
| Rat parotid acinar cells | 0.01 - 100 µM | Concentration-dependent increase | Not Reported | Not Reported | |
| Guinea-pig taenia coli | 10⁻⁷ M | Small increase | Not Reported | Not Reported | |
| Cardiomyocytes | 10⁻⁵ M | Increase | Not Reported | Not Reported | |
| Olfactory neuroepithelial precursors (from bipolar disorder patients) | 1 µM | Significant increase (P < 0.05) | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a general workflow for studying its effects on ion flux.
Caption: Mechanism of this compound-induced ion flux.
Caption: General experimental workflow.
Experimental Protocols
Here we provide detailed protocols for three common techniques used to measure this compound's effect on ion flux.
Protocol 1: Measurement of Intracellular Sodium (Na⁺) and pH using Fluorescent Indicators
This protocol provides a general framework for using fluorescent indicators to measure changes in intracellular Na⁺ and pH. Specific dyes and loading conditions may need to be optimized for your cell type.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Fluorescent indicator for Na⁺ (e.g., Sodium Green-AM, SBFI-AM) or pH (e.g., BCECF-AM)
-
Pluronic F-127 (for AM ester dyes)
-
DMSO
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of the fluorescent indicator (e.g., 1 mM Sodium Green-AM or BCECF-AM in anhydrous DMSO).
-
Prepare the dye loading solution by diluting the stock solution in HBSS to the desired final concentration (typically 1-5 µM).
-
For AM ester dyes, add Pluronic F-127 (final concentration 0.02-0.04%) to the dye loading solution to aid in dye dispersal.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in HBSS at the desired concentrations.
-
Add the this compound solutions to the appropriate wells. Include a vehicle control (HBSS with the same concentration of solvent used for the this compound stock).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator. For kinetic assays, take readings at regular intervals.
-
For Sodium Green: Excitation ~488 nm, Emission ~525 nm.
-
For BCECF (pH): Ratiometric measurement with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For non-ratiometric dyes, express the data as a change in fluorescence intensity relative to the baseline or control.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
To obtain absolute concentrations, a calibration curve must be generated using ionophores (e.g., gramicidin for Na⁺, nigericin for pH) to equilibrate intracellular and extracellular ion concentrations.
-
Protocol 2: Measurement of Extracellular Sodium (Na⁺) Flux using Ion-Selective Electrodes (ISE)
This protocol describes the use of a Na⁺-selective electrode to measure changes in the extracellular Na⁺ concentration, which can be indicative of this compound-induced Na⁺ flux.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Physiological buffer (e.g., HBSS)
-
This compound stock solution
-
Na⁺-selective electrode and reference electrode
-
Ion meter or pH/mV meter
-
Magnetic stirrer and stir bar
-
Standard Na⁺ solutions for calibration
Procedure:
-
Electrode Calibration:
-
Prepare a series of standard Na⁺ solutions of known concentrations.
-
Calibrate the Na⁺-selective electrode according to the manufacturer's instructions, generating a standard curve of mV reading versus Na⁺ concentration.
-
-
Cell Preparation:
-
Grow cells to a high density in a suitable culture vessel (e.g., petri dish, multi-well plate).
-
Wash the cells with a physiological buffer to remove the culture medium.
-
Add a known volume of fresh buffer to the cells.
-
-
Baseline Measurement:
-
Place the culture vessel on a magnetic stirrer with a small stir bar to ensure gentle mixing.
-
Immerse the Na⁺-selective and reference electrodes into the buffer, ensuring the tips are submerged but not touching the cell layer.
-
Allow the reading to stabilize and record the baseline extracellular Na⁺ concentration.
-
-
This compound Treatment:
-
Add a small, concentrated volume of this compound stock solution to the buffer to achieve the desired final concentration.
-
-
Kinetic Measurement:
-
Immediately begin recording the change in mV reading over time.
-
Continue recording until the reading stabilizes or for the desired experimental duration.
-
-
Data Analysis:
-
Convert the mV readings to Na⁺ concentrations using the calibration curve.
-
Plot the change in extracellular Na⁺ concentration over time to visualize the flux.
-
The rate of change in Na⁺ concentration can be calculated to quantify the ion flux.
-
Protocol 3: Determination of Total Intracellular Cation (Na⁺, K⁺) Concentration using Atomic Absorption Spectroscopy (AAS)
This protocol outlines the steps for measuring the total intracellular concentration of cations like Na⁺ and K⁺ after this compound treatment.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Nitric acid (high purity, trace metal grade)
-
Deionized water (high purity)
-
Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps (Na and K)
-
Standard solutions for Na⁺ and K⁺
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells in appropriate vessels and treat with this compound at the desired concentrations and for the desired time. Include a vehicle control.
-
After treatment, remove the medium and wash the cells three times with ice-cold PBS to remove all extracellular ions.
-
Harvest the cells by scraping in a small volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
-
Cell Lysis and Digestion:
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in a known volume of high-purity deionized water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Digest the cell lysate by adding a small volume of concentrated nitric acid and heating. This step should be performed in a fume hood with appropriate safety precautions. The goal is to break down the organic matrix.
-
-
Sample Preparation for AAS:
-
After digestion, dilute the samples with high-purity deionized water to bring the expected cation concentrations within the linear range of the AAS instrument.
-
-
AAS Measurement:
-
Calibrate the atomic absorption spectrophotometer using a series of Na⁺ and K⁺ standard solutions.
-
Aspirate the prepared samples into the instrument and measure the absorbance for Na⁺ and K⁺.
-
-
Data Analysis:
-
Determine the concentration of Na⁺ and K⁺ in the samples from the calibration curve.
-
Normalize the cation concentration to the cell number or total protein content of the sample to allow for comparison between different conditions.
-
Conclusion
The techniques described in this guide provide robust methods for quantifying the effects of this compound on ion flux. The choice of method will depend on the specific research question, available equipment, and the cell type being studied. Fluorescent indicators offer real-time, single-cell level information, while ion-selective electrodes provide direct measurement of extracellular ion dynamics. Atomic absorption spectroscopy is a powerful tool for determining total intracellular cation concentrations. By carefully selecting and implementing these protocols, researchers can gain valuable insights into the mechanisms of this compound action and its broader biological consequences.
References
- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A proposed mechanism of this compound action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Na(+)/H(+) exchanger this compound on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Monensin: A Potent Modulator of Cell Migration and Wound Healing
Application Notes and Protocols for Researchers
For Immediate Release
Monensin, a polyether ionophore antibiotic, has demonstrated significant effects on fundamental cellular processes, including cell migration and proliferation. These characteristics have positioned it as a molecule of interest in cancer research and suggest potential applications in modulating wound healing. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals investigating the utility of this compound in wound healing and cell migration assays.
Key Applications
-
Inhibition of Cancer Cell Migration and Invasion: this compound has been shown to suppress the migratory and invasive capabilities of various cancer cell lines, including ovarian, colorectal, breast, and pancreatic cancer.[1][2][3][4][5]
-
Wound Healing Assays: The principles of cancer cell migration assays are directly applicable to in vitro wound healing models, making this compound a valuable tool for studying the cellular dynamics of tissue repair.
-
Investigation of Cellular Signaling Pathways: this compound impacts several key signaling pathways involved in cell motility, such as the MEK/ERK and IGF1R pathways, and the GOLIM4–TLN1 axis, providing a tool for mechanistic studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration and wound healing from various studies.
Table 1: Effect of this compound on Wound Healing (Scratch) Assays
| Cell Line | This compound Concentration (µM) | Time Point | % Wound Closure (Relative to Control) | Reference |
| SK-OV-3 (Ovarian Cancer) | 1 | 48 h | Significantly decreased | |
| H1299 (NSCLC) | 0.5 | 24 h | Inhibition observed | |
| A549 (NSCLC) | 0.5 | 24 h | Inhibition observed | |
| RKO (Colorectal Cancer) | 2, 4, 8 | Not specified | Dose-dependent inhibition | |
| HCT-116 (Colorectal Cancer) | 2, 4, 8 | Not specified | Dose-dependent inhibition | |
| Panc-1 (Pancreatic Cancer) | 4 | 48 h | ~10% closure vs. control | |
| MiaPaCa-2 (Pancreatic Cancer) | 4 | 48 h | ~10% closure vs. control | |
| SH-SY5Y (Neuroblastoma) | 8, 16, 32 | 16 h, 24 h | Significantly decreased |
Table 2: Effect of this compound on Transwell Migration and Invasion Assays
| Cell Line | This compound Concentration (µM) | Assay Type | % Migration/Invasion (Relative to Control) | Reference |
| SK-OV-3 (Ovarian Cancer) | 0.2, 1, 5 | Migration | Dose-dependent decrease (to ~10% at 5µM) | |
| H1299 (NSCLC) | 0.1, 0.5, 1 | Migration | Dose-dependent inhibition | |
| Panc-1 (Pancreatic Cancer) | 4 | Migration | Significantly reduced | |
| MiaPaCa-2 (Pancreatic Cancer) | 4 | Migration | Significantly reduced | |
| SH-SY5Y (Neuroblastoma) | 8, 16, 32 | Invasion | 51%, 71%, and 80% reduction, respectively |
Signaling Pathways Modulated by this compound
This compound's inhibitory effects on cell migration are attributed to its influence on several key signaling pathways.
Caption: Signaling pathways affected by this compound leading to inhibition of cell migration.
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is adapted from methodologies used in studies investigating this compound's effect on cancer cell migration.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Culture the cells until they reach 90-100% confluency.
-
Serum Starvation (Optional but Recommended): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after adding the treatment medium, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point for each treatment group.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Transwell Cell Migration Assay
This protocol provides a method for quantifying the migratory capacity of cells through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium with and without FBS
-
This compound stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Preparation of Inserts: Rehydrate the Transwell inserts by adding a serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in a serum-free medium. Perform a cell count and adjust the concentration.
-
Treatment: Treat the cell suspension with various concentrations of this compound and a vehicle control for a predetermined time.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a fixation solution for 10-20 minutes. Subsequently, stain the cells with a staining solution like crystal violet for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Capture images of the stained, migrated cells using a microscope. To quantify, either count the cells in several random fields of view or destain the cells and measure the absorbance of the dye using a plate reader.
Caption: Workflow for the Transwell cell migration assay.
Conclusion
This compound presents as a robust inhibitor of cell migration, with documented efficacy across a range of cell types, primarily in the context of cancer research. The provided protocols for wound healing and Transwell migration assays offer standardized methods to investigate the effects of this compound on cell motility. The compiled quantitative data and signaling pathway information serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound in diseases characterized by aberrant cell migration or to study the fundamental processes of wound healing. Further investigation into non-cancerous cell types and in vivo wound healing models is warranted to fully elucidate the broader applicability of this compound in tissue repair and regeneration.
References
- 1. This compound suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effect of antibiotic this compound on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation, migration, and promotes apoptosis of breast cancer cells via downregulating UBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with Monensin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monensin is a polyether ionophore antibiotic that disrupts transmembrane ion transport, leading to a cascade of cellular events that can culminate in apoptosis, or programmed cell death, in cancer cells.[1][2] Its ability to selectively target cancer cells and overcome multidrug resistance has made it a subject of interest in oncology research.[3][4] These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its application in cancer cell research.
Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through multiple interconnected signaling pathways, primarily involving mitochondrial stress, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS).
Mitochondrial (Intrinsic) Pathway
The predominant mechanism of this compound-induced apoptosis is through the intrinsic pathway, initiated at the mitochondria.
-
Disruption of Mitochondrial Transmembrane Potential: As an ionophore, this compound disrupts the mitochondrial transmembrane potential (ΔΨm).[5]
-
Regulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).
Endoplasmic Reticulum (ER) Stress Pathway
This compound can induce ER stress, leading to the unfolded protein response (UPR).
-
CHOP-Mediated DR5 Upregulation: Prolonged ER stress activates the transcription factor CHOP (C/EBP homologous protein), which can upregulate the expression of Death Receptor 5 (DR5). This can sensitize cells to TRAIL-mediated apoptosis.
-
Calcium Homeostasis Disruption: this compound disrupts intracellular calcium (Ca2+) homeostasis, a key function of the ER. This disruption can contribute to ER stress and trigger apoptosis.
Reactive Oxygen Species (ROS) Production
This compound treatment leads to an increase in intracellular ROS. ROS can act as signaling molecules to promote apoptosis by:
-
Damaging cellular components, including mitochondria.
-
Activating stress-activated protein kinase (SAPK/JNK) pathways.
-
Further contributing to the disruption of mitochondrial function.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| SH-SY5Y | Neuroblastoma | 16 µM | 48 | |
| PC-3 | Prostate Cancer | ~1.5 µM | 24 | |
| LNCaP | Prostate Cancer | ~1.5 µM | 24 | |
| VCaP | Prostate Cancer | ~10 nM | 48 | |
| Panc-1 | Pancreatic Cancer | ~4 µM | 72 | |
| MiaPaCa-2 | Pancreatic Cancer | ~4 µM | 72 | |
| RKO | Colorectal Cancer | ~2 µM | 48 | |
| HCT-116 | Colorectal Cancer | ~4 µM | 48 | |
| ACHN | Renal Cell Carcinoma | ~2.5 µM | Not Specified | |
| Caki-2 | Renal Cell Carcinoma | ~2.5 µM | Not Specified | |
| TEM 4-18 | Prostate Cancer (EMT-like) | 76 nM | 72 | |
| PC-3E | Prostate Cancer (Epithelial-like) | 2636 nM | 72 | |
| SK-OV-3 | Ovarian Cancer | ~1 µM | 48 |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | This compound Concentration | Apoptosis Rate (%) | Assay | Reference |
| SH-SY5Y | 8 µM | 9.66 ± 0.01 | Annexin V | |
| SH-SY5Y | 16 µM | 29.28 ± 0.88 | Annexin V | |
| SH-SY5Y | 32 µM | 62.55 ± 2.36 | Annexin V | |
| SH-SY5Y | 8 µM | 35 ± 2 | TUNEL | |
| SH-SY5Y | 16 µM | 34 ± 0.57 | TUNEL | |
| SH-SY5Y | 32 µM | 75 ± 2.51 | TUNEL | |
| PC-3 | 15 nM | 17.84 (apoptotic) + 9.67 (necrotic) | Annexin V/PI | |
| PC-3 | 1500 nM | 24.20 (apoptotic) + 13.34 (necrotic) | Annexin V/PI |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells in appropriate cell culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., as indicated in Tables 1 and 2).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Caspase-9, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits the growth of renal cell carcinoma cells via cell cycle arrest or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Monensin in Combination with Research Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted applications of Monensin in combination with other research compounds. This compound, a polyether ionophore antibiotic, has demonstrated significant potential beyond its primary use as a coccidiostat in veterinary medicine.[1][2] Its ability to disrupt ion gradients across cellular membranes makes it a valuable tool in various research fields, particularly in oncology and infectious disease. When used in combination, this compound can exhibit synergistic effects, enhancing the efficacy of other therapeutic agents.[3][4][5]
I. Mechanisms of Action in Combination Therapies
This compound's primary mechanism involves the exchange of protons for monovalent cations, such as Na+ and K+, across lipid membranes. This action disrupts intracellular pH and ion homeostasis, affecting multiple cellular processes, including:
-
Inhibition of Intracellular Protein Transport: this compound blocks protein transport within the Golgi apparatus, leading to the intracellular accumulation of proteins, a property utilized in techniques like intracellular cytokine staining.
-
Induction of Oxidative Stress: In cancer cells, this compound has been shown to increase the generation of reactive oxygen species (ROS), contributing to its pro-apoptotic effects.
-
Modulation of Signaling Pathways: this compound can interfere with critical cancer-related signaling pathways, including the IGF1R, EGFR, and PI3K/AKT pathways.
These mechanisms form the basis for its synergistic interactions with a variety of other compounds.
II. Applications in Oncology Research
This compound has shown considerable promise in enhancing the efficacy of anti-cancer agents through various mechanisms.
A. Combination with EGFR Inhibitors
Studies have demonstrated that this compound can synergistically enhance the cytotoxicity of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib, in head and neck squamous cell carcinoma (HNSCC) and ovarian cancer cells. This compound appears to inhibit EGFR trafficking and activation, mimicking the effects of statins.
Quantitative Data Summary: this compound and EGFR Inhibitors
| Cell Line | Combination Agent | This compound Conc. | Effect | Reference |
| SCC9 (HNSCC) | Erlotinib | Not specified | Synergistic cytotoxicity | |
| SCC25 (HNSCC) | Erlotinib | Not specified | Synergistic cytotoxicity | |
| SKOV3 (Ovarian) | Genistein, AG-490, Erlotinib | Not specified | Synergism (CI < 1) |
Signaling Pathway: this compound and EGFR Inhibition
Caption: this compound inhibits EGFR trafficking and activation, enhancing the effect of EGFR inhibitors.
B. Combination with Antiandrogens in Prostate Cancer
In prostate cancer cells, this compound has been shown to potentiate the antiproliferative effects of antiandrogens. Its mechanism involves the induction of oxidative stress and the reduction of androgen receptor (AR) mRNA and protein levels.
Quantitative Data Summary: this compound and Antiandrogens
| Cell Line | Combination Agent | This compound Conc. | Effect | Reference |
| VCaP | Flutamide, Bicalutamide | 18, 35, 70, 140 nM | Synergistic antiproliferative effect | |
| LNCaP | Flutamide, Bicalutamide | 18, 35, 70, 140 nM | Synergistic antiproliferative effect |
Experimental Workflow: Synergy with Antiandrogens
Caption: Workflow for assessing the synergistic effects of this compound and antiandrogens.
C. Combination with mTOR Inhibitors in Neuroblastoma
This compound has been found to act synergistically with the mTOR inhibitor rapamycin in reducing neuroblastoma cell proliferation both in vitro and in vivo. The combination leads to a significant decrease in the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary: this compound and Rapamycin in Neuroblastoma Xenograft Model
| Treatment Group | Apoptotic Cell Rate (%) | p-mTOR Positive Cells (%) | Reference |
| Control | 4.5 ± 1.22 | 82.5 ± 3.86 | |
| This compound | 40.89 ± 20.10 | 49 ± 5.83 | |
| Rapamycin | 18.14 ± 7.2 | 45 ± 3.46 | |
| This compound + Rapamycin | 67.00 ± 15.18 | 23.5 ± 7.32 |
Signaling Pathway: this compound and mTOR Inhibition
Caption: this compound and Rapamycin synergistically inhibit the PI3K/AKT/mTOR pathway.
D. Overcoming TRAIL Resistance in Glioma Cells
This compound can sensitize glioma cells to TRAIL-mediated apoptosis. This is achieved through the induction of endoplasmic reticulum (ER) stress, upregulation of Death Receptor 5 (DR5), and downregulation of c-FLIP. Other polyether ionophores like salinomycin and nigericin show similar effects.
III. Applications in Anti-Infective Research
This compound also demonstrates synergistic or additive effects when combined with other anti-infective agents.
A. Antimalarial Combinations
In combination with antimalarial drugs such as artemisinin, chloroquine, and piperaquine, this compound has shown synergistic to additive effects against Plasmodium falciparum. A notable synergistic effect is observed with nigericin, where this compound exchanges Na+ for H+ and nigericin exchanges K+ for H+, leading to enhanced acidification of the parasite's cytosol.
B. Antibacterial Combinations
The combination of this compound with the synthetic enterocin CRL35 resulted in a 4-fold enhancement in antibacterial activity against Listeria monocytogenes.
Quantitative Data Summary: this compound and Enterocin CRL35
| Compound(s) | MIC against L. monocytogenes (µg/ml) | Reference |
| This compound alone | 1 | |
| This compound + Enterocin CRL35 | 0.25 |
IV. Experimental Protocols
A. Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for assessing the effect of this compound on the proliferation of human colorectal cancer cells.
-
Cell Seeding: Seed sub-confluent RKO or HCT-116 cells in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound.
-
Incubation: Incubate for the desired time points (e.g., 24h, 48h).
-
Staining:
-
Wash cells with PBS.
-
Stain with 0.5% crystal violet/formalin solution for 20-30 minutes at room temperature.
-
-
Washing and Drying:
-
Wash the stained cells with tap water.
-
Air dry the plates.
-
-
Quantification:
-
Dissolve the stained cells in 10% acetic acid for 20 minutes with shaking.
-
Measure absorbance at 570-590 nm.
-
B. Apoptosis Analysis (Hoechst 33258 Staining)
This protocol is suitable for detecting apoptosis induced by this compound in human colorectal cancer cells.
-
Cell Culture and Treatment: Culture RKO or HCT-116 cells on coverslips in a 6-well plate and treat with desired concentrations of this compound (e.g., 1 µM or 4 µM).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Staining:
-
Wash again with PBS.
-
Stain with Hoechst 33258 solution (5 µg/mL) for 5 minutes.
-
-
Imaging:
-
Wash with PBS.
-
Mount the coverslips on glass slides.
-
Observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
C. Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle progression in ovarian cancer cells treated with this compound.
-
Cell Seeding and Treatment: Seed exponentially growing ovarian cancer cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvesting and Fixation:
-
Harvest cells using trypsin.
-
Pellet cells by centrifugation and wash with PBS.
-
Resuspend in PBS and fix in ice-cold 70% ethanol for 24 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend in PBS containing propidium iodide (PI) and RNase A.
-
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
D. Intracellular Cytokine Staining
This compound is used as a protein transport inhibitor to retain cytokines intracellularly for flow cytometric analysis.
-
Cell Stimulation: Stimulate whole blood or PBMC with an antigen or mitogen for 6-16 hours.
-
Inhibition of Secretion: Add this compound (final concentration typically 2 µM) and/or Brefeldin A at the time of stimulation (for peptides) or after 2 hours (for proteins).
-
Surface Staining: Stain for surface markers.
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate reagents.
-
Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Analysis: Analyze by flow cytometry.
Experimental Workflow: Intracellular Cytokine Staining
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. This compound inhibits epidermal growth factor receptor trafficking and activation: synergistic cytotoxicity in combination with EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Monensin's Impact on Microbial Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the effects of the ionophore antibiotic, Monensin, on microbial resistance. The included protocols and data summaries are intended to facilitate the standardized assessment of resistance development and the elucidation of underlying mechanisms.
Introduction
This compound is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis and is widely used in the veterinary field, primarily as a coccidiostat in poultry and a growth promoter in ruminants.[1][2] Its antimicrobial activity stems from its ability to form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across cellular membranes.[1][3] This disruption of the natural ion gradients leads to changes in intracellular pH and ultimately inhibits microbial growth.[3] The emergence of microbial resistance to this compound is a significant concern, necessitating robust methods for its assessment.
Mechanism of Action
This compound functions as an Na+/H+ antiporter, facilitating an electroneutral exchange of these ions across the bacterial cell membrane. This action leads to an influx of Na+ and H+ ions and an efflux of K+ ions, disrupting the proton motive force and intracellular ion homeostasis, which are crucial for cellular processes like energy generation and nutrient transport.
Microbial Resistance to this compound
Bacteria can develop resistance to this compound through various adaptive mechanisms rather than solely through mutational changes. This can result in a transient resistance that may be lost in the absence of the drug. Key resistance strategies include:
-
Alterations to the Cell Envelope: Resistant strains may exhibit a thicker cell wall or an increased production of extracellular polysaccharides (glycocalyx), which can act as a barrier to the antibiotic.
-
Changes in Cell Membrane Composition: Modifications to the fluidity and composition of the cell membrane can reduce the efficacy of this compound's ion transport.
-
Efflux Pumps: Although less commonly cited for this compound compared to other antibiotics, the overexpression of efflux pumps that actively remove the antibiotic from the cell is a potential resistance mechanism.
-
Metabolic Adaptations: Resistant mutants may exhibit altered metabolic pathways. For instance, resistance in Staphylococcus aureus has been linked to the upregulation of the de novo purine synthesis pathway.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Other Ionophores against Susceptible and Resistant Bacterial Strains
| Organism | Strain Type | This compound MIC (mg/L) | Salinomycin MIC (mg/L) | Narasin MIC (mg/L) | Lasalocid A MIC (mg/L) |
| Prevotella ruminicola | This compound-Sensitive | 1.25 | 2.5 | 0.63 | 5.0 |
| Prevotella ruminicola | This compound-Resistant | 20.0 | 20.0 | 5.0 | 10.0 |
| Staphylococcus aureus | Susceptible (Parent) | 2.0 | - | - | - |
| Staphylococcus aureus | Resistant Mutant 1 | 32.0 | - | - | - |
| Staphylococcus aureus | Resistant Mutant 2 | 64.0 | - | - | - |
Data compiled from literature sources. Note: "-" indicates data not available.
Table 2: Physiological Changes in Staphylococcus aureus Upon this compound Exposure
| Strain | Treatment | Intracellular pH | Intracellular Na+:K+ Ratio | Intracellular ATP:ADP Ratio |
| Susceptible | Control | ~7.5 | Low | High |
| Susceptible | This compound (Sub-MIC) | Decreased | Increased | Decreased |
| Resistant Mutant | Control | ~7.5 | Low | High |
| Resistant Mutant | This compound (Sub-MIC) | No significant change | No significant change | No significant change |
This table summarizes the expected physiological responses based on findings from studies on this compound-resistant S. aureus.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the test bacterium overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute the standardized suspension to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate.
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Assessment of Changes in Intracellular Ion Concentration and pH
This protocol outlines a method to measure the direct physiological effects of this compound on bacterial cells.
Materials:
-
Bacterial culture
-
This compound solution
-
Fluorescent dyes for Na+, K+, and pH (e.g., BCECF-AM for pH)
-
Fluorometer or flow cytometer
-
Buffers for cell washing and suspension
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in the same buffer.
-
-
Dye Loading:
-
Incubate the bacterial suspension with the appropriate fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
-
This compound Treatment:
-
Add this compound to the cell suspension at the desired concentration. Include a control group without this compound.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity over time using a fluorometer or flow cytometer.
-
Changes in fluorescence correspond to changes in intracellular ion concentration or pH.
-
-
Data Analysis:
-
Calibrate the fluorescence signal to ion concentration or pH units using appropriate standards.
-
Compare the changes in the this compound-treated group to the control group to determine the impact of the ionophore.
-
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to an antibiotic.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial culture
-
Sterile swabs
-
Paper disks impregnated with a known concentration of this compound
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Prepare a standardized bacterial inoculum as described in Protocol 1.
-
-
Inoculate Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Apply Antibiotic Disk:
-
Aseptically place a this compound-impregnated paper disk onto the center of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the organism for 18-24 hours.
-
-
Interpret Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown).
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility.
-
Visualizations
Caption: this compound's ionophore activity across the cell membrane.
Caption: Overview of bacterial resistance mechanisms to this compound.
Caption: Workflow for assessing this compound-induced microbial resistance.
References
Application Notes and Protocols for the Quantification of Monensin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin, a polyether ionophore antibiotic, is widely utilized in the veterinary field as a coccidiostat in poultry and a growth promoter in ruminants. Its mechanism of action involves the disruption of ion gradients across cellular membranes, leading to the inhibition and death of susceptible organisms. The monitoring of this compound residues in biological samples such as plasma, tissues (muscle, liver, kidney, fat), and milk is crucial for pharmacokinetic studies, ensuring food safety, and adhering to regulatory limits. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of this compound in biological matrices. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) with post-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods for this compound typically require a post-column derivatization step, as this compound itself lacks a strong chromophore for UV detection.[1] A common derivatizing agent is vanillin, which reacts with this compound in an acidic medium at an elevated temperature to produce a colored compound detectable at 520 nm.[1][2][3] This method is reliable but can be less sensitive and more time-consuming compared to mass spectrometry-based techniques.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the determination of this compound. It allows for the direct detection of the this compound molecule and its fragments, eliminating the need for derivatization. This technique offers lower limits of quantification and is suitable for residue analysis in various tissues and fluids.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on the specific binding of antibodies to this compound. It is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. ELISA kits are commercially available and offer a rapid and cost-effective way to screen a large number of samples.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of this compound in different biological samples.
Table 1: Limits of Quantification (LOQ) for this compound in Biological Samples
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference(s) |
| HPLC-PCD | Bovine Milk | 5 ng/g (ppb) | |
| HPLC-PCD | Bovine Tissues (muscle, liver, kidney, fat) | 25 ng/g (ppb) | |
| HPLC-PCD | Chicken Tissues | 0.025 µg/g (25 ppb) | |
| LC-MS/MS | Chicken Plasma, Muscle, Liver, Fat | Not specified, but validated for pharmacokinetic studies | |
| LC-MS/MS | Bovine, Swine, and Chicken Tissues | 0.75 ng/g (ppb) for most tissues | |
| LC-MS/MS | Milk | 0.45 ng/g (ppb) | |
| LC-MS/MS | Chicken Fat | 4.0 ng/g (ppb) | |
| LC-MS/MS | Chicken Tissues | 0.0005 mg/kg (0.5 ppb) | |
| LC-MS | Muscle, Liver, Eggs | 1 ng/g (ppb) | |
| IAC/cELISA | Chicken Liver | 0.09 µg/kg (ppb) | |
| IAC/cELISA | Chicken Skin | 1.99 µg/kg (ppb) | |
| SDME-AP-MALDI-MS | Surface Water | 6.7 ng/mL (ppb) | |
| SDME-AP-MALDI-MS | Human Urine | 7.8 ng/mL (ppb) | |
| SDME-AP-MALDI-MS | Soil | 12.4 ng/mL (ppb) |
Table 2: Recovery Rates of this compound from Biological Samples
| Analytical Method | Matrix | Fortification Level | Recovery Rate (%) | Reference(s) |
| HPLC-PCD | Bovine Tissues | Not specified | 80 - 88% | |
| HPLC-PCD | Chicken Tissues | Not specified | 82 - 96% | |
| LC-MS/MS | Bovine, Swine, and Chicken Tissues | Not specified | 89.1 - 105.1% |
Table 3: Reported this compound Residue Levels in Chicken Tissues
| Tissue | Withdrawal Time | Mean Concentration (µg/kg) | Reference(s) |
| Muscle | 0 hours | 3.37 ± 1.60 | |
| Kidney | 0 hours | 8.68 | |
| Liver | 3 hours | 1.5 | |
| Kidney | 3 hours | 1.7 | |
| Muscle | 3 hours | 2.5 | |
| Skin/Fat | 3 hours | 7.4 | |
| Skin/Fat | 6 hours | 8.0 ± 2.0 |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the quantification of this compound in biological samples.
Experimental Workflow Diagrams
Caption: Workflow for this compound Quantification by HPLC with Post-Column Derivatization.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: General Workflow for this compound Quantification by Competitive ELISA.
Detailed Experimental Protocols
Protocol 1: HPLC with Post-Column Derivatization for this compound in Chicken Tissues
1. Sample Preparation
- Weigh 5 g of homogenized chicken tissue into a centrifuge tube.
- Add 20 mL of methanol-water (80:20, v/v) and homogenize for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- To the supernatant, add 20 mL of dichloromethane and shake for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Collect the lower dichloromethane layer.
- Evaporate the dichloromethane extract to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC Conditions
- Column: µ-Bondapak C18 (3.9 mm i.d. x 300 mm)
- Mobile Phase: Methanol-water-phosphoric acid
- Flow Rate: 0.7 mL/min
- Injection Volume: 20 µL
3. Post-Column Derivatization
- Reagent: 30 g vanillin in 950 mL methanol and 20 mL concentrated sulfuric acid.
- Reagent Flow Rate: 0.7 mL/min
- Reactor: Stainless steel coil (300 cm x 1 mm i.d.) maintained at 90°C.
4. Detection
- Detector: UV-Vis
- Wavelength: 520 nm
5. Quantification
- Prepare a calibration curve using this compound standards.
- Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS for this compound in Animal Tissues
1. Sample Preparation (Tissue)
- Weigh 2 g of homogenized tissue into a centrifuge tube.
- Add an internal standard (e.g., Narasin).
- Add 8 mL of methanol-water (80:20, v/v) and vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with a suitable solvent to remove interferences.
- Elute the this compound with an appropriate elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Sample Preparation (Plasma)
- To 1 mL of plasma in a centrifuge tube, add an internal standard.
- Add 3 mL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
4. Quantification
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: Competitive ELISA for this compound
1. Sample Preparation
- Extract this compound from the sample using a suitable solvent (e.g., methanol-water).
- Dilute the extract to fall within the working range of the ELISA kit.
2. ELISA Procedure (General Steps)
- Add standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.
- Add the this compound-enzyme conjugate (e.g., this compound-HRP) to each well.
- Incubate the plate, typically at room temperature for a specified time.
- Wash the plate to remove unbound reagents.
- Add the substrate solution to each well, which will react with the enzyme to produce a color.
- Incubate for a set period to allow for color development.
- Add the stop solution to terminate the reaction.
3. Detection and Quantification
- Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
- The intensity of the color is inversely proportional to the this compound concentration.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Calculate the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
This compound's Mechanism of Action: Ionophore Activity
Caption: this compound acts as an ionophore, disrupting cellular ion gradients.
This compound functions by forming a lipid-soluble complex with monovalent cations, primarily sodium (Na+). This complex can then transport these ions across biological membranes, disrupting the natural ion concentration gradients. The influx of Na+ into the cell is coupled with an efflux of protons (H+), leading to an increase in intracellular pH and osmotic pressure. This ultimately results in cellular swelling and death of the target organism, such as coccidia parasites.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is considered the gold standard for confirmatory analysis and residue monitoring. HPLC with post-column derivatization provides a robust and reliable alternative, while ELISA serves as an excellent high-throughput screening tool. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the analysis of this compound in biological samples.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. A modified HPLC method for this compound analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of this compound residue in chicken by HPLC with post-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative method for analysis of this compound in soil, water, and urine by direct combination of single-drop microextraction with atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monensin Concentration for Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Monensin concentration to minimize cell toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. For anti-cancer effects, concentrations are often in the nanomolar to low micromolar range. For example, in prostate cancer cell lines like VCaP and LNCaP, the EC50 values for inhibiting cell viability were observed at 35 nmol/L and 90 nmol/L, respectively[1]. In contrast, non-tumorigenic prostate epithelial cells showed much higher resistance, with EC50 values greater than 10 µmol/L[1]. For human colorectal cancer cells (RKO and HCT-116), this compound effectively inhibited cell proliferation in a dose-dependent manner from 0.5 µM to 8 µM[2]. In SH-SY5Y neuroblastoma cells, the half-maximal inhibitory concentration (IC50) at 48 hours was determined to be 16 μM[3].
Q2: How does this compound induce cell toxicity?
This compound is a sodium ionophore that disrupts intracellular ion homeostasis. It facilitates the transport of sodium ions (Na+) into the cell, which in turn can lead to an increase in intracellular calcium (Ca2+) levels through the Na+/Ca2+ exchanger[4]. This ionic imbalance can cause several downstream effects leading to cytotoxicity, including:
-
Mitochondrial Dysfunction: Swelling of mitochondria, decreased ATP production, and lipid peroxidation.
-
Oxidative Stress: Increased generation of intracellular reactive oxygen species (ROS).
-
Apoptosis: Induction of programmed cell death, as evidenced by increased caspase activity and changes in apoptosis-related proteins like Bax and Bcl-2.
-
Alteration of Intracellular Traffic: Disruption of the Golgi apparatus and endocytosis.
Q3: Can this compound's toxicity be mitigated?
Yes, in some contexts, the cytotoxic effects of this compound can be antagonized. For instance, the antioxidant Vitamin C has been shown to counteract the anti-proliferative effects of this compound in prostate cancer cells, suggesting that oxidative stress is a key component of its mechanism.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause: The cell line being used is particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Start with a very low concentration (e.g., in the low nanomolar range) and perform a wide dose-response experiment to determine the precise IC50 for your specific cell line and experimental duration.
-
Reduce Incubation Time: Shorter exposure times may allow for the observation of desired effects before significant cytotoxicity occurs. For example, effects on androgen receptor mRNA in VCaP cells were seen as early as 6 hours.
-
Check Cell Health: Ensure that the cells are healthy and not overly confluent before treatment, as stressed cells may be more susceptible to toxic effects.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are plated for each experiment, as cell density can influence the response to drugs.
-
Use Freshly Prepared this compound Solutions: this compound may degrade over time. Prepare fresh dilutions from a stock solution for each experiment.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent is consistent across all wells (including controls) and is at a non-toxic level.
-
Problem 3: Desired biological effect is not observed.
-
Possible Cause: The concentration of this compound is too low, or the incubation time is too short.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Based on your initial dose-response curve, try increasing the concentration or extending the incubation period. Time-course experiments are crucial to capture the dynamics of the cellular response.
-
Verify Mechanism in Your System: Confirm that the signaling pathway or cellular process you are studying is indeed affected by this compound in your specific cell line. This compound is known to inhibit multiple cancer-related signaling pathways, including those involving ElK1, Ap1, and Myc/max.
-
Consider Combination Treatments: The effects of this compound can be potentiated by other compounds. For example, its anti-proliferative effects in prostate cancer cells are enhanced when combined with antiandrogens like flutamide and bicalutamide.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Incubation Time | Citation |
| VCaP | Prostate Cancer | Inhibition of cell viability (EC50) | 35 nmol/L | 48 hours | |
| LNCaP | Prostate Cancer | Inhibition of cell viability (EC50) | 90 nmol/L | 48 hours | |
| RKO | Colorectal Cancer | Inhibition of cell proliferation | 0.5 - 8 µM | 24 and 48 hours | |
| HCT-116 | Colorectal Cancer | Inhibition of cell proliferation | 0.5 - 8 µM | 24 and 48 hours | |
| SH-SY5Y | Neuroblastoma | Inhibition of cell viability (IC50) | 16 µM | 48 hours | |
| C1C7, HepG2 | Hepatocellular Carcinoma | Cell death | up to 10 µM | 20 hours |
Table 2: Cytotoxic Effects of this compound on Primary and Non-Tumorigenic Cells
| Cell Line/Tissue | Type | Effect | Concentration | Incubation Time | Citation |
| RWPE-1 | Non-tumorigenic prostate epithelial | Inhibition of cell viability (EC50) | > 10 µmol/L | Not specified | |
| EP156T | Non-tumorigenic prostate epithelial | Inhibition of cell viability (EC50) | > 10 µmol/L | Not specified | |
| Primary Chick Hepatocytes | Primary cells | Decreased cell viability | ≥ 2 µM | 24 hours |
Experimental Protocols
1. XTT Cell Viability Assay
This protocol is adapted from the methodology used to assess the cytotoxic effect of this compound on SH-SY5Y cells.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a 5% CO2 incubator.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Incubate the plate for a further 2-4 hours to allow for the formation of formazan.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Analysis by Hoechst 33258 Staining
This protocol is based on the method described for RKO and HCT-116 cells.
-
Cell Culture and Treatment: Grow cells on coverslips or in culture plates and treat with the desired concentrations of this compound or a vehicle control.
-
Cell Fixation: After the incubation period (e.g., 24 hours), collect the cells, wash with PBS, and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Stain the cells with Hoechst 33258 staining solution (e.g., 10 µg/ml in PBS) for a specified time (e.g., 10-15 minutes) at room temperature in the dark.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Visualization: Mount the coverslips on microscope slides or observe the plate directly under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
Quantification: Count the number of apoptotic and total cells in several random fields to determine the apoptotic rate.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of antibiotic this compound on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer mechanism of this compound via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Troubleshooting Inconsistent Results in Monensin Experiments
Welcome to the technical support center for Monensin experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable IC50 values for this compound in my cell viability assays (e.g., MTT, CCK-8)?
A1: Inconsistent IC50 values are a common issue and can stem from several factors related to both the compound and the experimental setup.
-
Compound Stability and Storage: this compound is stable as a powder when stored at 2-8°C.[1] Stock solutions in ethanol or DMSO should be stored at -20°C for long-term stability.[1] this compound is stable in neutral or basic solutions but unstable in acidic conditions.[2] Ensure your stock solutions are fresh and have been stored correctly to prevent degradation.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity of this compound. Higher cell densities may require higher concentrations of this compound to achieve the same effect. It is crucial to optimize and maintain a consistent seeding density across all experiments.[3]
-
Incubation Time: The duration of this compound exposure will directly affect the IC50 value. As demonstrated in studies on ovarian and colorectal cancer cell lines, the inhibitory effect of this compound is time-dependent.[4] Standardize your incubation times to ensure comparability between experiments.
-
Assay-Specific Interference: this compound's primary mechanism of action is as an ionophore, disrupting ion gradients across cellular membranes, particularly the Golgi apparatus. This can interfere with assays that rely on cellular metabolic activity, such as MTT and CCK-8, which measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases. This interference can lead to an under or overestimation of cell viability.
Troubleshooting Flowchart for Inconsistent IC50 Values
Q2: My migration/invasion assay results with this compound are not reproducible. What could be the cause?
A2: Variability in migration and invasion assays, such as the Transwell assay, can be due to several factors.
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are not overly confluent when harvested for the assay.
-
Chemoattractant Consistency: The concentration and stability of the chemoattractant (e.g., FBS) in the lower chamber are critical for a consistent migratory stimulus.
-
Membrane Pore Size: Use a Transwell insert with a pore size appropriate for your cell type to allow for migration without passive cell passage.
-
This compound's Effect on Adhesion: this compound can affect protein trafficking and the expression of surface proteins, which may alter cell adhesion properties and, consequently, migration.
Q3: I am observing unexpected changes in protein expression in my Western blots after this compound treatment. Why?
A3: this compound disrupts the Golgi apparatus, which is central to protein processing and transport. This can lead to:
-
Accumulation of Unprocessed Proteins: Inhibition of transport from the Golgi can cause proteins to accumulate within the cell, potentially leading to stress responses.
-
Altered Glycosylation: As a key site of protein glycosylation, Golgi disruption by this compound can alter the post-translational modifications of your protein of interest, which may affect antibody recognition or protein stability.
-
Induction of Stress Pathways: The cellular stress induced by this compound can activate various signaling pathways, leading to changes in the expression of proteins not directly targeted by this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| SK-OV-3 | Ovarian Cancer | CCK-8 | 24 | ~5 | |
| A2780 | Ovarian Cancer | CCK-8 | 48 | ~1 | |
| RKO | Colorectal Cancer | Crystal Violet | 48 | < 8 | |
| HCT-116 | Colorectal Cancer | Crystal Violet | 48 | < 8 | |
| CaSki | Cervical Cancer | BrdU | 72 | < 10 | |
| SiHa | Cervical Cancer | BrdU | 72 | ~10 | |
| HeLa | Cervical Cancer | BrdU | 72 | > 10 | |
| Primary Chick Hepatocytes | N/A | MTS | 24 | ~2 |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
This protocol outlines the steps for assessing cell migration in response to this compound.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place 24-well Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert. Add this compound at the desired concentrations to the upper chamber.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the migratory rate of the cells (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with 70% ethanol for 10-15 minutes. Stain with a solution such as crystal violet.
-
Cell Counting: After washing and drying, visualize and count the migrated cells under a microscope.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and migration.
This compound's Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.
This compound's Effect on the MEK/ERK Signaling Pathway
The MEK/ERK pathway is another key cascade involved in cell growth and differentiation. This compound can suppress this pathway, often in conjunction with its effects on other signaling networks.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. famic.go.jp [famic.go.jp]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Effect of antibiotic this compound on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Monensin in cell culture
Welcome to the technical support center for the use of Monensin in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this ionophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] In cell culture, it is primarily used as an inhibitor of intracellular protein transport.[2][3] Its mechanism of action involves the disruption of ion gradients, particularly by facilitating the exchange of sodium ions (Na+) for protons (H+) across cellular membranes.[1][4] This disruption primarily affects the Golgi apparatus, leading to a blockade of protein transport from the medial to the trans-Golgi cisternae. This blockage causes proteins intended for secretion to accumulate within the Golgi complex and the endoplasmic reticulum (ER).
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound is highly dependent on the cell type and the specific application. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup. However, based on published studies, a general range can be provided.
-
For inhibiting protein transport (e.g., intracellular cytokine staining): Concentrations typically range from 0.1 µM to 10 µM. A common starting point is 1-2 µM.
-
For inducing cytotoxicity or apoptosis in cancer cell lines: Higher concentrations may be required, ranging from nanomolar to low micromolar concentrations.
Q3: How long should I incubate my cells with this compound?
The incubation time with this compound is critical and should be optimized to achieve the desired effect without causing excessive cytotoxicity.
-
For intracellular cytokine staining: A typical incubation period is 4-6 hours. Some protocols suggest letting the cells incubate with the stimulus for an hour before adding this compound. Longer incubation times can lead to increased cell death. It is recommended that cells are cultured with this compound for ≤ 24 hours.
-
For cytotoxicity and apoptosis studies: Incubation times can range from 24 to 72 hours, depending on the cell line and the concentration of this compound used.
Troubleshooting Guide
Problem 1: High levels of cell death or cytotoxicity.
Possible Cause:
-
This compound concentration is too high: this compound can be toxic to cells, especially at higher concentrations and with prolonged exposure.
-
Prolonged incubation time: Extended exposure to this compound can lead to apoptosis and necrosis.
-
Solvent toxicity: The solvent used to dissolve this compound (commonly ethanol or DMSO) may be at a toxic concentration.
Solution:
-
Titrate this compound concentration: Perform a dose-response curve to find the lowest effective concentration for your specific cell line and application. You can test a range from 10 nM to 100 µM to determine the toxicity level.
-
Optimize incubation time: Reduce the duration of this compound exposure. For intracellular staining, 4-6 hours is often sufficient.
-
Vehicle control: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to assess solvent toxicity. Ensure the final solvent concentration is minimal (e.g., <0.5%).
Problem 2: Inefficient inhibition of protein secretion.
Possible Cause:
-
This compound concentration is too low: The concentration may not be sufficient to effectively block the Golgi transport in your specific cell type.
-
Suboptimal incubation time: The incubation period may be too short for this compound to exert its full effect.
-
Cell type-specific resistance: Some cell types may be less sensitive to this compound.
-
Incomplete blockage of certain proteins: this compound may not completely block the secretion of all proteins in every cell type. For example, it is known that this compound does not completely block the secretion of TNF-α in human T cells.
Solution:
-
Increase this compound concentration: Gradually increase the concentration of this compound within the recommended range.
-
Increase incubation time: Extend the incubation period, while monitoring for cytotoxicity.
-
Consider alternative inhibitors: For certain cytokines or cell types, other protein transport inhibitors like Brefeldin A might be more effective. In some cases, a combination of Brefeldin A and this compound can be used.
Problem 3: Altered cell surface marker expression.
Possible Cause:
-
Disruption of protein trafficking: By inhibiting the Golgi apparatus, this compound can affect the transport of newly synthesized surface proteins to the plasma membrane.
Solution:
-
Stain for surface markers before this compound treatment: If possible, stain your cells with antibodies against surface markers before adding this compound to the culture.
-
Optimize incubation time: Minimize the incubation time with this compound to reduce its impact on surface protein expression.
-
Validate with controls: Compare the expression of surface markers on this compound-treated cells with untreated controls to assess any alterations.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Intracellular Cytokine Staining | Human T cells, Monocytes | 1 µg/ml (~1.4 µM) | 4-5 hours | |
| Intracellular Cytokine Staining | Mouse and Human Cells | 2 µM (1X) | Last hours of in vitro activation | |
| Inhibition of Proliferation | Ovarian Cancer Cells (SK-OV-3) | 0.2 - 5 µM | 24 - 72 hours | |
| Inhibition of Proliferation | Colorectal Cancer Cells (RKO, HCT-116) | 0.5 - 8 µM | 24 - 48 hours | |
| Induction of Apoptosis | Prostate Cancer Cells (PC-3) | 0 - 1500 nM | 24 hours | |
| Inhibition of Proliferation | Cervical Cancer Cells (CaSki, SiHa, HeLa) | 2.5 - 10 µM | 72 hours |
Table 2: Cytotoxicity of this compound (CC50) in Different Cell Lines
| Cell Line | Description | CC50 (µM) | Reference |
| HepG2 | Human Hepatoma | Varies with assay (MTT vs. LDH) | |
| LMH | Chicken Hepatoma | Varies with assay (MTT vs. LDH) | |
| L6 | Rat Myoblasts | Varies with assay (MTT vs. LDH) | |
| Various Tumor/Non-tumor lines | Human and Animal | Data available in source |
Experimental Protocols
Protocol 1: General Protocol for Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: Activate cells with the desired stimulus (e.g., PMA and Ionomycin, or a specific antigen) in a suitable culture medium for 1-2 hours.
-
Inhibition of Protein Transport: Add this compound to the cell culture at the optimized concentration (e.g., 1-2 µM). Incubate for an additional 4-6 hours at 37°C in a CO2 incubator.
-
Surface Staining (Optional but Recommended): Wash the cells and stain for cell surface markers according to standard protocols. It is advisable to perform surface staining before fixation and permeabilization.
-
Fixation: Wash the cells and then fix them using a fixation buffer (e.g., paraformaldehyde-based) for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and then permeabilize them using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Add the fluorochrome-conjugated antibody against the intracellular cytokine of interest to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Analyze the cells by flow cytometry.
Protocol 2: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add 0.5% crystal violet solution in formalin to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.
-
Quantification:
-
Add 10% acetic acid to each well to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
-
Visualizations
Caption: Mechanism of this compound as an ionophore and protein transport inhibitor.
Caption: Experimental workflow for intracellular cytokine staining using this compound.
Caption: Signaling pathways affected by this compound leading to cellular stress and apoptosis.
References
Technical Support Center: Optimizing Monensin Incubation for Protein Transport Inhibition
Welcome to the technical support center for optimizing protein transport inhibition using Monensin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein transport?
This compound is a polyether antibiotic isolated from Streptomyces cinnamonensis that acts as an ionophore, specifically facilitating the exchange of sodium ions (Na+) for protons (H+) across cellular membranes.[1][2] This disruption of the natural Na+/H+ gradient, particularly within the Golgi apparatus, leads to the swelling and functional impairment of the Golgi cisternae.[2][3] By altering the ionic environment of the Golgi, this compound effectively blocks the intracellular transport of proteins from the medial to the trans-Golgi cisternae, causing them to accumulate within the Golgi complex.[4]
Q2: What is the typical working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a general working concentration range is between 0.01 µM and 1.0 µM for effective protein transport inhibition with minimal side effects. For specific applications like intracellular cytokine staining for flow cytometry, concentrations up to 10 µg/mL have been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: What is the recommended incubation time with this compound?
The effects of this compound on the Golgi apparatus can be observed rapidly, often within 2-5 minutes of exposure. For applications such as enhancing the detection of cytokine-producing cells, a typical incubation time is 4 to 6 hours. However, it is generally not recommended to expose cells to this compound for longer than 12 hours due to potential cytotoxicity. The optimal incubation time should be determined empirically for each experimental system.
Q4: How does this compound differ from Brefeldin A (BFA)?
Both this compound and Brefeldin A (BFA) are inhibitors of protein transport, but they have different mechanisms of action. This compound blocks transport at the medial- to trans-Golgi cisternae by disrupting ion gradients. In contrast, BFA inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi complex, causing a retrograde movement of proteins from the Golgi back to the ER. The choice between this compound and BFA can depend on the specific protein of interest and the experimental context, as they can have differential effects on the secretion of certain proteins.
Q5: What are the signs of this compound-induced cytotoxicity?
This compound can be toxic to cells, especially at higher concentrations and with prolonged exposure. Signs of cytotoxicity include a decrease in cell viability, which can be measured by assays like MTS or crystal violet staining. Morphological changes, such as cell shrinkage and membrane blebbing, may also be observed. In some cell types, this compound can induce apoptosis, which can be detected by methods like TUNEL assays or Annexin V staining. It is crucial to monitor cell viability and keep incubation times as short as possible to achieve the desired inhibitory effect without significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of protein transport | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type (typically 0.01-1.0 µM). |
| Incubation time is too short. | Increase the incubation time. Effects can be seen in as little as 2-5 minutes, but for accumulation, 4-6 hours is common. | |
| This compound is degraded. | Ensure proper storage of this compound solution (e.g., dissolved in DMSO at -20°C). Prepare fresh dilutions for each experiment. | |
| High levels of cell death | This compound concentration is too high. | Reduce the this compound concentration. Titrate down to the lowest effective concentration. |
| Incubation time is too long. | Decrease the incubation time. Do not exceed 12 hours of exposure. | |
| Cell type is particularly sensitive to this compound. | Consider using a less toxic protein transport inhibitor like Brefeldin A, although its mechanism differs. | |
| Inconsistent results between experiments | Variation in cell density. | Ensure consistent cell seeding density across experiments, as high cell density can affect cell activation and inhibitor efficiency. |
| Inconsistent stimulation of protein synthesis. | If studying secreted proteins like cytokines, ensure the cell stimulation protocol (e.g., with PMA and ionomycin) is consistent. | |
| Improper handling of this compound. | This compound is typically dissolved in ethanol or DMSO. Ensure the final solvent concentration in the culture medium is not toxic to the cells. | |
| Incomplete blockage of secretion for a specific protein | The protein of interest may be less sensitive to this compound's mechanism. | For certain proteins, like TNF-α in human T cells, this compound may not completely block secretion. Consider using Brefeldin A as an alternative. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
This compound Dilution: Prepare a series of this compound dilutions in your cell culture medium. A suggested range to test is 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or ethanol, at the same final concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period, for example, 4-6 hours, at 37°C in a CO2 incubator.
-
Assessment of Protein Transport Inhibition:
-
For secreted proteins, you can measure the amount of protein in the supernatant (e.g., by ELISA) and in the cell lysate (e.g., by Western blot or intracellular flow cytometry). Effective inhibition will result in decreased protein in the supernatant and increased intracellular accumulation.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate, treat cells with the same this compound concentrations.
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTS, MTT, or a live/dead stain for flow cytometry).
-
-
Analysis: Plot the degree of protein transport inhibition and cell viability against the this compound concentration to determine the optimal concentration that provides maximal inhibition with minimal cytotoxicity.
Protocol 2: Intracellular Cytokine Staining using this compound for Flow Cytometry
-
Cell Stimulation: Prepare a single-cell suspension at a density of 1-2 x 10^6 cells/mL in complete medium. Stimulate the cells with an appropriate agent (e.g., PMA and ionomycin, or a specific antigen) to induce cytokine production.
-
Addition of this compound: Add this compound (e.g., from a product like BD GolgiStop™) to the cell suspension. A typical final concentration is around 1-2 µM. Mix thoroughly.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cell Surface Staining: After incubation, wash the cells and perform staining for cell surface markers using fluorescently labeled antibodies.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based) and then permeabilize them with a permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokine of interest.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in an appropriate buffer for analysis on a flow cytometer.
Visualizations
Caption: Mechanism of this compound as an ionophore disrupting Golgi function.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alteration of intracellular traffic by this compound; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
Technical Support Center: Controlling for Off-Target Effects of Monensin in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and controlling for the off-target effects of Monensin in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a carboxylic ionophore that facilitates the transport of cations, primarily Na+, across biological membranes in exchange for a proton (H+)[1][2]. This action disrupts the ion gradients of cellular organelles, most notably the Golgi apparatus, leading to the blockage of intracellular protein transport and secretion[1][2][3]. This is often the intended experimental effect, for example, in studies of cytokine secretion.
Q2: What are the major known off-target effects of this compound?
Beyond its effects on the Golgi, this compound can induce several off-target effects that may confound experimental results. These include:
-
Induction of Oxidative Stress: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: It can cause mitochondrial damage, including swelling, altered membrane potential, and decreased ATP production.
-
Cytotoxicity and Apoptosis: this compound can induce cell death through both Na+-dependent cytotoxicity and apoptosis, characterized by DNA damage and activation of caspases.
-
Cell Cycle Arrest: It has been shown to cause cell cycle disruption in some cell types.
-
Alteration of Signaling Pathways: this compound can modulate various signaling pathways, including the PI3K/AKT pathway and androgen receptor signaling.
Q3: At what concentrations are off-target effects typically observed?
The concentration at which off-target effects become significant can vary depending on the cell type and experimental conditions. However, studies have reported these effects at nanomolar to low micromolar concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for the desired on-target effect while minimizing off-target consequences.
Q4: Are there alternatives to this compound for inhibiting protein secretion?
Yes, Brefeldin A (BFA) is a commonly used alternative that also inhibits protein transport, but through a different mechanism. BFA disrupts the Golgi apparatus by inhibiting the formation of transport vesicles, causing a retrograde movement of proteins from the Golgi to the endoplasmic reticulum. While both can be effective, one may be more suitable depending on the specific protein or cell type being studied.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death in this compound-Treated Cells
Possible Cause: The observed cell death may be an off-target effect of this compound due to cytotoxicity or apoptosis induction.
Troubleshooting Steps:
-
Confirm Apoptosis: Assess markers of apoptosis in your cells.
-
Experiment: Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Interpretation: An increase in Annexin V positive cells will indicate apoptosis.
-
-
Investigate Oxidative Stress: this compound is known to induce ROS production, which can lead to cell death.
-
Experiment: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Interpretation: A significant increase in fluorescence in this compound-treated cells compared to controls suggests oxidative stress.
-
-
Assess Mitochondrial Health: Mitochondrial damage is a common off-target effect.
-
Experiment: Measure the mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.
-
Interpretation: A decrease in the red/green fluorescence ratio (JC-1) or a decrease in fluorescence intensity (TMRE) indicates mitochondrial depolarization, a sign of dysfunction.
-
-
Control for Oxidative Stress:
-
Experiment: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) or Vitamin C.
-
Interpretation: If the antioxidant rescues the cells from death, it strongly suggests that oxidative stress is a major contributor to the observed cytotoxicity.
-
Logical Relationship: Troubleshooting High Cell Death
Caption: Troubleshooting workflow for unexpected cell death with this compound.
Issue 2: Inconsistent or Unexplained Changes in Gene or Protein Expression
Possible Cause: this compound may be altering signaling pathways unrelated to the intended target.
Troubleshooting Steps:
-
Review Literature for Known Pathway Interactions: Check if this compound is known to affect signaling pathways relevant to your genes or proteins of interest (e.g., PI3K/AKT, androgen receptor).
-
Use a Structurally and Mechanistically Different Inhibitor:
-
Experiment: Repeat the experiment using an alternative protein transport inhibitor like Brefeldin A.
-
Interpretation: If the changes in gene/protein expression are not observed with BFA, they are likely off-target effects of this compound.
-
-
Perform a Dose-Response Analysis:
-
Experiment: Treat cells with a range of this compound concentrations.
-
Interpretation: Determine the lowest effective concentration for inhibiting protein secretion and see if the off-target gene/protein expression changes are minimized at this concentration.
-
-
Incorporate Negative Controls:
-
Experiment: Use a vehicle-only control (the solvent used to dissolve this compound) to ensure the observed effects are not due to the solvent.
-
Interpretation: This is a standard but critical control for all experiments.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., H₂O₂) for the desired time period.
-
DCFDA Loading:
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add DCFDA solution (typically 10-25 µM in serum-free media) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Experimental Workflow: ROS Measurement
Caption: Workflow for measuring intracellular ROS after this compound treatment.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
PBS
-
Cell culture medium
-
Positive control (e.g., CCCP)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) and treat with this compound, vehicle, and a positive control (e.g., CCCP, a mitochondrial uncoupler) for the desired duration.
-
JC-1 Staining:
-
Remove the treatment media and wash the cells with warm PBS.
-
Add JC-1 staining solution (typically 2-10 µg/mL in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging/Analysis:
-
Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Table 1: Example Data for this compound Off-Target Effects
| Treatment | Cell Viability (%) | Relative ROS Levels (Fold Change) | Mitochondrial Membrane Potential (Red/Green Ratio) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 5.2 ± 0.4 |
| This compound (1 µM) | 65 ± 7 | 2.5 ± 0.3 | 2.1 ± 0.3 |
| This compound (1 µM) + NAC (5 mM) | 92 ± 6 | 1.2 ± 0.2 | 4.8 ± 0.5 |
| Positive Control (H₂O₂/CCCP) | 40 ± 8 | 4.1 ± 0.5 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathway: this compound-Induced Oxidative Stress and Apoptosis
Caption: this compound's off-target signaling to apoptosis via oxidative stress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alteration of intracellular traffic by this compound; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of intracellular traffic by this compound; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monensin and Surface Antigen Expression
Welcome to the technical support center for researchers utilizing Monensin in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound's impact on surface antigen expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a polyether antibiotic isolated from Streptomyces cinnamonensis. It acts as a sodium (Na⁺)/proton (H⁺) ionophore, disrupting the normal Na⁺ and H⁺ gradients across biological membranes.[1][2] This disruption of ionic equilibrium primarily affects the Golgi apparatus, specifically the trans-Golgi network, by neutralizing acidic intracellular compartments.[3] This neutralization leads to the swelling of Golgi cisternae and blockage of protein transport from the medial to the trans-Golgi cisternae.[4][5]
Q2: Why does this compound alter the expression of surface antigens?
Surface antigens are proteins that are transported through the endoplasmic reticulum (ER) and Golgi apparatus before being expressed on the cell surface. This compound disrupts this transport process within the Golgi. By inhibiting the movement of proteins from the medial to the trans-Golgi cisternae, this compound causes an accumulation of these proteins within the Golgi complex, preventing their subsequent transport to and expression on the cell surface.
Q3: What are the common applications of this compound in research?
This compound is widely used in cell biology and immunology research, primarily as a protein transport inhibitor. Its most common application is in intracellular cytokine staining for flow cytometry. By trapping cytokines inside the cell, this compound allows for their detection and quantification. It is also used to study protein trafficking and secretion pathways.
Q4: Is this compound toxic to cells?
Yes, this compound can be toxic to cells, and its toxicity is dose-dependent. Prolonged exposure or high concentrations can lead to cell death. It is crucial to determine the optimal concentration and incubation time for your specific cell type and experimental setup to minimize cytotoxicity while achieving the desired effect on protein transport.
Q5: How does this compound differ from Brefeldin A (BFA)?
Both this compound and Brefeldin A are protein transport inhibitors, but they have different mechanisms of action. This compound blocks protein transport at the trans-Golgi, while BFA inhibits transport from the endoplasmic reticulum (ER) to the Golgi complex. This can lead to differential effects on the expression of various surface markers and cytokines. For instance, BFA may completely block the surface expression of some markers like CD69, while this compound may only partially reduce it. This compound has also been reported to be more toxic than BFA in some cases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly low or absent surface antigen expression | This compound concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell type. Start with a lower concentration (e.g., 1 µM) and shorter incubation time (e.g., 2-4 hours). |
| The specific surface antigen is highly sensitive to this compound's effects. | Consider using an alternative protein transport inhibitor, such as Brefeldin A, which has a different mechanism of action and may have a less pronounced effect on your specific antigen. | |
| Antibody staining issue. | Ensure your antibody staining protocol is optimized. For combined surface and intracellular staining, it is generally recommended to stain for surface markers before fixation and permeabilization. | |
| High cell death or low cell viability | This compound toxicity. | Reduce the concentration of this compound and/or the incubation time. Ensure that the incubation conditions (temperature, CO₂) are optimal for your cells. |
| Suboptimal cell culture conditions. | Review your cell culture practices. Issues such as contamination, nutrient depletion, or improper passaging can exacerbate the toxic effects of this compound. | |
| Inconsistent results between experiments | Variability in this compound solution. | Prepare fresh this compound stock solutions regularly and store them properly. Ensure the solvent used to dissolve this compound is of high quality and does not affect cell viability on its own. |
| Inconsistent cell stimulation. | If your experiment involves cell stimulation (e.g., with PMA and ionomycin), ensure that the stimulation protocol is consistent across all experiments in terms of stimulant concentration and incubation time. | |
| Difficulty detecting intracellular cytokines after this compound treatment | Suboptimal permeabilization. | Ensure your fixation and permeabilization protocol is effective for allowing antibodies to access intracellular targets. Different cell types may require different permeabilization reagents or incubation times. |
| Incorrect timing of this compound addition. | For intracellular cytokine staining, this compound should be added during the final hours of cell stimulation to allow for cytokine accumulation. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Surface Antigen Expression after this compound Treatment
This protocol outlines the steps to assess the effect of this compound on the expression of a specific surface antigen using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solution (e.g., 1 mM stock in ethanol)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody against the surface antigen of interest
-
Isotype control antibody
-
Fixation and permeabilization buffers (optional, for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. Ensure cells are healthy and in the logarithmic growth phase.
-
This compound Treatment:
-
Determine the optimal concentration of this compound for your cell type (typically in the range of 1-10 µM).
-
Add this compound to the cell culture medium and incubate for the desired time (e.g., 2-6 hours) at 37°C in a CO₂ incubator.
-
Include an untreated control (vehicle only).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorochrome-conjugated primary antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Acquire data on a flow cytometer immediately.
-
Set up gates based on forward and side scatter to exclude debris and dead cells.
-
Set fluorescence gates based on the unstained and isotype controls.
-
-
Data Analysis: Analyze the median fluorescence intensity (MFI) and the percentage of positive cells for the surface antigen in the this compound-treated versus untreated control samples.
Protocol 2: Immunofluorescence Microscopy to Visualize Surface Antigen Localization
This protocol allows for the visualization of how this compound affects the localization of a surface antigen.
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium
-
This compound solution
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the surface antigen
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere.
-
Treat the cells with the optimal concentration of this compound for the desired time. Include an untreated control.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular staining if needed):
-
If also staining for an intracellular protein, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Capture images to compare the localization and intensity of the surface antigen staining between this compound-treated and control cells.
-
Visualizations
Caption: this compound's disruption of protein transport in the Golgi apparatus.
Caption: Troubleshooting workflow for altered surface antigen expression.
Caption: Diagnostic flowchart for reduced surface antigen expression.
References
- 1. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of this compound or Brefeldin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Alteration of intracellular traffic by this compound; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Dissection of the Golgi complex. I. This compound inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus | Semantic Scholar [semanticscholar.org]
- 5. Dissection of the Golgi complex. I. This compound inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Monensin in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Monensin in the laboratory. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound powder?
This compound, typically supplied as a crystalline solid (sodium salt), should be stored under specific conditions to ensure its stability.[1] For long-term storage, it is recommended to keep it at -20°C.[1][2] Alternatively, storage at 2-8°C in a dry, well-ventilated place is also acceptable, with one source indicating stability for up to five years under these conditions.[3][4] The container should be tightly sealed to prevent moisture absorption, as the solid can be hygroscopic.
Q2: What are the recommended solvents for dissolving this compound?
This compound sodium salt has poor solubility in aqueous solutions but is soluble in several organic solvents. Methanol, ethanol, and dimethylformamide (DMF) are commonly used. It is also freely soluble in chloroform and sparingly soluble in acetone. For biological experiments, stock solutions are often prepared in ethanol or DMSO and then diluted into aqueous buffers or isotonic saline.
Q3: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent and the pH. It is stable in neutral or basic solutions but unstable in acidic conditions. It is not recommended to store aqueous solutions for more than one day. A 50 mM stock solution in absolute ethanol has been reported to be stable when stored at -20°C. If storage of a solution is necessary, it is best to prepare and use it on the same day if possible, or store it at -20°C for up to one month, ensuring it is brought to room temperature and any precipitate is redissolved before use.
Q4: What are the key safety precautions when handling this compound?
This compound is a hazardous substance and should be handled with care. It is fatal if swallowed and can cause serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When handling the powder, work in a well-ventilated area or use a fume hood to avoid inhaling dust. Wash hands thoroughly after handling.
Q5: How should I dispose of this compound waste?
This compound waste should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for proper disposal procedures.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During My Experiment.
-
Possible Cause: The aqueous solubility of this compound is very low. Adding a stock solution in an organic solvent to an aqueous buffer too quickly or at too high a concentration can cause it to precipitate.
-
Solution:
-
Ensure your stock solution is fully dissolved before use.
-
When diluting into an aqueous medium, add the stock solution dropwise while vortexing or stirring the buffer to facilitate mixing.
-
Consider using a lower final concentration of this compound in your experiment.
-
The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, as high concentrations may have physiological effects in biological experiments.
-
Issue 2: I am observing inconsistent results in my cell culture experiments.
-
Possible Cause: Inconsistent results can arise from several factors, including the age and storage of your this compound solution, or its interaction with other components in your culture medium. This compound is an ionophore that disrupts Golgi apparatus structure and vesicular transport, and its effects can be potent and variable depending on cell type and experimental conditions.
-
Solution:
-
Always use freshly prepared solutions of this compound for your experiments. If you must use a stored solution, ensure it has been stored properly at -20°C and is brought to room temperature and vortexed before use.
-
Titrate the concentration of this compound to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Be aware that this compound can have off-target effects. For example, it has been shown to inhibit DNA synthesis. Consider including appropriate controls to account for these effects.
-
Issue 3: My in vivo animal study results are not reproducible.
-
Possible Cause: The bioavailability and effects of this compound in animals can be influenced by the source of the compound, the dosage, the diet composition, and the administration method.
-
Solution:
-
Ensure you are using a consistent and well-characterized source of this compound for all your experiments.
-
Carefully control the dosage and administration route. Feed mixing errors are a known cause of toxicity and variability in results.
-
Be aware that diet can impact the effects of this compound. For example, in ruminants, the composition of the feed can alter rumen fermentation and the subsequent effects of the drug.
-
Monitor for any signs of toxicity, as this compound has a narrow therapeutic window in some species.
-
Data Presentation
Table 1: Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference |
| Methanol | Freely soluble; 50 mg/mL | |
| Ethanol | Freely soluble; ~15 mg/mL | |
| Chloroform | Freely soluble | |
| Dimethylformamide (DMF) | Soluble; ~1 mg/mL | |
| Acetone | Sparingly soluble | |
| Water | Practically insoluble / Sparingly soluble |
Table 2: Recommended Storage Conditions for this compound Sodium Salt
| Form | Temperature | Duration | Additional Notes | Reference |
| Crystalline Solid | -20°C | Long-term (≥4 years) | Keep container tightly sealed. | |
| Crystalline Solid | 2-8°C | Long-term (up to 5 years) | Keep in a dry, well-ventilated place. | |
| Solution in Ethanol (50 mM) | -20°C | Stable | ||
| Aqueous Solution | Room Temperature | Not recommended for >1 day | Prepare fresh for each use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
-
Materials:
-
This compound sodium salt powder
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under a fume hood, weigh out the desired amount of this compound sodium salt powder using a calibrated analytical balance. For example, to make a 10 mM stock solution, weigh out 6.93 mg of this compound (MW = 692.9 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration. For the example above, add 1 mL of solvent to the 6.93 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Microbiological Assay for this compound Potency (General Overview)
This protocol provides a general workflow for determining the potency of a this compound sample using a microbiological assay with Bacillus subtilis.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound working standard and dissolve it in methanol to prepare a standard stock solution (e.g., 1 mg/mL).
-
At the time of use, dilute the stock solution with a mixture of water and methanol (e.g., 7:3) to prepare high- and low-concentration standard solutions (e.g., 4 µg/mL and 1 µg/mL).
-
-
Sample Preparation:
-
Extract the sample containing this compound with a methanol-water mixture (e.g., 9:1) by stirring for a specified time (e.g., 20 minutes).
-
Filter the extract.
-
Dilute the filtrate with the same water-methanol mixture to prepare sample solutions with expected concentrations within the range of the standard solutions.
-
-
Microbiological Assay:
-
Prepare agar plates with a suitable medium (e.g., Medium F-16 or F-18) and inoculate with a spore suspension of Bacillus subtilis ATCC 6633.
-
Dispense the standard and sample solutions onto the agar plates (e.g., into wells or onto paper discs).
-
Allow the solutions to diffuse into the agar for a period of time (e.g., 2 hours at 10-20°C).
-
Incubate the plates at a specified temperature and duration (e.g., 35-37°C for 16-24 hours).
-
Measure the diameter of the inhibition zones.
-
Calculate the potency of the sample by comparing the inhibition zones to those of the standard solutions.
-
Visualizations
Caption: Workflow for safe handling and preparation of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
How to improve the efficacy of Monensin in feed additives
Welcome to the Technical Support Center for optimizing the efficacy of Monensin in feed additives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ionophore antibiotic that disrupts the ion concentration gradients across the cell membranes of microorganisms. It selectively targets Gram-positive bacteria in the rumen by forming lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), facilitating their transport across the cell membrane. This influx of Na+ and efflux of K+ disrupts the cellular ion homeostasis, leading to an increased energy expenditure by the bacterium to maintain its internal environment, ultimately inhibiting its growth or causing cell death.[1][2] This selective pressure favors the proliferation of Gram-negative bacteria, which are more efficient in energy metabolism.
Q2: What are the expected effects of this compound on rumen fermentation?
A2: By altering the rumen microbial population, this compound primarily shifts the volatile fatty acid (VFA) profile. It increases the production of propionate, a more energetically efficient VFA for the host animal, while decreasing the production of acetate and butyrate.[1][2] This shift in VFA production is a key contributor to the improved feed efficiency observed with this compound supplementation. Additionally, this compound can reduce methane production and decrease the risk of ruminal acidosis.
Q3: What is the recommended dosage of this compound for cattle?
A3: The appropriate dosage of this compound can vary depending on the specific production goals (e.g., improved feed efficiency, prevention of coccidiosis) and the type of cattle (beef vs. dairy). It is crucial to adhere to the approved label dosages to ensure both efficacy and safety. In the United States, the upper dose limit for this compound in beef cattle is 480 mg/head/day, which is approximately 1 mg/kg of body weight for many finishing cattle.[3] For dairy cattle, dosages can go up to 660 mg/head/day.
Q4: Are there any known interactions between this compound and other feed additives?
A4: Yes, synergistic effects have been observed when this compound is combined with other compounds. For instance, a combination of this compound and nicarbazin has been shown to be more effective in controlling coccidiosis in poultry than either compound alone. In beef cattle, combining this compound with virginiamycin has been reported to improve feed efficiency.
Troubleshooting Guides
Issue 1: Suboptimal Improvement in Feed Efficiency
Symptom: You are administering this compound at the recommended dosage, but the expected improvement in feed efficiency (e.g., feed conversion ratio) is not being observed.
Possible Causes & Solutions:
-
Incorrect this compound Concentration in Feed: The actual concentration of this compound in the final feed mix may be lower than intended due to mixing errors or degradation.
-
Troubleshooting Step: Verify the this compound concentration in your feed samples using a validated analytical method such as liquid chromatography.
-
-
Diet Composition: The efficacy of this compound can be influenced by the composition of the basal diet. High-fat diets, for example, can interact with this compound and affect its impact on rumen fermentation.
-
Troubleshooting Step: Analyze the nutrient composition of your basal diet. Consider conducting a dose-response experiment with varying levels of dietary fat or protein to determine the optimal combination for your specific conditions.
-
-
Adaptation Period: Rumen microbiota requires a period of adaptation to this compound. A sudden introduction of the maximum dose can disrupt the rumen environment and negatively impact intake and performance.
-
Troubleshooting Step: Implement a gradual adaptation period, starting with a lower dose of this compound and incrementally increasing it to the target dose over several days to weeks.
-
Issue 2: Signs of this compound Toxicity
Symptom: Animals are exhibiting signs of toxicity, such as feed refusal, diarrhea, lethargy, or muscle weakness, even at what is considered a safe dosage.
Possible Causes & Solutions:
-
Accidental Overdosing: Errors in feed mixing can lead to "hot spots" with dangerously high concentrations of this compound.
-
Troubleshooting Step: Immediately cease feeding the suspect batch and collect multiple samples for analysis to confirm the this compound concentration. Review your feed mixing procedures to identify and rectify the source of the error.
-
-
Interaction with Other Compounds: Certain drugs, such as tiamulin, can interfere with the metabolism of this compound, leading to increased toxicity.
-
Troubleshooting Step: Review all other medications or supplements being administered to the animals. Consult with a veterinarian or animal nutritionist to identify any potential adverse drug interactions.
-
-
Species-Specific Sensitivity: Horses are extremely sensitive to this compound, and accidental exposure can be fatal.
-
Troubleshooting Step: Ensure that feeds containing this compound are strictly segregated and that there is no possibility of cross-contamination with feed intended for other species.
-
Data Presentation
Table 1: Effect of Increasing this compound Dose on Performance of Mid-Lactating Holstein Cows
| Treatment (mg/kg DM) | Dry Matter Intake ( kg/d ) | Milk Yield ( kg/d ) | 3.5% Fat-Corrected Milk ( kg/d ) |
| 0 (Control) | 22.5 | 35.0 | 34.5 |
| 12 | 22.0 | 35.8 | 34.0 |
| 24 | 21.8 | 36.2 | 33.5 |
| 48 | 22.3 | 35.5 | 32.8 |
Adapted from a study on the effects of increasing this compound doses on mid-lactating Holstein cows.
Table 2: Meta-Analysis of this compound Effects on Beef Replacement Heifers
| Parameter | Mean Difference (this compound vs. Control) | Standard Error | P-value |
| Average Daily Gain ( kg/d ) | +0.03 | 0.008 | < 0.01 |
| Dry Matter Intake (kg) | -0.293 | 0.081 | < 0.01 |
| Feed Efficiency (Gain:Feed) | +0.013 | 0.008 | < 0.01 |
| Age at Puberty (days) | -8.9 | 1.48 | < 0.01 |
| % Cycling Before Breeding | +15.9 | 5.13 | < 0.01 |
Summary of a meta-analysis on the performance of beef replacement heifers supplemented with this compound.
Experimental Protocols
Protocol 1: Determining this compound Concentration in Feed via Liquid Chromatography
This protocol outlines a general procedure for the quantitative analysis of this compound in animal feed using liquid chromatography (LC) with post-column derivatization.
1. Sample Preparation: a. Obtain a representative sample of the feed to be analyzed. b. Grind the sample to a fine powder to ensure homogeneity. c. Accurately weigh a specific amount of the ground sample. d. Extract this compound from the sample using a suitable solvent, such as a methanol-water mixture, with mechanical shaking for a defined period (e.g., 1 hour). e. Filter the extract to remove solid particles.
2. Chromatographic Analysis: a. Utilize a reversed-phase LC system. b. Perform post-column derivatization with a reagent like vanillin to enable UV detection. c. Detect the derivatized this compound at a specific wavelength (e.g., 520 nm).
3. Quantification: a. Prepare a standard curve using known concentrations of a this compound reference standard. b. Compare the peak area of the this compound in the sample to the standard curve to determine its concentration. c. For high-moisture feeds, a correction for loss on drying may be necessary.
Protocol 2: In Vitro Rumen Fermentation Study
This protocol describes a method to evaluate the effects of this compound on rumen fermentation characteristics in a controlled laboratory setting.
1. Rumen Fluid Collection: a. Collect rumen fluid from healthy, cannulated donor animals. b. Strain the fluid through multiple layers of cheesecloth to remove large feed particles. c. Maintain the fluid under anaerobic conditions and at a constant temperature (e.g., 39°C).
2. Incubation: a. Prepare incubation vessels containing a buffer solution and a representative feed substrate. b. Add the collected rumen fluid to each vessel. c. Introduce the experimental treatments (e.g., different concentrations of this compound). d. Incubate the vessels for a specified period (e.g., 24-48 hours) under anaerobic conditions and controlled temperature.
3. Analysis of Fermentation Products: a. At the end of the incubation period, collect samples from each vessel. b. Analyze the samples for VFA concentrations (acetate, propionate, butyrate) using gas chromatography. c. Measure gas production and methane concentration. d. Determine other parameters such as pH and ammonia concentration.
Visualizations
Caption: Mechanism of action of this compound in the rumen.
Caption: General experimental workflow for a this compound efficacy trial.
References
Technical Support Center: Troubleshooting Low Monensin Recovery
Welcome to the technical support center for analytical methods involving Monensin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low recovery of this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound analysis in a question-and-answer format, providing specific guidance to identify and resolve the root cause of low recovery.
Question 1: I am experiencing low this compound recovery from animal feed samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound from animal feed is a common issue that can stem from several factors related to the sample matrix and the extraction procedure. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Evaluate the Sample Matrix.
-
High Alfalfa Content: Feeds with a high concentration of alfalfa (e.g., 20%) have been reported to cause false negatives or low recovery at lower this compound concentrations (e.g., 3 ppm).[1] If you are working with high-alfalfa feeds, consider increasing the sample size or optimizing the extraction solvent to better penetrate the matrix.
-
High Mineral Content: While some studies report no interference from high-mineral content feeds, it is a factor to consider.[1] Minerals can sometimes interact with the analyte or interfere with the extraction process.
Step 2: Optimize the Extraction Solvent.
-
Methanol-Water Mixtures: A common and effective extraction solvent for this compound from animal feeds is a mixture of methanol and water, typically in a 90:10 (v/v) ratio.[2][3] If you are using a different solvent system, consider switching to this mixture.
-
Solvent-to-Sample Ratio: Ensure an adequate volume of extraction solvent is used to thoroughly wet and extract the sample. A common procedure involves shaking the sample with the solvent for a specified period (e.g., 1 hour) to ensure complete extraction.[2]
Step 3: Review the Extraction and Cleanup Procedure.
-
Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the silica gel cartridge is not compromised and is performing correctly. Low recoveries have been observed with C18 solid-phase cartridges in some instances, with recoveries below 35%.
-
Solvent Partitioning: For purification, solvent partitioning can be employed. A common method involves extracting the this compound from the feed with methanol, followed by purification using solvent-partitioning solid-phase extraction.
Step 4: Check for Analyte Degradation.
-
pH Stability: this compound is stable in neutral or basic solutions but is unstable in acidic conditions. Ensure that the pH of your sample and extraction solutions is not acidic to prevent degradation of the analyte.
The following diagram illustrates a general troubleshooting workflow for low this compound recovery from animal feed:
Caption: Troubleshooting workflow for low this compound recovery in animal feed.
Question 2: My this compound recovery is low when analyzing premix or supplement samples. What should I investigate?
Answer:
Low recovery from premixes and supplements can be due to the high concentration of this compound and the complex matrix. Here are some troubleshooting steps:
Step 1: Ensure Proper Dilution.
-
Premixes and supplements contain high concentrations of this compound. It is crucial to accurately dilute the sample extract to fall within the linear range of your analytical method. A common procedure involves an initial extraction followed by a series of dilutions.
Step 2: Re-evaluate the Extraction Method.
-
A robust method for premixes and supplements involves extraction with a methanol-water (90:10 v/v) solution with mechanical shaking for one hour, followed by filtration and dilution.
Step 3: Consider Matrix Effects.
-
The high concentration of other components in the premix can interfere with the analysis. If you suspect matrix effects, a hexane extraction or post-column derivatization with dimethylaminobenzaldehyde (DMAB) can be used for confirmation.
The following table summarizes recovery data from a collaborative study on this compound in various matrices, which can serve as a benchmark for your results.
| Matrix Type | RSDr (Within-laboratory repeatability) | RSDR (Among-laboratory reproducibility) | HorRat values |
| Medicated complete feeds | 2.5% to 5.2% | 2.7% to 6.8% | 0.31 to 1.30 |
| Supplements | 2.5% to 5.2% | 2.7% to 6.8% | 0.31 to 1.30 |
| Mineral premixes | 2.5% to 5.2% | 2.7% to 6.8% | 0.31 to 1.30 |
| Trace-level test samples | 1.3% to 9.5% | 5.2% to 13.1% | 0.4 to 0.97 |
Data from a collaborative study on a liquid chromatography method for this compound analysis.
Question 3: I am using an HPLC method with post-column derivatization and observing low signal/recovery for this compound. What are the common pitfalls?
Answer:
HPLC with post-column derivatization is a sensitive method for this compound analysis. Low signal or recovery can be attributed to issues with the mobile phase, derivatization reagent, or the chromatographic system itself.
Step 1: Verify the Mobile Phase Composition.
-
A typical mobile phase for this compound analysis is a filtered and degassed mixture of methanol, water, and glacial acetic acid (e.g., 94:6:0.1 v/v/v). Ensure the composition is accurate and the solvents are of high quality.
Step 2: Check the Derivatizing Reagent.
-
The derivatizing reagent, often a solution of vanillin in methanol and sulfuric acid, is crucial for detection.
-
Preparation: Prepare the reagent fresh for each analysis and use it within a short time (e.g., 5 minutes) of preparation.
-
Stability: The vanillin reagent is typically stable for about one week when stored in an amber bottle.
-
Reaction Conditions: The post-column reaction is temperature-sensitive. Ensure the reaction coil is maintained at the specified temperature (e.g., 98°C).
-
Step 3: Inspect the HPLC System.
-
Column: Use a C18 reverse-phase column as specified in many methods.
-
Post-Column Reactor: Check for any blockages or leaks in the tubing connecting the column outlet to the derivatization reagent tee and the reaction coil.
-
Detector: The detection wavelength is critical. For the vanillin derivative, it is typically set to 520 nm.
The following diagram outlines the key components of an HPLC system with post-column derivatization for this compound analysis.
Caption: Experimental workflow for HPLC analysis of this compound with post-column derivatization.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Extraction of this compound from Animal Feed by Liquid Chromatography
This protocol is based on a widely used method for the determination of this compound in animal feeds.
1. Sample Preparation: a. Grind a representative portion of the feed sample to pass through a 1 mm sieve. b. Accurately weigh a suitable amount of the ground sample (e.g., 10 g) into a flask.
2. Extraction: a. Add 100 mL of methanol-water (90:10 v/v) to the flask. b. Shake the flask mechanically for 1 hour. c. Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
3. Dilution: a. If necessary, dilute the filtrate with the extraction solvent to a concentration within the analytical range of the instrument.
4. HPLC Analysis: a. Mobile Phase: Methanol:Water:Glacial Acetic Acid (94:6:0.1 v/v/v). b. Column: C18 reverse-phase column. c. Post-Column Derivatization Reagent: Dissolve 3 g of vanillin in a mixture of 95 mL methanol and 2 mL sulfuric acid. d. Reaction Temperature: 98°C. e. Detection: 520 nm.
Protocol 2: Thin-Layer Chromatography (TLC) Screening for this compound in Feeds
This protocol provides a screening method for the presence of this compound in animal feeds.
1. Extraction: a. Extract this compound from the feed sample using methanol.
2. Purification: a. Purify the extract using solvent-partitioning solid-phase extraction with a silica gel cartridge. b. Elute this compound from the cartridge with chloroform-methanol (95:5 v/v). c. Evaporate the eluate to dryness.
3. TLC Analysis: a. Re-dissolve the residue in a small volume of chloroform. b. Spot the sample extract and a this compound standard on a silica gel TLC plate. c. Develop the plate in a suitable solvent system. d. Visualize the spots by spraying with a vanillin reagent and heating. This compound will appear as colored spots.
Quantitative Data Summary
The following table summarizes the recovery of this compound using different extraction solvents from a spiked water matrix, illustrating the importance of solvent selection.
| Partition Solvent | Spiked this compound Level | Recovery |
| Methylene Chloride | 1 ppm | > 80% |
| Methylene Chloride | 5 ppm | > 80% |
| Ethyl Acetate/Ethanol (95/5 v/v) | 1 ppm | 99% |
| Ethyl Acetate/Ethanol (95/5 v/v) | 5 ppm | 99% |
Data adapted from a study on an improved method for this compound analysis.
References
Monensin Stability in Experimental Conditions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monensin under various experimental conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
1. pH-Related Degradation
-
Question: My this compound solution appears to be losing activity over time. Could the pH of my buffer be the cause?
-
Answer: Yes, the pH of your solution is a critical factor in this compound stability. This compound is known to be unstable in acidic conditions, while it exhibits good stability in neutral and alkaline solutions[1]. If your experimental conditions require an acidic environment, you should expect degradation and consider this when interpreting your results.
-
Question: I am working with a cell culture medium that has a pH of around 7.4. Should I be concerned about this compound degradation?
-
Answer: this compound is generally stable in neutral to alkaline solutions[1]. A pH of 7.4 should not cause significant degradation for most short-term experiments. However, for long-term incubations, it is always recommended to verify the stability of this compound under your specific conditions.
-
Question: What is the recommended pH range for storing this compound stock solutions?
-
Answer: To ensure the stability of your this compound stock solutions, it is best to maintain a neutral to slightly alkaline pH. Avoid acidic buffers for long-term storage.
2. Solvent Selection and Stability
-
Question: What are the best solvents for dissolving and storing this compound?
-
Answer: this compound sodium is freely soluble in organic solvents such as methanol, ethanol, and chloroform[1]. It is sparingly soluble in acetone and practically insoluble in water[1]. Stock solutions are often prepared in methanol or ethanol.
-
Question: I need to introduce this compound into an aqueous experimental system. How can I do this without it precipitating?
-
Answer: Due to its poor water solubility, it is common practice to first dissolve this compound in a small amount of an organic solvent like methanol or ethanol to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer or medium to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
3. Temperature Effects on Stability
-
Question: How does temperature affect the stability of this compound?
4. Photostability and Light Exposure
-
Question: Is this compound sensitive to light?
-
Answer: this compound has been shown to be persistent in deionized water when exposed to UV and sunlight, suggesting it does not readily undergo direct photolysis. However, the presence of other substances in the solution, such as nitrate and dissolved organic matter, can promote photodegradation. To minimize any potential for light-induced degradation, it is good laboratory practice to protect this compound solutions from direct light, especially during long-term storage or experiments. This can be achieved by using amber vials or wrapping containers in aluminum foil.
5. Stability in Biological Matrices
-
Question: I am working with this compound in complex biological samples like manure or soil. What should I expect in terms of stability?
-
Answer: this compound is biodegradable in environmental matrices like soil and manure. The half-life of this compound can vary significantly depending on the specific conditions such as temperature, moisture, and microbial activity. For instance, in stockpiled dairy manure, the half-life of this compound was found to be 13.6 days in static piles and 57.8 days in composted piles. In soil, half-lives of less than 4 days have been reported at 23°C.
Quantitative Stability Data
The following tables summarize the available quantitative data on this compound stability under different conditions.
Table 1: Stability of this compound at Different pH Values
| pH | Temperature (°C) | Matrix | Half-life | Citation |
| 4 | 25 | Water | 13 days | |
| 7 | 25 | Water | Stable | |
| 9 | 25 | Water | Stable |
Table 2: Stability of this compound in Different Matrices
| Matrix | Conditions | Half-life | Citation |
| Static Dairy Manure Pile | Ambient | 13.6 days | |
| Composted Dairy Manure Pile | Ambient | 57.8 days | |
| Soil | 23°C, moist | < 4 days | |
| Anaerobic Cattle Manure Digester | 22°C | > 70 days (slow degradation) | |
| Anaerobic Cattle Manure Digester | 38°C | > 70 days (slow degradation) | |
| Anaerobic Cattle Manure Digester | 55°C | > 70 days (slow degradation) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC). This method can be adapted for various experimental samples.
Objective: To quantify the concentration of this compound over time under specific experimental conditions (e.g., different pH, temperature, light exposure) to determine its stability.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Other solvents and reagents as required for your specific mobile phase and sample preparation
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation:
-
Prepare your experimental samples containing this compound under the conditions you wish to test (e.g., buffered solutions at different pH values, cell culture media).
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, perform a sample clean-up step to remove interfering substances. This may involve protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase. A common mobile phase for this compound analysis is a mixture of methanol and water, sometimes with additives like formic acid for better peak shape.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples from your stability study.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of this compound in each sample at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under the tested conditions.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Strategies for Reducing Variability in Monensin-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and reduce variability in Monensin-based assays.
General Troubleshooting Guide
This section addresses common problems applicable to various this compound assay types.
Q1: My assay results show high variability between replicate wells/samples. What are the likely causes and solutions?
A1: High variability, often indicated by a high coefficient of variation (%CV), can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Pipetting Technique: Inconsistent pipetting is a primary source of error.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each standard, control, and sample. When dispensing, touch the pipette tip to the side of the well to ensure complete transfer of the liquid. For critical steps, consider using a multi-channel pipette for simultaneous dispensing to minimize timing differences.
-
-
Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent results.
-
Solution: Allow all reagents to reach room temperature before use, especially for temperature-sensitive assays like ELISA.[1] Mix reagents thoroughly by gentle inversion or swirling before use, avoiding the creation of bubbles. Prepare fresh working solutions for each assay run.
-
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact assay performance.
-
Solution: Ensure a consistent incubation temperature for all plates and wells. Avoid stacking plates in an incubator, as this can lead to uneven temperature distribution. Use a timer to ensure precise incubation periods for all steps.
-
-
Washing Steps (for plate-based assays): Inadequate or inconsistent washing can result in high background and variability.
-
Solution: Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency. If washing manually, be gentle to avoid dislodging bound components.
-
Q2: I am observing a poor standard curve (e.g., low R-squared value, poor linearity). How can I improve it?
A2: A reliable standard curve is fundamental for accurate quantification.
-
Standard Preparation: Errors in the preparation of the standard stock and dilutions are a common cause of poor standard curves.
-
Solution: Use a high-quality, certified this compound standard. Prepare the stock solution carefully and perform serial dilutions with calibrated pipettes. Do not reuse diluted standards for subsequent assays.
-
-
Curve Fitting: The chosen mathematical model may not be appropriate for your assay.
-
Solution: For competitive ELISAs, a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit is often more appropriate than a linear regression.
-
-
Matrix Effects: Components in the sample matrix may interfere with the assay, affecting the accuracy of the standard curve.
-
Solution: Prepare your standards in a matrix that closely matches your samples (matrix-matched standards). This helps to compensate for any suppression or enhancement of the signal caused by the matrix.
-
HPLC-Based Assay Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a common method for this compound quantification. Here are some specific troubleshooting tips.
Q1: My this compound peak is tailing or showing fronting. What could be the cause?
A1: Peak asymmetry can affect integration and, therefore, the accuracy of quantification.
-
Column Contamination: Buildup of contaminants on the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect peak shape.
-
Solution: Ensure the mobile phase is properly prepared and degassed. For this compound, which is a carboxylic acid, the pH of the mobile phase can be critical. Adjusting the pH may improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: I am experiencing retention time shifts. How can I stabilize my HPLC system?
A2: Consistent retention times are crucial for peak identification.
-
Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality solvent.
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Flow Rate Fluctuation: Inconsistent flow from the pump can lead to variable retention times.
-
Solution: Check for leaks in the system. Purge the pump to remove any air bubbles.
-
ELISA-Based Assay Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) are sensitive immunoassays used for this compound detection.
Q1: I have high background signal in my ELISA. What are the common causes?
A1: High background can mask the true signal and reduce the dynamic range of the assay.
-
Insufficient Washing: Residual reagents can lead to non-specific signal.
-
Solution: Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells.
-
-
Concentration of Detection Reagents: Using too high a concentration of the detection antibody or enzyme conjugate can increase background.
-
Solution: Titrate the detection antibody and enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other components in the sample.
-
Solution: Use a more specific antibody if available. Ensure the blocking buffer is effective.
-
Q2: My ELISA results are not reproducible between assays. How can I improve consistency?
A2: Poor assay-to-assay reproducibility can make it difficult to compare results over time.
-
Reagent Variability: Using different lots of reagents can introduce variability.
-
Solution: If possible, purchase a large batch of the kit or critical reagents to be used for the entire study. Qualify new lots of reagents before use.
-
-
Procedural Drift: Small, unintentional changes in the assay procedure over time can lead to drift in results.
-
Solution: Adhere strictly to a detailed, written standard operating procedure (SOP).
-
-
Plate Edge Effects: Wells on the edge of the plate can behave differently due to temperature or evaporation effects.
-
Solution: Avoid using the outer wells of the plate for samples and standards if edge effects are suspected. Ensure proper sealing of the plate during incubations.
-
Quantitative Data on Assay Variability
The following tables summarize reported variability in this compound assays from collaborative studies. This data can serve as a benchmark for your own assay performance.
| Assay Type | Matrix | Analyte Level | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |
| HPLC-PCD | Animal Feeds | 0.0055-0.22 mg/g | 6.1 - 21 | 8.6 - 25 | [2] |
| HPLC-PCD | Premix | 132-176 mg/g | - | 2.8 - 3.4 | [2] |
| Microbiological | Chicken Rations | Not specified | 3.5 - 12.5 | - | [3] |
| LC-MS/MS | Animal Tissues | Not specified | - | 12.8 - 60.6 | [4] |
HPLC-PCD: High-Performance Liquid Chromatography with Post-Column Derivatization RSDr: Relative Standard Deviation for Repeatability (within-lab) RSDR: Relative Standard Deviation for Reproducibility (between-labs)
Experimental Protocols
HPLC with Post-Column Derivatization (PCD) for this compound in Animal Feed
This protocol is a generalized procedure based on established methods.
1. Sample Preparation:
- Weigh 25 g of a finely ground feed sample into a suitable flask.
- Add 100 mL of extraction solvent (90% Methanol in water).
- Shake vigorously for 1 hour using a mechanical shaker.
- Allow the solids to settle.
- Filter an aliquot of the supernatant through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: 90% Methanol, 10% of 5% Acetic Acid in water (Isocratic).
- Flow Rate: 0.7 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 20 µL.
3. Post-Column Derivatization:
- Reagent: Vanillin solution (e.g., 30 g vanillin in 950 mL methanol and 20 mL sulfuric acid).
- Reactor Temperature: 90°C.
- Detection: UV-Vis detector at 520 nm.
Competitive ELISA for this compound
This is a general protocol for a competitive ELISA.
1. Reagent Preparation:
- Prepare all reagents, including standards, samples, and buffers, and allow them to reach room temperature.
- Perform serial dilutions of the this compound standard to generate a standard curve.
2. Assay Procedure:
- Add standards and samples to the wells of the this compound-coated microplate.
- Add the this compound-HRP conjugate to each well.
- Incubate for the specified time (e.g., 60 minutes) at room temperature.
- Wash the plate multiple times (e.g., 4 times) with the provided wash buffer.
- Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 20 minutes).
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Mechanism of this compound as a Na+/H+ antiporter, leading to disruption of ion gradients and apoptosis.
Caption: A logical workflow for troubleshooting high variability in this compound-based assays.
References
- 1. atzlabs.com [atzlabs.com]
- 2. Liquid chromatographic determination of this compound in premix and animal feeds: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and confirmation of narasin and this compound in chicken, swine, and bovine tissues by LC/MS/MS: Final Action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Monensin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Monensin, a polyether ionophore antibiotic, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Efficacy of this compound in Preclinical In Vivo Cancer Models
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, effectively inhibiting tumor growth and progression. The following table summarizes the quantitative data from key in vivo studies.
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Key Findings |
| Ovarian Cancer | SK-OV-3 | Athymic Nude Mice | 8 and 16 mg/kg | Significant reduction in average tumor volume compared to the control group.[1] |
| Triple-Negative Breast Cancer (TNBC) | 4T1-Luc2 | BALB/c Mice | 8 mg/kg | Reduced tumor mass to 0.146 ± 0.06 cm³ versus 0.468 ± 0.2 cm³ in the vehicle group.[2][3] |
| Pancreatic Cancer (Chemo-resistant) | Panc-1 (firefly luciferase-tagged) | Athymic Nude Mice | 10 mg/kg | Effectively suppressed tumor growth as early as 7 days post-treatment.[4] |
| Neuroblastoma | SH-SY5Y | CD1 Nude Mice | Not specified | Combination with rapamycin significantly reduced tumor volume compared to control.[5] |
| Melanoma | A375 (firefly luciferase-labeled) | Athymic Nude Mice | 25 and 50 mg/kg (oral) | Inhibition of tumor growth observed via bioluminescence imaging. |
Comparison with Other Anticancer Agents
While direct head-to-head in vivo comparisons are limited in the reviewed literature, some studies provide context for this compound's efficacy relative to other agents.
Ionophores:
Combination Therapies:
-
Rapamycin: In a neuroblastoma xenograft model, the combination of this compound and Rapamycin resulted in a significant reduction in tumor volume, suggesting a synergistic effect.
-
EGFR Inhibitors (Erlotinib, Genistein, AG-490) and Oxaliplatin: In ovarian cancer models, this compound has been shown to act synergistically with EGFR inhibitors and the chemotherapeutic drug oxaliplatin to suppress cell proliferation. An in vivo study demonstrated that this compound effectively inhibits tumor growth by targeting EGFR signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols from the cited in vivo studies.
Xenograft Model of Ovarian Cancer
-
Cell Line: SK-OV-3 human ovarian cancer cells.
-
Animal Model: 5- to 6-week-old female athymic nude mice.
-
Cell Implantation: Approximately 5x10^6 cells were injected subcutaneously into the right flank.
-
Treatment: Mice were divided into three groups (n=3 per group). Treatment with this compound (0, 8, or 16 mg/kg body weight) or vehicle (100% ethanol diluted in sterile PBS) was administered at 3, 6, 9, and 12 days post-injection.
-
Tumor Assessment: Tumor masses were retrieved on day 20 for analysis.
Xenograft Model of Triple-Negative Breast Cancer
-
Cell Line: 4T1-Luc2 murine breast cancer cells.
-
Animal Model: BALB/c mice.
-
Cell Implantation: Inoculation of 4T1-Luc2 cells.
-
Treatment: Treatment with this compound (8 mg/kg) or vehicle alone.
-
Tumor Assessment: Tumor development was assessed using in vivo live imaging techniques to measure tumor mass and cellular Na+ content.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and this compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a typical in vivo xenograft study.
Caption: this compound enhances MEK1 SUMOylation, inhibiting the MEK-ERK pathway.
Conclusion
The available in vivo data strongly support the anticancer effects of this compound across a range of cancer models. Its ability to inhibit tumor growth, often at well-tolerated doses, makes it a compelling candidate for further investigation. Notably, its potential to act synergistically with other anticancer agents, including EGFR inhibitors and mTOR inhibitors like rapamycin, opens promising avenues for combination therapies, particularly in chemo-resistant cancers.
However, a clear gap exists in the literature regarding direct, head-to-head in vivo comparisons with other ionophores like Salinomycin and standard-of-care chemotherapies. Such studies would be invaluable in positioning this compound within the current landscape of cancer therapeutics and guiding its future clinical development. Researchers are encouraged to design preclinical trials that include these direct comparator arms to elucidate the relative efficacy and potential advantages of this compound.
References
- 1. This compound suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects [mdpi.com]
- 4. This compound inhibits cell proliferation and tumor growth of chemo-resistant pancreatic cancer cells by targeting the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and Rapamycin Combination Therapy on Tumor Growth and Apoptosis in a Xenograft Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monensin Derivatives: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Monensin A derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for understanding the structure-activity relationships of these potent ionophores.
This compound A, a polyether antibiotic produced by Streptomyces cinnamonensis, is a well-established ionophore with a strong affinity for sodium ions.[1] Its ability to disrupt ion gradients across cellular membranes forms the basis of its wide-ranging biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] Chemical modifications of the this compound molecule have yielded a diverse array of derivatives with altered ionophoric properties and enhanced biological efficacy. This guide offers a comparative overview of these derivatives, focusing on their antimicrobial and antiproliferative activities.
Quantitative Comparison of Efficacy
The biological activity of this compound derivatives is primarily assessed through their Minimum Inhibitory Concentration (MIC) against various microbes and their half-maximal inhibitory concentration (IC50) against cancer cell lines. The following tables summarize the reported efficacy of several key derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | Modification Site | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus cereus | Candida albicans | Reference |
| This compound A | - | - | - | - | >100 | [1] |
| 26-phenylurethane of this compound | C-26 Hydroxyl | 0.25-0.50 | - | - | - | [3] |
| 26-fenylaminothis compound | C-26 Hydroxyl | 0.20–6.25 | - | Active | - | |
| This compound-O(4) benzyl ethers | C-4 Hydroxyl | Higher than this compound A | - | - | - | |
| Acyl derivatives (C-4) | C-4 Hydroxyl | Lower than this compound A | - | - | - | |
| Monensylamino acid lactones | Carboxyl Group | Lower than this compound A | - | - | - |
Table 2: Antiproliferative Activity of this compound and its Derivatives (IC50 in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| This compound A | MV4-11 (myelomonocytic leukemia) | 0.09 | |
| This compound A | SH-SY5Y (neuroblastoma) | 16 | |
| Tertiary Amide Derivatives | Various Cancer Cell Lines | Show interesting activity | |
| C-26 Ester and Amide Analogs | Glioblastoma Organoids | More potent than this compound A (IC50 = 91.5 ± 54.4–291.7 ± 68.8 nM vs 612.6 ± 184.4 nM for MON) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microdilution Plates: The this compound derivative is serially diluted in broth in a 96-well microtiter plate. Each well will contain a different concentration of the compound.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (XTT Method)
This colorimetric assay measures the metabolic activity of cells to determine their viability after exposure to a test compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A control group of untreated cells is also maintained.
-
XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, is added to each well.
-
Incubation: The plate is incubated for a few hours to allow metabolically active cells to reduce the XTT to a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Ionophore Activity Assay (23Na NMR and K+/H+ Potentiometry)
This method directly measures the ability of this compound derivatives to transport cations across cell membranes.
-
Erythrocyte Preparation: Human erythrocytes are isolated and washed.
-
23Na NMR Measurement: The influx of Na+ into the erythrocytes in the presence of the this compound derivative is monitored using 23Na Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potentiometry: Concomitant efflux of K+ and H+ from the erythrocytes is measured using ion-selective electrodes.
-
Data Analysis: The initial fluxes of Na+, K+, and H+ transport are determined to evaluate the ionophore efficiency and selectivity of the derivative.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its derivatives is their ability to function as ionophores, disrupting the electrochemical gradients across cellular membranes. This disruption has profound effects on various cellular processes and signaling pathways.
Ion Transport Mechanism
This compound A facilitates the transport of cations, primarily Na+, across lipid bilayers through an electroneutral Na+/H+ antiport mechanism. However, studies have shown that it can also transport ions electrogenically. Derivatives with modifications to the carboxyl group, such as esters and amides, which are unable to participate in the proton exchange, still exhibit antimicrobial activity, suggesting the importance of the electrogenic transport mechanism.
Caption: Electroneutral Na+/H+ antiport mechanism of this compound.
Inhibition of Cancer-Related Signaling Pathways
In cancer cells, the disruption of ion homeostasis by this compound affects multiple signaling pathways crucial for cell proliferation, survival, and migration.
Caption: Inhibition of cancer signaling pathways by this compound.
Studies have shown that this compound can inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth and survival. Furthermore, it has been identified as a potent inhibitor of Wnt signaling, a pathway often deregulated in various cancers. By disrupting these pathways, this compound and its derivatives can induce apoptosis and suppress tumor growth.
Conclusion
The chemical modification of this compound A offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity. Derivatives with modifications at the C-26 hydroxyl group, such as urethanes and amines, have demonstrated superior antimicrobial activity compared to the parent compound. Similarly, ester and amide derivatives have shown potent antiproliferative effects against various cancer cell lines. The ability to fine-tune the ionophoric properties of this compound through chemical synthesis opens up possibilities for designing derivatives with specific biological targets and improved therapeutic indices. Further research into the structure-activity relationships of these compounds will be crucial for realizing their full clinical potential.
References
- 1. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of antibacterial and trypanocidal activity of derivatives of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Monensin's Cytotoxic Profile: A Comparative Analysis Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted effects of the ionophore antibiotic Monensin. This report provides a cross-validation of its activity in various cell lines, supported by experimental data and detailed protocols.
This compound, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, has demonstrated significant cytotoxic effects against a range of cancer cell lines, positioning it as a compound of interest for anticancer research and drug repurposing.[1][2] Its primary mechanism of action involves the disruption of ion gradients across cellular and subcellular membranes, acting as an Na+/H+ antiporter.[3][4][5] This disruption leads to a cascade of cellular events, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration. This guide provides a comparative analysis of this compound's effects across different cell lines, summarizing key quantitative data and outlining the experimental methodologies used to generate these findings.
Comparative Efficacy of this compound Across Various Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in numerous studies, revealing a differential sensitivity among various cancer and non-cancerous cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative measure of its potency.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 | Reference |
| Prostate Cancer | |||||
| VCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~10 nM | |
| LNCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~100 nM | |
| PC-3 | Prostate Cancer | Cell Viability | Not Specified | Not Specified | |
| Colorectal Cancer | |||||
| RKO | Colorectal Carcinoma | Crystal Violet Staining | 24 hours | >8 µM | |
| RKO | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~4 µM | |
| HCT-116 | Colorectal Carcinoma | Crystal Violet Staining | 24 hours | >8 µM | |
| HCT-116 | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~6 µM | |
| Ovarian Cancer | |||||
| SK-OV-3 | Ovarian Cancer | Not Specified | Not Specified | Not Specified | |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | Not Specified | |
| Neuroblastoma | |||||
| SH-SY5Y | Neuroblastoma | XTT Assay | 48 hours | 16 µM | |
| Melanoma | |||||
| A375 | Melanoma | CCK-8 Assay | 72 hours | ~0.2 µM | |
| Mel-624 | Melanoma | CCK-8 Assay | 72 hours | ~0.3 µM | |
| Mel-888 | Melanoma | CCK-8 Assay | 72 hours | ~0.4 µM | |
| Cervical Cancer | |||||
| CaSki | Cervical Cancer | BrdU Incorporation | Not Specified | <2.5 µM | |
| SiHa | Cervical Cancer | BrdU Incorporation | Not Specified | ~5 µM | |
| HeLa | Cervical Cancer | BrdU Incorporation | Not Specified | >10 µM | |
| Non-Cancerous | |||||
| RWPE-1 | Normal Prostate Epithelium | Cell Viability | 48 hours | >1 µM | |
| EP156T | Normal Prostate Epithelium | Cell Viability | 48 hours | >1 µM | |
| HEK-293 | Human Embryonic Kidney | Microscopy | 72 hours | Non-cytotoxic at 0.4 µM | |
| SV-HUC-1 | Human Urothelial | Microscopy | 72 hours | Non-cytotoxic at 0.4 µM |
Key Biological Effects and Experimental Observations
Beyond cytotoxicity, this compound elicits a range of biological responses that contribute to its anti-cancer potential. These effects, observed across multiple cell lines, are summarized below.
| Effect | Cell Line(s) | Key Findings | Reference |
| Induction of Apoptosis | VCaP, LNCaP, RKO, HCT-116, SH-SY5Y, PC-3 | Increased caspase-3 and -7 activity in prostate cancer cells. Dose-dependent increase in apoptotic cells in colorectal and neuroblastoma cell lines. In PC-3 cells, apoptosis is mediated by ROS production and disruption of Ca2+ homeostasis. | |
| Cell Cycle Arrest | RKO, HCT-116, SK-OV-3, A2780, PC-3 | G1 phase arrest observed in colorectal cancer cells. G2/M phase decrease in ovarian cancer cells. G1 phase arrest in PC-3 cells. | |
| Inhibition of Cell Migration and Invasion | RKO, HCT-116, SK-OV-3, A2780, SH-SY5Y | Effective inhibition of migration in colorectal and ovarian cancer cells. Significant reduction in invasion and migration of neuroblastoma cells. | |
| Induction of Oxidative Stress | VCaP, LNCaP | Increased generation of intracellular reactive oxygen species (ROS). | |
| Inhibition of Androgen Signaling | VCaP, LNCaP | Potent reduction of androgen receptor (AR) mRNA and protein levels. | |
| Inhibition of IGF1R Signaling | RKO, HCT-116 | Suppressed IGF1R expression. | |
| Inhibition of MEK/ERK Pathway | SK-OV-3, A2780 | Enhanced MEK1 SUMOylation, leading to inhibition of the MEK-ERK pathway. | |
| Inhibition of Wnt/β-catenin Signaling | CaSki, SiHa, HeLa | Dose-dependent reduction in the activity of the Wnt/β-catenin signaling pathway. |
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited data, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the referenced studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess mitochondrial activity as an indicator of cell viability.
-
XTT Assay: Employed to determine cell viability in SH-SY5Y neuroblastoma cells.
-
CCK-8 Assay: Utilized to measure the viability of melanoma cell lines.
-
Crystal Violet Staining: Performed to evaluate the proliferative activity of colorectal cancer cells.
-
LDH Assay: Used to measure membrane integrity as an indicator of cytotoxicity.
Apoptosis Assays
-
Caspase-3 and -7 Activity Assay: To quantify the induction of apoptosis in prostate cancer cells.
-
Hoechst 33258 Staining and Annexin V-FITC Flow Cytometry: To analyze apoptosis in human colorectal cancer cells.
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis in neuroblastoma cells.
Cell Cycle Analysis
-
Flow Cytometry: Used to analyze cell cycle distribution in colorectal and ovarian cancer cells after propidium iodide staining.
Cell Migration and Invasion Assays
-
Wound Healing Assay: To assess the effect of this compound on the migration of human colorectal cancer cells.
-
Transwell Assay: To measure the invasive capacity of ovarian cancer cells.
-
Matrigel Chamber Assay: To determine the invasive potential of SH-SY5Y neuroblastoma cells.
Signaling Pathways and Experimental Workflows
The multifaceted effects of this compound are a consequence of its impact on various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows described in the literature.
Caption: General mechanism of this compound-induced cytotoxicity.
Caption: this compound's effect on prostate cancer signaling.
Caption: this compound's impact on the MEK/ERK pathway in ovarian cancer.
Caption: A generalized experimental workflow for assessing this compound's effects.
References
- 1. Effect of antibiotic this compound on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Investigation of the anticancer mechanism of this compound via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Monensin's Mode of Action: A Comparative Guide to its Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a widely utilized compound in veterinary medicine as a coccidiostat and growth promoter for ruminants. Its primary mechanism of action revolves around its ability to function as a sodium-hydrogen (Na+/H+) antiporter, disrupting the electrochemical ion gradients across cellular membranes. This disruption triggers a cascade of cellular events, ultimately leading to its antimicrobial and physiological effects. The validation of this mechanism has been significantly advanced through various genetic approaches, providing a deeper understanding of its molecular targets and pathways of resistance.
This guide provides a comprehensive comparison of the genetic validation of this compound's mechanism of action, supported by experimental data. We will delve into the specific genes and pathways identified through these genetic studies and, where data is available, compare its performance and mechanisms of resistance to other ionophore alternatives.
Core Mechanism of Action: A Genetic Perspective
This compound's ability to exchange Na+ for H+ across lipid bilayers is the cornerstone of its biological activity. This leads to an increase in intracellular Na+ and a decrease in intracellular pH, impacting various cellular processes. Genetic studies have been instrumental in dissecting the downstream consequences of this ionophore activity.
Key Validated Cellular Impacts:
-
Disruption of Transmembrane Ion Gradients: Studies in bacteria like Streptococcus bovis have shown that this compound treatment leads to a measurable decrease in intracellular K+ and pH, accompanied by an increase in intracellular Na+. This confirms its role in altering the cellular ionic equilibrium.
-
Inhibition of Golgi Function and Intracellular Transport: this compound is a well-established inhibitor of Golgi apparatus function. This effect is believed to be a consequence of the disruption of pH gradients within the Golgi cisternae, which is crucial for proper protein trafficking and processing. Genetic screens in yeast have identified numerous genes involved in post-Golgi trafficking and vacuolar biogenesis as being critical for tolerance to this compound, further solidifying this aspect of its mechanism.
-
Induction of Cellular Stress and Apoptosis: In cancer cell lines, this compound has been shown to induce oxidative stress and apoptosis. Gene expression analyses have revealed the upregulation of genes associated with oxidative stress response and the downregulation of anti-apoptotic factors.
-
Alteration of Signaling Pathways: Research has demonstrated that this compound can modulate key signaling pathways. For instance, it has been shown to inhibit Wnt signaling and impact the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[1]
Genetic Validation of this compound's Mechanism: Experimental Evidence
Genetic approaches have provided powerful tools to validate the proposed mechanisms of this compound and to identify the specific cellular components that mediate its effects. These approaches include the generation and analysis of drug-resistant mutants, genome-wide screening for sensitive or resistant strains, and gene expression profiling.
Generation and Analysis of this compound-Resistant Mutants
A primary method for validating a drug's mechanism of action is to identify the genetic changes that confer resistance. This approach has been successfully applied to understand this compound's effects in various organisms.
Experimental Protocol: Generation of this compound-Resistant Eimeria tenella
-
Organism: Eimeria tenella, a protozoan parasite causing coccidiosis in poultry.
-
Method: Resistant lines are developed through serial passage in chickens medicated with increasing concentrations of this compound over multiple generations.
-
Genetic Analysis: Whole-genome sequencing of the resistant and sensitive parent strains is performed to identify single nucleotide polymorphisms (SNPs) and other genetic variations associated with resistance.
Key Findings from Genetic Analysis of Resistant Mutants:
| Organism | Genetic Locus/Pathway Implicated in Resistance | Implication for Mechanism of Action |
| Eimeria tenella | Mutations in genes encoding a dynein motor protein, an esterase/lipase, and a pyridine nucleotide-disulfide oxidoreductase. | Suggests that alterations in intracellular transport, lipid metabolism, or redox balance can contribute to overcoming this compound's effects. |
| Staphylococcus aureus | Mutations in genes involved in the purine biosynthesis pathway and Na+/H+ antiporter systems. | Highlights the importance of maintaining cellular energy and ion homeostasis in the face of this compound-induced stress. |
Genome-Wide Screening for this compound Sensitivity
Yeast (Saccharomyces cerevisiae) serves as a powerful model organism for dissecting the mechanism of action of various compounds due to the availability of a complete collection of gene deletion mutants.
Experimental Protocol: Yeast Deletion Strain Sensitivity Screen
-
Organism: Saccharomyces cerevisiae deletion library (each strain lacking a single non-essential gene).
-
Method: The library of deletion strains is grown in the presence of a sub-lethal concentration of this compound. Strains that exhibit a significant growth defect compared to the wild-type are identified as "sensitive".
-
Analysis: The genes deleted in the sensitive strains are analyzed for functional enrichment to identify the cellular pathways most critical for tolerance to this compound.
Key Pathways Identified in Yeast Screens:
A screen of the yeast knockout mutant collection for sensitivity to this compound revealed an overrepresentation of genes involved in:
-
Post-Golgi traffic and vacuolar biogenesis: This finding strongly supports the role of this compound in disrupting the function of the Golgi apparatus and subsequent vesicular trafficking.
-
Vacuolar H+-ATPase (V-ATPase) function: The V-ATPase is crucial for acidifying intracellular compartments. The sensitivity of mutants in this pathway underscores the importance of pH homeostasis in counteracting this compound's effects.
Gene Expression Profiling in Response to this compound
Analyzing the changes in gene expression following this compound treatment provides a global view of the cellular response to the drug.
Experimental Protocol: Transcriptomic Analysis of this compound-Treated Cells
-
Method: Cells (e.g., cancer cell lines, bacteria) are treated with this compound for a defined period. RNA is then extracted and subjected to high-throughput sequencing (RNA-seq) or microarray analysis to determine the changes in the transcriptome compared to untreated control cells.
-
Analysis: Differentially expressed genes are identified and subjected to pathway analysis to understand the biological processes affected by this compound.
Key Findings from Gene Expression Studies:
| Cell Type/Organism | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways |
| Prostate Cancer Cells | Androgen receptor (AR) mRNA and protein. | Genes associated with oxidative stress response. |
| Lamb Rumen and Adipose Tissue | Genes involved in cholesterol synthesis (SREBP-2, HMGCS-1). | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-2. |
| Eimeria tenella (sensitive strain) | Protein translation-related genes. | Genes associated with protein degradation. |
Comparative Performance with Alternatives: Insights from Genetic Studies
While direct, head-to-head comparative studies using genetic and genomic approaches are limited, some inferences can be drawn from the available literature on other ionophores and antimicrobial agents.
Ionophore Alternatives: Lasalocid and Salinomycin
Lasalocid and Salinomycin are also polyether ionophores with similar, though not identical, mechanisms of action to this compound. They also act as ionophores but exhibit different cation selectivities.
Comparative Data on Resistance:
| Feature | This compound | Lasalocid | Salinomycin |
| Cross-Resistance | Strains of Eimeria tenella refractory to this compound often show resistance to narasin, another polyether ionophore. | Can be effective against some coccidial strains that are resistant to this compound and narasin. | Less information is available on cross-resistance at a genetic level. |
| Resistance Frequency | The frequency of resistant mutants in Eimeria tenella is reported to be low. | Similar low frequency of resistant mutants observed in Eimeria tenella. | Data on resistance frequency from comparative genetic studies is limited. |
A study on the growth of various rumen bacteria showed that while many species were inhibited by both this compound and Lasalocid, some strains exhibited differential sensitivity, suggesting subtle differences in their mechanisms of action or the bacteria's resistance mechanisms.
Non-Ionophore Alternative: Nisin
Nisin is a bacteriocin, a class of antimicrobial peptides, that acts by forming pores in the cell membrane of susceptible bacteria. This mechanism is distinct from the ionophore activity of this compound.
Comparative Data from a Rumen Fermentation Study:
An in vitro study comparing the effects of this compound and Nisin on rumen microbiota revealed distinct impacts on the microbial community composition, as determined by 16S rRNA gene sequencing.
| Feature | This compound (5 µM) | Nisin (5 µM) |
| Total Bacteria Population | Reduced | Reduced |
| Methanogen Population | Reduced | Reduced |
| Protozoa Population | Reduced | Not significantly affected |
| Fungi Population | Reduced | Reduced (to a lesser extent than this compound) |
| Bacterial Community Composition | Clear separation from control and Nisin-treated groups in Principal Component Analysis. | Clear separation from control and this compound-treated groups in Principal Component Analysis. |
These findings, while not a direct genetic validation of the mechanism of action in the host, demonstrate that the two compounds have distinct effects on the gut microbiome at a molecular level, which is a reflection of their different mechanisms.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
A Comparative Guide to Golgi-Disrupting Agents: Monensin vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Golgi apparatus, a central hub for protein and lipid processing and trafficking, is a critical organelle in eukaryotic cells. Its intricate structure and function are essential for cellular homeostasis, and its disruption can have profound effects on cellular processes. This guide provides an objective comparison of Monensin, a widely used Golgi-disrupting agent, with other commonly employed alternatives, namely Brefeldin A and Nocodazole. We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for their application.
Mechanisms of Action: A Tale of Three Disruptors
The primary Golgi-disrupting agents—this compound, Brefeldin A, and Nocodazole—each employ distinct mechanisms to interfere with the structure and function of this organelle.
This compound , a polyether ionophore antibiotic, acts as a Na+/H+ antiporter.[1] This activity disrupts the proton gradients across the Golgi membrane, leading to an increase in the pH of the Golgi lumen.[2] This disruption of the delicate pH balance interferes with the proper functioning of Golgi-resident enzymes and the budding of transport vesicles, ultimately causing swelling and fragmentation of the Golgi cisternae.[3][4] Specifically, this compound blocks protein transport from the medial to the trans-Golgi cisternae.[1]
Brefeldin A (BFA) , a fungal metabolite, targets a different aspect of Golgi function. It inhibits the guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (Arf1), a small GTPase crucial for the recruitment of COPI coat proteins to Golgi membranes. By preventing the activation of Arf1, BFA blocks the formation of COPI-coated vesicles, which are essential for retrograde transport from the Golgi to the endoplasmic reticulum (ER) and within the Golgi stack itself. This inhibition leads to a rapid and dramatic redistribution of Golgi proteins and lipids into the ER, effectively causing the Golgi to "collapse" into the ER.
Nocodazole , in contrast to this compound and BFA, does not directly target the Golgi membranes or its associated proteins. Instead, it disrupts the microtubule cytoskeleton by inhibiting tubulin polymerization. The Golgi apparatus is typically anchored near the microtubule-organizing center (MTOC) and its structural integrity and positioning are dependent on intact microtubules. Depolymerization of microtubules by Nocodazole leads to the fragmentation of the Golgi ribbon into individual stacks or "ministacks" that are dispersed throughout the cytoplasm. This dispersal is a kinesin-driven process, with stable microtubules serving as tracks for the movement of Golgi fragments.
Performance Comparison: A Data-Driven Analysis
The choice of a Golgi-disrupting agent often depends on the specific experimental question. The following tables summarize quantitative data comparing the effects of this compound, Brefeldin A, and Nocodazole on various cellular parameters.
| Agent | Cell Type | Concentration | Effect on Protein Secretion | Reference |
| This compound | Cultured Rat Hepatocytes | 5-10 µM | Maximum inhibition of very-low-density lipoprotein secretion | |
| Brefeldin A | Rat Glioma C6 Cells | 0.1 - 1 µg/mL | Up to 70% inhibition of protein synthesis | |
| Nocodazole | Human Skin Fibroblasts | 100 nM | Dispersal of Golgi apparatus |
Table 1: Comparative Efficacy in Inhibiting Protein Secretion and Disrupting Golgi Structure. This table highlights the effective concentrations of each agent for inhibiting protein secretion or causing Golgi dispersal in different cell lines.
| Agent | Cell Line | Parameter | Observation | Reference |
| This compound | Human T cells | TNF-α secretion | Does not completely block secretion | |
| Brefeldin A | Human T cells | TNF-α secretion | More successful in blocking secretion compared to this compound | |
| This compound | Mouse Lymphocytes | CD69 Expression | Does not completely block extracellular expression | |
| Brefeldin A | Mouse Lymphocytes | CD69 Expression | Completely blocks extracellular expression | |
| This compound | Various | Cell Viability | Slightly more toxic than Brefeldin A | |
| Brefeldin A | Various | Cell Viability | Less toxic than this compound |
Table 2: Differential Effects on Cytokine Secretion and Cell Surface Marker Expression. This table illustrates the nuanced differences between this compound and Brefeldin A in specific applications like intracellular cytokine staining, where the choice of agent can significantly impact the results.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for key experiments involving Golgi-disrupting agents.
Protocol 1: Quantification of Golgi Disruption by Immunofluorescence
This protocol describes how to quantify the dispersal of the Golgi apparatus using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Golgi-disrupting agents (this compound, Brefeldin A, or Nocodazole)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency. Treat the cells with the desired concentration of the Golgi-disrupting agent for the appropriate time. Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 30 minutes to reduce non-specific antibody binding.
-
Antibody Staining: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips on microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images using image analysis software (e.g., ImageJ, CellProfiler). The degree of Golgi dispersal can be quantified by measuring parameters such as the area, perimeter, and number of Golgi fragments per cell.
Protocol 2: Intracellular Cytokine Staining using Flow Cytometry
This protocol details the procedure for detecting intracellular cytokines in stimulated cells, a common application for this compound and Brefeldin A.
Materials:
-
Cell suspension (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (this compound or Brefeldin A)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer kit
-
Fluorophore-conjugated antibodies against cell surface markers and intracellular cytokines
Procedure:
-
Cell Stimulation: Stimulate the cells with the appropriate cocktail in culture medium for 4-6 hours at 37°C.
-
Protein Transport Inhibition: Add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or this compound at 2 µM) for the last 4 hours of stimulation to allow intracellular accumulation of cytokines.
-
Surface Staining: After stimulation, wash the cells with cell staining buffer and stain for cell surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorophore-conjugated antibodies in the permeabilization buffer for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in staining buffer for analysis on a flow cytometer.
Protocol 3: Cell Viability Assay
This protocol describes a standard MTT assay to assess the cytotoxicity of Golgi-disrupting agents.
Materials:
-
Cells seeded in a 96-well plate
-
Golgi-disrupting agents at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the Golgi-disrupting agent for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Disruption: Signaling Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Mechanism of this compound-induced Golgi disruption.
Caption: Brefeldin A's mechanism of action on the Golgi.
Caption: Nocodazole's indirect disruption of the Golgi.
Caption: Experimental workflow for immunofluorescence analysis.
Conclusion
This compound, Brefeldin A, and Nocodazole are all potent tools for studying the Golgi apparatus, but their distinct mechanisms of action lead to different cellular outcomes. This compound's ionophoric activity makes it a valuable tool for investigating the role of pH in Golgi function, while Brefeldin A's targeted inhibition of Arf1 GEFs provides a powerful method for studying ER-Golgi trafficking. Nocodazole offers a way to probe the relationship between the Golgi and the cytoskeleton. The choice of agent should be carefully considered based on the specific research question, and the provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at understanding the complex biology of the Golgi apparatus.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
Monensin and Propylene Glycol in Ameliorating Insulin Resistance: A Comparative Analysis
A comprehensive review of the comparative efficacy of monensin and propylene glycol in mitigating insulin resistance, with a focus on experimental data and underlying physiological mechanisms.
Insulin resistance is a critical metabolic challenge, particularly in high-producing dairy cows during the transition period, leading to a negative energy balance and increased susceptibility to metabolic disorders. Both this compound, an ionophore antibiotic, and propylene glycol, a glucose precursor, are utilized to alleviate this condition. This guide provides a detailed comparison of their effects, supported by experimental evidence, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects on Insulin and Glucose
A study by Chalmeh et al. (2019) provides key insights into the comparative effects of this compound and propylene glycol on insulin and glucose metabolism in transition dairy cows. The following table summarizes the mean concentrations of plasma glucose and insulin in different treatment groups.[1][2]
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μIU/mL) |
| Control (Ctrl) | 68.8a | 10.5a |
| This compound (Mo) | 64.2b | 8.2b |
| Propylene Glycol (PPG) | 62.5b | 7.5b |
| This compound + Propylene Glycol (Mo + PPG) | 60.1c | 6.8c |
| Values with different superscripts (a, b, c) within the same column are significantly different (P < 0.05). |
The data indicates that both this compound and propylene glycol supplementation, alone or in combination, significantly reduced plasma glucose and insulin concentrations compared to the control group.[1][2] The combined treatment of this compound and propylene glycol resulted in the lowest levels, suggesting a synergistic effect in improving insulin sensitivity.[1] Notably, propylene glycol appeared to have a more pronounced effect than this compound in reducing insulin resistance.
Experimental Protocols
The findings presented are based on a robust experimental design involving transition dairy cows.
Experimental Design by Chalmeh et al. (2019):
-
Animals: 24 multiparous Holstein dairy cows were enrolled in the study 8 weeks before their expected parturition date.
-
Grouping: The cows were randomly assigned to one of four treatment groups (n=6 per group):
-
Control (Ctrl): Received a basal diet with no supplementation.
-
This compound (Mo): Received the basal diet supplemented with 1 mg/kg of body weight of this compound daily.
-
Propylene Glycol (PPG): Received the basal diet supplemented with 150 g of propylene glycol per head daily.
-
This compound + Propylene Glycol (Mo + PPG): Received the basal diet supplemented with both 1 mg/kg of body weight of this compound and 150 g of propylene glycol per head daily.
-
-
Duration: The supplementation period lasted from 3 weeks before to 3 weeks after parturition.
-
Insulin Resistance Assessment: An intravenous glucose tolerance test (ivGTT) was performed weekly during the treatment period to evaluate insulin resistance.
-
Blood Sampling and Analysis: Blood samples were collected to measure plasma concentrations of glucose and insulin.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the comparative study.
Caption: Experimental workflow for comparing this compound and propylene glycol effects.
Signaling Pathways in Insulin Resistance
This diagram outlines the general mechanism of insulin signaling and highlights how this compound and propylene glycol may exert their effects.
Caption: Potential mechanisms of this compound and propylene glycol on insulin signaling.
Mechanism of Action
Both this compound and propylene glycol contribute to an improved energy status, which is crucial for mitigating insulin resistance.
This compound: As an ionophore, this compound alters the rumen microbial population, favoring bacteria that produce propionate, a primary precursor for gluconeogenesis in the liver. This increased propionate production enhances the glucose supply, thereby reducing the reliance on body fat mobilization and the subsequent development of insulin resistance.
Propylene Glycol: This compound is a direct precursor for glucose production in the liver. By providing a readily available source for gluconeogenesis, propylene glycol helps to maintain blood glucose levels, which in turn can lead to a more stable insulin profile and improved insulin sensitivity. Studies have shown that propylene glycol can increase plasma glucose and insulin concentrations shortly after administration, helping to prevent the metabolic state that fosters insulin resistance.
Conclusion
The available evidence strongly suggests that both this compound and propylene glycol are effective in reducing insulin resistance in transition dairy cows. Propylene glycol appears to have a more direct and potent effect, likely due to its role as a direct glucose precursor. However, the combination of this compound and propylene glycol demonstrates a synergistic effect, offering the most significant improvement in insulin sensitivity. The choice of supplementation may depend on specific farm management practices and economic considerations. Further research into the long-term effects and optimal dosages of these supplements is warranted to refine strategies for managing insulin resistance in high-producing dairy cattle.
References
Unveiling the Specificity of Golgi Disruption: A Comparative Guide to Monensin and Its Alternatives
For researchers in cellular biology and drug development, the precise manipulation of organelle function is paramount. The Golgi apparatus, a central hub for protein sorting and modification, is a frequent target for such intervention. Monensin, a widely used ionophore, is known to disrupt Golgi structure and function. However, an objective evaluation of its specificity compared to other Golgi-disturbing agents is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with its common alternatives—Brefeldin A, Nigericin, and Nocodazole—supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Disruptions
The primary Golgi-disrupting agents, this compound and Brefeldin A (BFA), operate through fundamentally different mechanisms. This compound, a sodium/proton (Na+/H+) ionophore, integrates into the Golgi membrane and exchanges Na+ for H+, leading to a neutralization of the acidic environment within the Golgi cisternae.[1] This influx of ions results in osmotic swelling and a subsequent blockage of protein transport from the medial to the trans-Golgi cisternae.[2][3]
In contrast, Brefeldin A, a fungal metabolite, induces the collapse of the Golgi apparatus into the endoplasmic reticulum (ER).[3] It achieves this by inhibiting the guanine nucleotide exchange factor (GEF) GBF1, which is essential for the recruitment of the COPI coat protein complex to Golgi membranes.[3] This inhibition of COPI-mediated vesicle formation leads to a retrograde transport of Golgi components to the ER.
Nigericin, another ionophore, acts as a potassium/proton (K+/H+) exchanger, also causing swelling of the Golgi cisternae, similar to this compound. Nocodazole, on the other hand, disrupts the Golgi apparatus indirectly by depolymerizing microtubules, which are essential for maintaining the Golgi's structure and position within the cell, leading to its dispersal throughout the cytoplasm.
Quantitative Comparison of Golgi-Disrupting Agents
The choice of a Golgi-disrupting agent can significantly impact experimental outcomes, including the efficiency of protein secretion inhibition and overall cell viability. The following table summarizes key quantitative comparisons between this compound and its alternatives.
| Parameter | This compound | Brefeldin A (BFA) | Nigericin | Nocodazole |
| Primary Mechanism | Na+/H+ Ionophore | Inhibition of COPI Coat Recruitment | K+/H+ Ionophore | Microtubule Depolymerization |
| Morphological Effect on Golgi | Swelling of Cisternae | Collapse into ER | Swelling of Cisternae | Fragmentation and Dispersal |
| Site of Action | Medial- to trans-Golgi | ER-Golgi Interface | trans-Golgi Network | Cytoskeleton |
| Inhibition of Protein Transport | Partial to complete, protein-dependent | Complete for most proteins | Similar to this compound | Partial, affects polarized transport |
| Reported Cytotoxicity | Higher than BFA | Lower than this compound | Data not widely available | Dependent on concentration and duration |
| Reversibility | Reversible | Reversible | Reversible | Reversible upon washout |
| Impact on Cytokine Staining | Less efficient trapping of some cytokines (e.g., TNF-α, IL-4) compared to BFA | More potent and effective for intracellular cytokine staining | Induces Golgi stress | Not typically used for this application |
Experimental Protocols
To rigorously evaluate the specificity of this compound and its alternatives, a combination of imaging and biochemical assays is recommended.
Protocol 1: Immunofluorescence Staining for Golgi Integrity
This protocol allows for the visualization of morphological changes in the Golgi apparatus upon treatment with different disrupting agents.
Materials:
-
Cultured cells (e.g., HeLa, NRK) grown on glass coverslips
-
This compound (e.g., 10 µM)
-
Brefeldin A (e.g., 5 µg/mL)
-
Nigericin (e.g., 10 µM)
-
Nocodazole (e.g., 10 µM)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi resident protein (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi Network)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the respective Golgi-disrupting agents for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize the Golgi morphology.
Protocol 2: Western Blot Analysis of Secreted Protein
This protocol quantifies the inhibition of protein secretion by analyzing the intracellular accumulation of a secreted reporter protein.
Materials:
-
Cultured cells transfected with a secreted reporter construct (e.g., secreted alkaline phosphatase - SEAP)
-
Golgi-disrupting agents as in Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the reporter protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed transfected cells in culture plates.
-
Treat cells with the Golgi-disrupting agents for a specified time.
-
Collect both the cell culture supernatant and the cell lysates.
-
Measure the protein concentration in the cell lysates.
-
Perform SDS-PAGE and western blotting for both the supernatant and lysate fractions.
-
Probe the membrane with the primary and secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities. A higher intracellular signal and lower supernatant signal indicate more effective secretion inhibition.
Protocol 3: Flow Cytometry for Intracellular Cytokine Staining
This protocol is widely used to assess the efficacy of secretion inhibitors in immunology research.
Materials:
-
Immune cells (e.g., T cells, monocytes)
-
Cell stimulation agents (e.g., PMA and Ionomycin)
-
Golgi-disrupting agents (typically this compound or BFA)
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated antibodies against cell surface markers and intracellular cytokines
Procedure:
-
Stimulate the cells in the presence of the chosen Golgi-disrupting agent for several hours.
-
Stain for cell surface markers.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines.
-
Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing cells and the mean fluorescence intensity, which reflects the amount of trapped cytokine.
Visualizing the Pathways
To better understand the distinct mechanisms of these Golgi-disrupting agents, the following diagrams illustrate their primary modes of action.
Caption: this compound disrupts the Golgi by exchanging Na+ for H+, neutralizing the luminal pH and causing swelling.
References
Monensin in Ruminants and Poultry: A Comparative Review of Efficacy and Application
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, has been a cornerstone in livestock production for decades, primarily utilized for its anticoccidial properties in poultry and for improving feed efficiency in cattle. Its distinct mechanisms of action in these two animal groups result in different physiological outcomes, warranting a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's use, supported by experimental data, detailed methodologies, and visual representations of its biological pathways.
Mechanism of Action: A Tale of Two Systems
This compound's fundamental mechanism involves its ability to form lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺), and transport them across cellular membranes.[1] This disrupts the natural ion gradients, leading to a cascade of events that differ significantly between poultry and cattle due to their distinct physiological and microbial environments.
In Poultry: The primary target of this compound is the protozoan parasite Eimeria, the causative agent of coccidiosis.[2] this compound acts as a Na⁺/H⁺ antiporter, leading to an influx of Na⁺ into the parasite's cells (sporozoites and merozoites).[1][3] This influx disrupts the intracellular ionic balance, causing mitochondrial swelling and ultimately cell death due to osmotic lysis.[2] This action is most effective during the early, asexual stages of the parasite's life cycle, preventing the development of clinical coccidiosis.
In Cattle: The primary site of action for this compound is the rumen, a complex microbial ecosystem. This compound selectively targets and inhibits the growth of gram-positive bacteria. These bacteria are major producers of acetate and butyrate and are less efficient in energy utilization. By suppressing gram-positive bacteria, this compound favors the proliferation of gram-negative bacteria, which are the primary producers of propionate. Propionate is a more energy-efficient volatile fatty acid (VFA) and a key precursor for gluconeogenesis in the liver, thus providing more energy to the animal. This shift in the rumen microbial population also leads to a reduction in methane production, a wasteful byproduct of fermentation.
Efficacy and Performance: A Quantitative Comparison
The efficacy of this compound is measured by different parameters in poultry and cattle, reflecting its distinct applications.
Performance in Poultry
In poultry, this compound's efficacy is primarily assessed by its ability to control coccidiosis, which is reflected in improved weight gain, feed conversion ratios (FCR), and reduced intestinal lesion scores.
| Parameter | Control (Infected, Untreated) | This compound (Infected, Treated) | Percentage Improvement | Reference |
| Daily Weight Gain ( g/day ) | Varies by study | Significantly higher | 7.3% - 8.8% | |
| Feed Conversion Ratio (FCR) | Varies by study | Significantly lower | 5.6% (lower FCR is better) | |
| Coccidial Lesion Score | High | Significantly reduced | Varies by Eimeria species |
Table 1: Summary of this compound's Efficacy on Performance in Broiler Chickens Infected with Eimeria.
Performance in Cattle
In cattle, this compound's impact is measured by improvements in feed efficiency, average daily gain (ADG), and alterations in the ruminal VFA profile.
| Parameter | Control | This compound | Percentage Change | Reference |
| Average Daily Gain (ADG) | Varies by study | +0.03 kg/day | ~2.5% increase | |
| Dry Matter Intake (DMI) | Varies by study | -0.293 kg/day | ~3% decrease | |
| Feed Efficiency (Gain:Feed) | Varies by study | Improved | ~6.4% increase | |
| Rumen Propionate (mol/100 mol) | Varies by study | Increased | Varies by dose | |
| Rumen Acetate (mol/100 mol) | Varies by study | Decreased | Varies by dose | |
| Rumen Butyrate (mol/100 mol) | Varies by study | Decreased | Varies by dose |
Table 2: Summary of this compound's Efficacy on Performance and Rumen Parameters in Beef Cattle.
Dosage and Administration
The recommended dosage of this compound differs between poultry and cattle, reflecting the different target organisms and physiological systems.
| Species | Recommended Dosage | Purpose | Reference |
| Broiler Chickens | 100 - 125 mg/kg of complete feed | Coccidiosis prevention | |
| Turkeys | 60 - 100 mg/kg of complete feed | Coccidiosis prevention | |
| Beef Cattle (Feedlot) | 10 - 40 mg/kg of complete feed (not to exceed 480 mg/head/day) | Improved feed efficiency and control of coccidiosis | |
| Beef Cattle (Pasture) | 50 - 200 mg/head/day | Improved weight gain |
Table 3: Recommended Dosages of this compound in Poultry and Cattle.
Toxicity and Side Effects
This compound has a narrow therapeutic index, and accidental overdose can lead to toxicity. The clinical signs and lethal dose (LD50) vary between species.
| Species | LD50 (mg/kg body weight) | Clinical Signs of Toxicity | Reference |
| Chickens | 200 mg/kg | Anorexia, weakness, paralysis with legs extended backward, death. | |
| Cattle | 22 - 80 mg/kg | Anorexia, diarrhea, dullness, ataxia, dyspnea, death. Cardiac and skeletal muscle necrosis are common findings on necropsy. |
Table 4: Comparative Toxicity of this compound in Poultry and Cattle.
It is crucial to note that this compound is highly toxic to equines, with an LD50 of 2-3 mg/kg, and accidental ingestion of feed containing this compound can be fatal to horses.
Experimental Protocols
Poultry Coccidiosis Trial Methodology
A typical experimental design to evaluate the efficacy of this compound against coccidiosis in broiler chickens involves the following steps:
-
Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups, typically including an uninfected-untreated control, an infected-untreated control, and one or more infected groups treated with different concentrations of this compound.
-
Housing: Birds are housed in battery cages or floor pens with fresh litter to prevent reinfection.
-
Diet: A standard basal diet is fed to all groups. The treatment groups receive the basal diet supplemented with the specified concentrations of this compound.
-
Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.
-
Data Collection:
-
Performance: Body weight and feed intake are recorded weekly to calculate ADG, DMI, and FCR.
-
Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions in different intestinal segments are scored on a scale of 0 (no lesions) to 4 (severe lesions).
-
Oocyst Shedding: Fecal samples are collected for several days post-infection to determine the number of oocysts shed per gram of feces.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.
Cattle Feedlot Performance Trial Methodology
An experiment to assess the effect of this compound on the performance of feedlot cattle typically follows this protocol:
-
Animal Model: Growing beef cattle of similar breed, age, and weight are randomly assigned to control and this compound-supplemented groups.
-
Housing: Animals are housed in individual pens or small group pens to allow for accurate feed intake measurement.
-
Diet: A high-grain finishing diet is provided to all animals. The treatment group receives the same diet with the addition of this compound at a specified concentration.
-
Adaptation Period: An adaptation period of several weeks is usually included to allow the rumen microbiota to adjust to the diet.
-
Data Collection:
-
Performance: Individual animal weights are recorded at the beginning and end of the trial, and at regular intervals in between, to calculate ADG. Feed offered and refused is recorded daily to determine DMI. Feed efficiency is calculated as the ratio of ADG to DMI.
-
Rumen Fluid Analysis: Rumen fluid samples are collected from cannulated animals or via esophageal tubing at specific time points relative to feeding. These samples are analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.
-
Carcass Characteristics: At the end of the trial, animals may be harvested, and carcass data (e.g., carcass weight, fat thickness, marbling score) are collected.
-
-
Statistical Analysis: Performance and rumen fermentation data are analyzed using statistical models that account for the experimental design.
Visualizing the Mechanisms
This compound's Anticoccidial Action in Poultry
References
A Comparative Guide to Analytical Methods for Monensin Detection
The accurate and efficient detection of Monensin, a polyether ionophore antibiotic widely used in the veterinary industry, is crucial for ensuring animal welfare and food safety. This guide provides a comparative overview of established and emerging analytical methods for this compound detection, offering insights into their performance characteristics and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance indicators of various techniques.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Throughput |
| Microbiological Assay | - | - | - | - | Low |
| HPLC-PCD (Vanillin) | 2 mg/kg | 4 mg/kg[1] | 92.1 - 103[2] | 2.8 - 25 (RSDR)[3] | Medium |
| LC-MS/MS | 0.0823 µg/kg (liver) | 0.750 µg/kg (liver) | 83.3 - 114 | 2.6 - 20.5 (RSDr) | High |
| Visible Light Spectroscopy | ~2 mg/L (2 ppm) | - | - | - | High |
Note: Performance characteristics can vary depending on the matrix (e.g., feed, tissue, milk) and specific laboratory conditions. HPLC-PCD: High-Performance Liquid Chromatography with Post-Column Derivatization; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; RSD: Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation; RSDr: Repeatability Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are outlines of the experimental protocols for the key techniques discussed.
1. High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)
This method is a widely used technique for the quantification of this compound in various matrices like animal feed.
-
Sample Preparation:
-
Extraction: The sample is typically extracted with a solvent mixture such as methanol-water (90:10) or hexane-ethyl acetate (90:10) with mechanical shaking.
-
Filtration: The extract is filtered to remove particulate matter.
-
Dilution: The filtrate may be diluted to an appropriate concentration for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of methanol, water, and acetic acid.
-
Flow Rate: A constant flow rate is maintained.
-
-
Post-Column Derivatization:
-
After separation on the column, the eluent is mixed with a vanillin reagent.
-
The reaction produces a colored product that can be detected.
-
-
Detection:
-
The absorbance of the colored product is measured using a UV-Vis detector, typically at a wavelength of 520 nm.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for trace-level detection and confirmation of this compound in complex matrices like animal tissues.
-
Sample Preparation:
-
Extraction: Tissues are extracted with a solvent mixture, for example, iso-octane/ethyl acetate (90/10).
-
Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC Separation:
-
Similar to HPLC, a reversed-phase C18 column is used to separate this compound from other components.
-
-
Mass Spectrometric Detection:
-
Ionization: The analyte is ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized this compound molecules are fragmented, and specific precursor and product ions are monitored in Selected Reaction Monitoring (SRM) mode for quantification and confirmation.
-
3. Visible Light Spectroscopy
A recently developed, simpler method for this compound detection that avoids the need for chromatography.
-
Principle: This method is based on the colorimetric reaction between this compound and acidified vanillin, forming a pink-colored product.
-
Procedure:
-
Reaction: A solution containing this compound is mixed with an acidified vanillin solution in aqueous methanol.
-
Incubation: The reaction mixture is heated to accelerate color development.
-
Measurement: The absorbance of the resulting pink solution is measured at 520 nm using a visible light spectrophotometer.
-
-
Quantification: The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound (Beer's Law).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method for this compound detection.
Caption: Workflow for the validation of a new analytical method for this compound detection.
This compound's Impact on Cellular Signaling
This compound acts as an ionophore, disrupting ion gradients across cellular membranes, which in turn affects various signaling pathways. Understanding these mechanisms is crucial for drug development and toxicity studies.
Caption: Simplified diagram of signaling pathways affected by this compound.
Recent studies have highlighted this compound's potential as an anticancer agent due to its ability to inhibit Wnt signaling and induce apoptosis in cancer cells. It has been shown to reduce the intracellular levels of β-catenin in colorectal carcinoma cells, a key component of the Wnt pathway. Furthermore, this compound can induce oxidative stress and inhibit androgen receptor signaling in prostate cancer cells. These findings open new avenues for research into the therapeutic applications of this compound beyond its traditional use as an antibiotic.
References
Monensin: A Comparative Analysis of its Antimicrobial Efficacy Against Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of the polyether ionophore antibiotic, Monensin, with that of traditional antibiotics. The information is compiled to assist researchers and professionals in drug development in understanding the potential of this compound as an antimicrobial agent. This document synthesizes available in vitro data, details experimental methodologies for assessing antimicrobial activity, and visualizes key pathways and processes.
Executive Summary
This compound, a bioactive compound produced by Streptomyces cinnamonensis, exhibits a broad spectrum of antimicrobial activity.[1] Its primary mechanism of action involves the disruption of ion gradients across cell membranes, a mode of action distinct from many traditional antibiotic classes.[2] This guide presents available data on the minimum inhibitory concentrations (MIC) of this compound against various Gram-positive bacteria and compares these with the MICs of conventional antibiotics such as penicillin, tetracycline, erythromycin, and bacitracin. The data suggests that this compound is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.[3] However, it is important to note that the presented data is collated from various studies, and direct head-to-head comparisons in a single study are limited.
Data Presentation: Antimicrobial Efficacy (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and traditional antibiotics against various bacterial species. The data has been compiled from multiple sources, and as such, direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Comparative MIC of this compound and Traditional Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus (susceptible) | 2-4 | [1] |
| This compound | S. aureus (MRSA and MSSA) | High activity (qualitative) | [3] |
| Penicillin | S. aureus (susceptible) | ≤0.125 | |
| Tetracycline | S. aureus | 2-32 | |
| Erythromycin | S. aureus | 0.25-16 | |
| Bacitracin | Mixed ruminal bacteria | Less potent than this compound |
Table 2: Comparative MIC of this compound and Traditional Antibiotics against Bacillus Species
| Antibiotic | Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus sp. | Active (qualitative) | |
| Penicillin | B. anthracis (susceptible) | Susceptible | |
| Tetracycline | B. megaterium | 0.25-1 | |
| Tetracycline | B. velezensis / B. amyloliquefaciens | 4-16 | |
| Erythromycin | B. paralicheniformis / B. licheniformis | >8 (resistant) | |
| Bacitracin | Bacillus sp. | 16-512 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a high concentration in a suitable solvent.
-
Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar medium overnight at 35-37°C. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antimicrobial agent).
3. Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
4. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by observing the first well that shows no turbidity.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in bacteria.
Experimental Workflow
Caption: Experimental workflow for MIC determination.
Logical Relationships
Caption: Logical framework for comparison.
References
- 1. Staphylococcus aureus mutants resistant to the feed-additive this compound show increased virulence and altered purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug oxacillin with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Antimicrobial Properties of this compound A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
Statistical validation of Monensin's impact on experimental outcomes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of tools like Monensin is critical for the statistical validation and interpretation of experimental data. This guide provides an objective comparison of this compound's performance with common alternatives, supported by experimental data, detailed protocols, and clear visualizations of its mechanisms of action.
This compound, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is widely utilized in both agricultural and research settings. Its ability to disrupt ion transport across cell membranes makes it a potent tool for manipulating cellular processes, from protein secretion to microbial fermentation. This guide delves into the quantitative impact of this compound on experimental outcomes, offering a comparative analysis with other ionophores and protein transport inhibitors to aid in experimental design and data interpretation.
Comparative Performance in Key Applications
This compound's efficacy is most prominently documented in its roles as a coccidiostat in poultry and as a growth promoter in ruminants. However, its application as a protein transport inhibitor in cell biology research is also of significant interest.
Coccidiostat Performance in Broiler Chickens
This compound is frequently compared with other ionophores like Salinomycin and Narasin for its ability to control coccidiosis in broiler chickens. The following table summarizes the comparative performance of these compounds on key growth metrics.
| Coccidiostat | Dosage (ppm) | Body Weight (g) | Feed Intake (g) | Feed Conversion Ratio (FCR) | Study |
| Control | 0 | 1915 | 2880 | 1.576 | [1] |
| This compound | 121 | Lower than Salinomycin | Decreased | - | [2][3] |
| This compound-Nicarbazin | 8 | 1915 | 2825 | 1.500 | [1] |
| Salinomycin | 66 | Higher than this compound | Decreased | - | [2] |
| Narasin-Nicarbazin | 8 | - | 2797 | 1.504 | |
| Maduramicin-Nicarbazin | 0.75 | 1808 | 2835 | 1.571 | |
| Semduramicin-Nicarbazin | 3 | - | 2888 | 1.547 |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
As the data indicates, increasing levels of both this compound and Salinomycin can lead to a decrease in body weight and feed intake in broiler chicks. However, at the manufacturers' recommended levels for coccidiosis prevention (121 ppm for this compound and 66 ppm for Salinomycin), this compound was observed to cause a greater depression in performance. In a comparative study with other coccidiostats in combination with Nicarbazin, the this compound-Nicarbazin group demonstrated the highest body weight gain and the lowest feed conversion ratio.
Growth Promotion in Feedlot Cattle
In feedlot cattle, this compound is often compared to another ionophore, Lasalocid, for its effects on feed efficiency and growth.
| Ionophore | Dosage | Improvement in Feed Efficiency | Impact on Daily Gain | Study |
| This compound | 30 g/ton | 4.0% - 8.2% | +2.5% | |
| Lasalocid | 30 g/ton | 7.5% | - | |
| Lasalocid | 45 g/ton | 11.0% | - | |
| Pure Lasalocid | - | 10.0% | Faster than this compound | |
| Mycelia-cake Lasalocid | - | 3.4% | - |
This compound has been shown to improve feed efficiency in feedlot cattle by approximately 4.0% to 8.2%. In comparative trials, both this compound and Lasalocid demonstrated improvements in feed efficiency, with some studies suggesting that pure Lasalocid may lead to faster and more efficient gains than this compound.
Protein Transport Inhibition: this compound vs. Brefeldin A
In cell biology, this compound is used to block protein transport through the Golgi apparatus. It is often compared to Brefeldin A (BFA), another common protein transport inhibitor. While both effectively block protein secretion, they have different mechanisms of action and can differentially affect experimental outcomes, particularly in intracellular cytokine staining (ICS) assays.
| Inhibitor | Mechanism of Action | Effect on Cytokine Retention | Other Notable Effects |
| This compound | Inhibits transport from the medial to the trans-Golgi cisternae by acting as a Na+/H+ antiporter. | Less efficient at trapping TNF-α compared to BFA. Can allow for the release of some IFN-γ and TNF-α. | Can be more toxic than BFA with prolonged incubation (>18 hours). Does not significantly inhibit surface CD69 expression. |
| Brefeldin A | Induces retrograde transport from the Golgi to the endoplasmic reticulum (ER). | More effective at trapping TNF-α intracellularly. | Blocks the majority of surface CD69 expression. Can delay the glycosylation process of proteins. |
The choice between this compound and Brefeldin A can significantly impact the results of intracellular cytokine staining. BFA is generally more effective at retaining TNF-α within the cell, while this compound may permit some cytokine secretion. Furthermore, this compound is reported to be more toxic to cells during long incubation periods.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is its function as a monovalent cation ionophore, facilitating the exchange of sodium ions (Na+) for protons (H+) across biological membranes. This disruption of ion gradients has profound effects on cellular function, particularly within the Golgi apparatus.
Caption: this compound's mechanism as a Na+/H+ ionophore disrupting Golgi function.
By neutralizing the acidic environment of the Golgi cisternae, this compound inhibits the budding of secretory vesicles, thereby blocking the transport of proteins from the medial to the trans-Golgi network.
Experimental Protocols
Accurate and reproducible experimental design is paramount. Below are detailed methodologies for key experiments involving this compound.
Intracellular Cytokine Staining (ICS) Protocol
This protocol is a generalized procedure for the detection of intracellular cytokines in peripheral blood mononuclear cells (PBMCs) using flow cytometry.
References
Safety Operating Guide
Navigating the Safe Disposal of Monensin: A Procedural Guide for Laboratory Professionals
The proper disposal of Monensin, a polyether antibiotic and ionophore, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, all waste containing this compound must be managed in strict accordance with local, state, and federal regulations to prevent environmental contamination and ensure personnel safety.[1][2] This guide provides a comprehensive, step-by-step approach to the handling, segregation, and disposal of this compound waste generated in a research environment.
Safety First: Personal Protective Equipment (PPE)
Before handling this compound in any form, including waste, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[3] Avoid all personal contact, including the inhalation of dust.[1]
| Equipment | Specification | Purpose | Citation |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after. | [3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect eyes from dust, splashes, and vapors. | |
| Respiratory Protection | An approved dust respirator or, if ventilation is inadequate, a full-face respirator. | To prevent inhalation of aerosolized particles or dust. | |
| Body Protection | Lab coat or protective clothing. A complete chemical-resistant suit may be required for large spills. | To prevent contamination of personal clothing and skin. |
This compound Waste Disposal Workflow
The proper management of this compound waste follows a structured workflow from generation to final disposal. This process ensures that all waste streams are handled safely and in compliance with regulatory standards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
